Product packaging for 3-Amino-6-methoxy-2-picoline hydrochloride(Cat. No.:CAS No. 1159811-56-9)

3-Amino-6-methoxy-2-picoline hydrochloride

Cat. No.: B581337
CAS No.: 1159811-56-9
M. Wt: 174.628
InChI Key: DTJPPEOWDYKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-6-methoxy-2-picoline hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2O B581337 3-Amino-6-methoxy-2-picoline hydrochloride CAS No. 1159811-56-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJPPEOWDYKBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953931
Record name 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320577-63-7
Record name 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-6-methoxy-2-picoline hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document primarily details the properties of the free base, 3-Amino-6-methoxy-2-picoline, and provides calculated or estimated values for the hydrochloride form where applicable. This guide is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

3-Amino-6-methoxy-2-picoline, also known as 6-methoxy-2-methylpyridin-3-amine, is a substituted pyridine derivative.[1][2] Its structure features a pyridine ring with a methyl group at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position. The hydrochloride salt is formed by the protonation of the basic amino group or the pyridine nitrogen.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-methoxy-2-methylpyridin-3-amine hydrochloride
Synonyms 3-Amino-6-methoxy-2-methylpyridine hydrochloride
CAS Number 52090-56-9 (for free base)
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol (calculated for hydrochloride)
Canonical SMILES CC1=C(C=CC(=N1)OC)N.Cl

Physicochemical Properties

The physicochemical properties of 3-Amino-6-methoxy-2-picoline are summarized below. The data for the free base has been collated from various sources, while the properties for the hydrochloride salt are largely estimated.

Table 2: Physicochemical Data

Property3-Amino-6-methoxy-2-picoline (Free Base)This compound (Estimated)
Appearance White to off-white solid/crystalline powder.[2]White to off-white solid
Molecular Formula C₇H₁₀N₂O[1][3]C₇H₁₁ClN₂O
Molecular Weight 138.17 g/mol [1][3]174.63 g/mol
Melting Point ~40-45 °C[2]Expected to be higher than the free base
Boiling Point ~250-260 °C[2]Decomposes upon heating
Solubility Slightly soluble in water; Soluble in organic solvents (ethanol, methanol, dichloromethane).[2]Expected to have higher solubility in water and polar protic solvents.
pKa ~9-10 (related to the basicity of the amino group)[2]N/A

Spectroscopic Data (for Free Base)

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Expected chemical shifts (δ) in CDCl₃: Aromatic protons (~6.0-7.0 ppm), Methoxy protons (~3.8 ppm), Amino protons (broad singlet, ~3.5 ppm), Methyl protons (~2.4 ppm).
¹³C NMR Expected chemical shifts (δ) in CDCl₃: Aromatic carbons (~100-160 ppm), Methoxy carbon (~55 ppm), Methyl carbon (~20 ppm).
IR Spectroscopy Characteristic peaks (cm⁻¹): N-H stretching (~3300-3500), C-H stretching (~2800-3000), C=C and C=N stretching (~1400-1600), C-O stretching (~1000-1300).
Mass Spectrometry [M+H]⁺ at m/z 139.08.

Experimental Protocols

General Synthesis of this compound

A common method for the preparation of aminopyridine hydrochlorides involves the treatment of the free base with hydrochloric acid in a suitable solvent.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Reaction cluster_1 Isolation and Purification A Dissolve 3-Amino-6-methoxy-2-picoline in a suitable solvent (e.g., ethanol) B Add stoichiometric amount of hydrochloric acid (e.g., ethanolic HCl) A->B C Stir at room temperature B->C D Precipitate the hydrochloride salt C->D Reaction completion E Filter the solid product D->E F Wash with a non-polar solvent (e.g., diethyl ether) E->F G Dry under vacuum F->G

Caption: A generalized workflow for the synthesis of the hydrochloride salt.

Experimental Details:

  • Dissolution: Dissolve 3-Amino-6-methoxy-2-picoline in a minimal amount of a suitable anhydrous solvent such as ethanol or isopropanol.

  • Acidification: To the stirred solution, add a stoichiometric equivalent of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) dropwise. The reaction is typically exothermic.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture or by adding a less polar co-solvent.

  • Purification: The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and then dried under vacuum to yield the final product.

Applications in Research and Development

3-Amino-6-methoxy-2-methylpyridine serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its functional groups—the amino, methoxy, and methyl groups on the pyridine core—provide multiple points for chemical modification.

Logical Relationship of Applications

G Key Application Areas A 3-Amino-6-methoxy-2-picoline B Pharmaceutical Development A->B C Agrochemical Synthesis A->C D Coordination Chemistry A->D E Antimicrobial Agents B->E F Anti-inflammatory Compounds B->F G Pesticides and Herbicides C->G H Catalysis and Material Science D->H

Caption: Primary areas of application for 3-Amino-6-methoxy-2-picoline.

This compound is a key building block in the following areas:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The structural motif is of interest for developing compounds with potential antimicrobial and anti-inflammatory properties.[1]

  • Agrochemicals: The pyridine scaffold is common in many pesticides and herbicides, making this compound a useful starting material for new agrochemical entities.[1]

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as ligands, allowing the molecule to form complexes with metal ions. These complexes can have applications in catalysis and materials science.[1]

Safety and Handling

The following safety information pertains to the free base, 3-Amino-6-methoxy-2-picoline. The hydrochloride salt is expected to have a similar hazard profile, with the added corrosive nature of the acidic component.

Table 4: Hazard Information

HazardDescription
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Experimental Workflow for Safe Handling

G Safe Handling Protocol A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area or fume hood A->B C Weigh and handle the solid carefully to avoid dust B->C D Store in a cool, dry place away from incompatible materials C->D

Caption: A simplified workflow for the safe handling of the compound.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. While specific experimental data for the hydrochloride salt is sparse, the known properties of the free base provide a strong foundation for its application. Further research into the specific characteristics of the hydrochloride salt would be beneficial for its broader use in drug development and other scientific endeavors.

References

3-Amino-6-methoxy-2-picoline hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and CAS Number

The compound "3-Amino-6-methoxy-2-picoline" is chemically synonymous with 6-Methoxy-2-methylpyridin-3-amine .

  • CAS Number: 52090-56-9 (for the free base)[1][2][3]

  • Molecular Formula: C₇H₁₀N₂O[1][2]

  • Molecular Weight: 138.17 g/mol [2]

  • Synonyms: 3-Amino-6-methoxy-2-methylpyridine[2]

  • Isomeric SMILES: CC1=C(C=CC(=N1)OC)N[1]

While the hydrochloride salt is often used in various applications, a single, definitive CAS number for "3-Amino-6-methoxy-2-picoline hydrochloride" is not consistently cited in chemical databases. Researchers should verify the specific salt and its associated identifier from their supplier.

Physicochemical Properties

The quantitative data for 3-Amino-6-methoxy-2-picoline (CAS: 52090-56-9) is summarized below. This compound is a versatile pyridine derivative valued for its role as a building block in medicinal chemistry and organic synthesis.[2]

PropertyValueSource
Appearance Solid, white to off-white crystalline powder[4]
Molecular Weight 138.17 g/mol [2]
Melting Point ~ 40 - 45 °C[4]
Boiling Point ~ 250 - 260 °C[4]
Density ~ 1.1 g/cm³[4]
Solubility in Water Slightly soluble[4]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol)[4]
Storage Conditions Store sealed in a dry, cool (0-8°C), and well-ventilated place.[2][4][2][4]

Applications in Research and Development

3-Amino-6-methoxy-2-picoline serves as a crucial intermediate in the synthesis of more complex molecules, primarily in the following sectors:

  • Pharmaceutical Development: It is a key building block for synthesizing compounds targeting neurological disorders and those with potential antimicrobial and anti-inflammatory properties.[2] Its structure allows for significant reactivity, enabling the creation of novel compounds for drug discovery.[2]

  • Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, contributing to the development of agents that can improve crop yield and pest resistance.[2]

  • Material Science: Its ability to function as a ligand in coordination chemistry opens up possibilities for its use in catalysis and the development of new materials.[2]

No specific signaling pathways involving this compound have been identified, which is consistent with its primary role as a synthetic intermediate rather than a biologically active agent.

Experimental Protocols

Detailed methodologies for the synthesis and toxicological assessment are critical for the safe and effective use of this compound.

Synthesis Protocol

A common method for the preparation of 6-Methoxy-2-methylpyridin-3-amine is through the reduction of a nitro-substituted precursor.[3]

Reaction: Reduction of 6-Methoxy-2-methyl-3-nitropyridine.

Materials:

  • 6-Methoxy-2-methyl-3-nitropyridine (starting material)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The starting material, 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol), is dissolved in a mixed solvent of H₂O/MeOH (1:1 ratio, 40 mL).[3]

  • Ammonium chloride (2.2 g, 3.5 eq.) and iron powder (2.3 g, 3.5 eq.) are added to the solution.[3]

  • The reaction mixture is stirred at 80 °C for 16 hours.[3]

  • Upon completion, the iron powder is removed by filtration, and the filtrate is washed with methanol.[3]

  • Methanol is removed from the filtrate by evaporation. The remaining solution is diluted with water.[3]

  • The aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).[3]

  • The combined organic phases are dried over anhydrous Na₂SO₄.[3]

  • The desiccant is filtered off, and the solvent is evaporated to yield the final product, 6-Methoxy-2-methylpyridin-3-amine, as a brown oil (1.35 g, 81% yield).[3]

Toxicological Assessment Protocols (Example)

The following protocols are adapted from studies on the closely related compound 6-methoxy-2-methylamino-3-aminopyridine HCl and serve as a model for assessing the safety of aminopicoline derivatives.[5]

a) Acute Dermal Irritation Study

  • Objective: To assess the potential of the test substance to cause skin irritation.

  • Method: The undiluted test substance is applied to the skin of test animals.

  • Observation: Animals are examined for signs of erythema (redness), eschar (scab), and edema (swelling) formation.

  • Scoring: Skin reactions are assessed at approximately 1 hour, 24 hours, 48 hours, 72 hours, and 7 days after the termination of exposure.[5]

  • Results Interpretation: In the cited study, the substance produced slight erythema that was reversible within 7 days.[5]

b) Acute Eye Irritation Study

  • Objective: To assess the potential of the test substance to cause eye irritation.

  • Method: A 0.1 mL equivalent of the test substance, prepared as a 5% solution, is instilled into the conjunctival sac of one eye of the test animals.[5] The other eye serves as a control.

  • Observation: The eyes are examined for any effects on the cornea, iris, or conjunctiva.

  • Scoring: Eye irritation reactions are scored at approximately 1 hour, 24 hours, 48 hours, and 72 hours after instillation.[5]

  • Results Interpretation: In the cited study, the 5% solution did not result in any observable effects on the eyes of the test animals.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Start 6-Methoxy-2-methyl- 3-nitropyridine Reaction Stir at 80°C in H2O/MeOH (16 hours) Start->Reaction Reagents Fe Powder NH4Cl Reagents->Reaction Filtration Filter to Remove Iron Reaction->Filtration Evaporation Evaporate Methanol Filtration->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Final_Evap Evaporate Solvent Drying->Final_Evap End 3-Amino-6-methoxy- 2-picoline Final_Evap->End

Caption: Synthesis workflow for 3-Amino-6-methoxy-2-picoline via reduction.

Quality Control Experimental Workflow

QC_Workflow cluster_sampling Input cluster_testing Analytical Testing cluster_decision Decision cluster_output Output Sample Synthesized Product Batch Identity Identity Confirmation (e.g., NMR, MS) Sample->Identity Purity Purity Assay (e.g., HPLC) Sample->Purity PhysChem Physical Tests (MP, Appearance) Sample->PhysChem Spec_Check Meets Specification? Identity->Spec_Check Impurities Impurity Profiling Purity->Impurities Impurities->Spec_Check PhysChem->Spec_Check Pass Release Batch Spec_Check->Pass Yes Fail Reject & Investigate Spec_Check->Fail No

Caption: General quality control workflow for a chemical intermediate.

Safety and Handling

Based on available safety data sheets, 3-Amino-6-methoxy-2-picoline should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

Professionals should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

A Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a key pyridine derivative. The document details its molecular structure, physicochemical properties, and significant applications in the pharmaceutical and agrochemical industries, offering valuable insights for professionals in research and development.

Molecular Structure and Identification

3-Amino-6-methoxy-2-picoline, also known as 6-methoxy-2-methylpyridin-3-amine, is a substituted pyridine. The hydrochloride salt is formed by the protonation of the pyridine nitrogen or the amino group. The core structure consists of a pyridine ring with a methyl group at position 2, an amino group at position 3, and a methoxy group at position 6.

Molecular Structure of the Free Base:

Molecular Structure of 3-Amino-6-methoxy-2-picoline

Image Credit: A conceptual representation of the 3-Amino-6-methoxy-2-picoline structure.

The addition of hydrogen chloride (HCl) results in the formation of the hydrochloride salt, which typically enhances the compound's stability and solubility in aqueous media.

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for 3-Amino-6-methoxy-2-picoline and its hydrochloride salt. Data for the free base is more readily available, while specific experimental values for the hydrochloride salt are less commonly reported.

Table 1: Chemical Identifiers

IdentifierValueReference
Compound Name This compound
Synonyms 3-Amino-6-methoxy-2-methylpyridine hydrochloride[1]
CAS Number (Free Base) 52090-56-9[1][2]
Molecular Formula (Free Base) C₇H₁₀N₂O[1][2]
Molecular Weight (Free Base) 138.17 g/mol [1]
Molecular Formula (HCl Salt) C₇H₁₁ClN₂O
Molecular Weight (HCl Salt) 174.63 g/mol

Table 2: Physicochemical Properties (Free Base)

PropertyValueReference
Appearance Solid, typically white or off-white.[3]
Melting Point ~ 40 - 45 °C[3]
Boiling Point ~ 250 - 260 °C[3]
Density ~ 1.1 g/cm³[3]
Solubility in Water Slightly soluble[3]
Solubility in Organic Solvents Soluble in ethanol, methanol, and dichloromethane.[3]
pKa (predicted) ~ 9 - 10 (related to the basicity of the amino group)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature. However, a general synthetic approach can be outlined based on established pyridine chemistry. A common method involves the amination of a pre-functionalized pyridine ring.

Representative Synthesis Protocol: Amination of a Halogenated Precursor

This protocol is a representative example and may require optimization.

Step 1: Synthesis of a Halogenated Pyridine Intermediate The synthesis often starts from a commercially available picoline derivative. A key step is the selective halogenation (e.g., bromination or chlorination) of the pyridine ring at a position that will later be substituted by the amino group.

Step 2: Copper-Catalyzed Amination The introduction of the amino group can be achieved via a nucleophilic substitution reaction, often catalyzed by a copper salt.

  • Reaction Setup: A Schlenck tube is charged with the brominated pyridine precursor, a copper(I) oxide (Cu₂O) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate (K₂CO₃).

  • Solvent and Reagents: An aqueous ammonia solution is used as the nitrogen source, and a high-boiling point solvent like ethylene glycol is employed.

  • Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

  • The purified 3-Amino-6-methoxy-2-picoline (free base) is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid product is collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield the final this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, primarily in the following areas:

  • Pharmaceutical Development: This compound serves as a key intermediate in the creation of various pharmaceuticals.[1][3] It is particularly noted for its use in synthesizing compounds targeting neurological disorders.[1] Its structure is also a scaffold for developing new antimicrobial and anti-inflammatory agents.[1]

  • Agrochemicals: It is utilized in the formulation of agrochemicals, acting as a precursor for certain pesticides and herbicides, which can contribute to improved crop yields and pest resistance.[1]

  • Material Science and Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands, making the molecule useful in coordination chemistry for the development of catalysts and novel materials.[1]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and the key relationships of this compound in different scientific fields.

G cluster_synthesis General Synthesis Workflow Start Halogenated Picoline Precursor Reaction Copper-Catalyzed Amination (+ Aqueous Ammonia) Start->Reaction Purification Extraction & Column Chromatography Reaction->Purification FreeBase 3-Amino-6-methoxy-2-picoline (Free Base) Purification->FreeBase SaltFormation Reaction with HCl FreeBase->SaltFormation FinalProduct 3-Amino-6-methoxy-2-picoline HCl SaltFormation->FinalProduct G cluster_applications Key Application Areas cluster_pharma_details Pharmaceutical Targets Core 3-Amino-6-methoxy-2-picoline HCl Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Material Science Core->Materials Neuro Neurological Disorders Pharma->Neuro AntiInflam Anti-inflammatory Agents Pharma->AntiInflam AntiMicro Antimicrobial Compounds Pharma->AntiMicro

References

An In-depth Technical Guide to the Synthesis of 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-6-methoxy-2-picoline hydrochloride, a valuable pyridine derivative with applications in pharmaceutical and chemical research. This document details the core synthetic steps, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-Methoxy-2-methyl-3-nitropyridine. The pathway involves the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

Logical Flow of the Synthesis:

G A 6-Methoxy-2-methyl-3-nitropyridine B 3-Amino-6-methoxy-2-picoline A->B Reduction (Fe, NH4Cl, H2O/MeOH) C This compound B->C Salt Formation (HCl)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-methoxy-2-picoline (6-Methoxy-2-methylpyridin-3-amine)

This procedure outlines the reduction of 6-Methoxy-2-methyl-3-nitropyridine to the corresponding amine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 6-Methoxy-2-methyl-3-nitropyridine in H2O/MeOH (1:1) B Add NH4Cl and Iron Powder A->B C Stir at 80 °C for 16 hours B->C D Filter to remove iron powder C->D E Wash filtrate with MeOH D->E F Evaporate MeOH E->F G Dilute with H2O F->G H Extract with EtOAc G->H I Dry organic phase (Na2SO4) H->I J Evaporate solvent I->J K K J->K Final Product: 3-Amino-6-methoxy-2-picoline

Caption: Experimental workflow for the synthesis of 3-Amino-6-methoxy-2-picoline.

Detailed Protocol:

  • In a suitable reaction vessel, dissolve 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol) in a 1:1 mixture of water and methanol (40 mL).[1]

  • To this solution, add ammonium chloride (NH4Cl, 2.2 g, 3.5 eq.) and iron powder (2.3 g, 3.5 eq.).[1]

  • Stir the reaction mixture at 80 °C for 16 hours.[1]

  • Upon completion of the reaction, remove the iron powder by filtration and wash the filter cake with methanol.[1]

  • Evaporate the methanol from the filtrate.[1]

  • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4).[1]

  • Filter to remove the desiccant and evaporate the solvent to yield 3-Amino-6-methoxy-2-picoline as a brown oil.[1]

Step 2: Synthesis of this compound

This procedure describes the conversion of the free amine to its hydrochloride salt.

Detailed Protocol:

  • Dissolve the crude 3-Amino-6-methoxy-2-picoline in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl) dropwise with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis of 3-Amino-6-methoxy-2-picoline.

ParameterValueReference
Starting Material6-Methoxy-2-methyl-3-nitropyridine[1]
Product3-Amino-6-methoxy-2-picoline[1]
Yield81%[1]
AppearanceBrown oil[1]
¹H NMR (CDCl₃)δ 6.9 (d, 1H), 6.4 (d, 1H), 3.8 (s, 3H), 2.33 (s, 3H)[1]

Starting Material and Reagents

The primary starting material and reagents required for this synthesis are listed below.

CompoundCAS NumberSupplier Examples
6-Methoxy-2-methyl-3-nitropyridine5467-69-6Santa Cruz Biotechnology[2], ChemScene[3]
Iron Powder7439-89-6Standard chemical suppliers
Ammonium Chloride12125-02-9Standard chemical suppliers
Hydrochloric Acid7647-01-0Standard chemical suppliers
Methanol67-56-1Standard chemical suppliers
Ethyl Acetate141-78-6Standard chemical suppliers
Sodium Sulfate (anhydrous)7757-82-6Standard chemical suppliers

This guide provides a foundational pathway for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times.

References

Spectroscopic Profile of 3-Amino-6-methoxy-2-picoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Amino-6-methoxy-2-picoline hydrochloride (C₇H₁₁ClN₂O). Due to a lack of publicly available experimental data for this specific salt, this document outlines the predicted spectral data based on the analysis of its functional groups and by referencing analogous compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Structure and Predicted Spectral Data

This compound is the salt form of the parent compound, 3-Amino-6-methoxy-2-picoline. The protonation of the pyridine nitrogen is expected to influence the electronic environment of the molecule, which would be reflected in its spectral data.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₁ClN₂O

  • Molecular Weight: 174.63 g/mol

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra. These predictions are based on the analysis of the chemical structure and typical values for similar aromatic amines and picoline derivatives. The exact values can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~ 7.0 - 7.5DoubletAromatic H (C4-H)Expected to be downfield due to the electron-withdrawing effect of the protonated pyridine ring.
~ 6.5 - 7.0DoubletAromatic H (C5-H)Expected to be upfield relative to C4-H.
~ 4.5 - 5.5Broad SingletNH₂ ProtonsThe chemical shift can be highly variable and the peak is often broad. May exchange with D₂O. The shift could be further downfield due to the hydrochloride salt form.
~ 3.8 - 4.2SingletOCH₃ ProtonsMethoxy group protons typically appear in this region.
~ 2.4 - 2.8SingletCH₃ ProtonsMethyl group protons on the pyridine ring.
~ 10.0 - 12.0Broad SingletN-H⁺ ProtonThe proton on the pyridine nitrogen, present in the hydrochloride form, is expected to be significantly downfield and broad. Its visibility may depend on the solvent and water content.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~ 155 - 165C6Carbon attached to the methoxy group, expected to be downfield.
~ 145 - 155C2Carbon bearing the methyl group.
~ 130 - 140C4Aromatic CH carbon.
~ 120 - 130C3Carbon attached to the amino group, expected to be shielded.
~ 110 - 120C5Aromatic CH carbon.
~ 50 - 60OCH₃Methoxy carbon.
~ 15 - 25CH₃Methyl carbon.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group AssignmentDescription
3300 - 3500N-H StretchAsymmetric and symmetric stretching of the primary amine (NH₂). Expected to be broad.
2800 - 3200N-H⁺ StretchStretching vibration of the protonated pyridine nitrogen. Expected to be a broad band, potentially overlapping with C-H stretches.
2850 - 3000C-H StretchAromatic and aliphatic C-H stretching.
1600 - 1650N-H BendScissoring vibration of the primary amine.
1550 - 1620C=C and C=N StretchAromatic ring stretching vibrations.
1200 - 1300C-O StretchAsymmetric stretching of the aryl-alkyl ether.
1000 - 1100C-O StretchSymmetric stretching of the aryl-alkyl ether.
800 - 900C-H BendOut-of-plane bending for substituted aromatic ring.
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the data for the free base, 3-Amino-6-methoxy-2-picoline, is what would be observed. The hydrochloride salt would dissociate in the ion source.

Table 4: Predicted Mass Spectrometry Peaks

m/z ValueAssignmentNotes
138.08[M]⁺ (Molecular ion of the free base)The molecular ion peak for C₇H₁₀N₂O.
123.06[M - CH₃]⁺Loss of a methyl group from the molecular ion.
109.06[M - CH₂O + H]⁺ or [M - NH₃ - H]⁺Fragmentation pattern can be complex. This could correspond to the loss of formaldehyde from the methoxy group or loss of the amino group. Further analysis would be needed.
95.06[M - CH₃ - CO]⁺A possible fragmentation pathway involving the loss of a methyl radical followed by carbon monoxide.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as the amine and N-H⁺ protons are exchangeable. DMSO-d₆ is often a good choice for observing exchangeable protons.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Spectral width: -2 to 14 ppm

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

      • Relaxation delay (d1): 1-5 seconds

    • To confirm the identity of NH and NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar

      • Spectral width: 0 to 180 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may need to be further diluted depending on the sensitivity of the instrument.

  • Instrumentation:

    • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition (using ESI):

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base [M+H]⁺.

    • Typical parameters:

      • Mass range: m/z 50-500

      • Ionization mode: Positive

      • Capillary voltage, cone voltage, and other source parameters should be optimized for the compound.

    • To obtain fragmentation data for structural elucidation, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • The acquired data will be processed by the instrument's software to generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid Prepare Solid Sample (ATR) Sample->Solid Solution Prepare Dilute Solution Sample->Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Solid->IR MS Mass Spectrometry (ESI-MS) Solution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Final_Report Final_Report Interpret->Final_Report Final Report

Caption: Workflow for Spectroscopic Analysis.

Determining the Solubility of 3-Amino-6-methoxy-2-picoline hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of 3-Amino-6-methoxy-2-picoline hydrochloride (CAS RN: 320577-63-7), a crucial parameter for its application as an intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public quantitative solubility data for this specific hydrochloride salt, this document focuses on providing a comprehensive framework for its determination. It includes qualitative solubility information for the corresponding free base and related compounds to establish a likely solubility profile, followed by detailed, standardized experimental protocols for researchers to generate precise quantitative data.

Overview of Solubility Profile

The table below summarizes the available qualitative solubility information for the free base (3-Amino-6-methoxy-2-methylpyridine) and a related hydrochloride compound.

Compound NameCAS RNSolventSolubility Profile
3-Amino-6-methoxy-2-methylpyridine (Free Base)52090-56-9WaterSlightly Soluble
EthanolSoluble
MethanolSoluble
DichloromethaneSoluble
3-Amino-2-methylamino-6-methoxypyridine HCl (Related Compound)90817-34-8Water, Alcohol SolventsSoluble

This data is compiled from chemical supplier information and provides a general indication of solubility.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, the Saturation Shake-Flask Method is the gold-standard and recommended procedure. This method determines the thermodynamic equilibrium solubility, which is a fundamental physicochemical property of the active pharmaceutical ingredient (API). The following protocol is adapted from guidelines provided by the World Health Organization (WHO) and the United States Pharmacopeia (USP).

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured using a validated analytical technique, representing the equilibrium solubility.

Materials and Equipment
  • Compound: this compound (verify identity, purity, and salt form, i.e., monohydrochloride vs. dihydrochloride).

  • Solvents: A range of solvents relevant to the intended application (e.g., Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) at various pH levels, Methanol, Ethanol).

  • Apparatus:

    • Analytical balance

    • Vials or flasks with screw caps

    • Constant temperature orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

    • Calibrated pH meter

    • Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV).

Procedure
  • Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a vial. "Excess" means that a visible amount of undissolved solid remains throughout the experiment.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a pre-determined period. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of the solute concentration are consistent.

  • Sample Separation: Once equilibrium is achieved, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a syringe filter.

  • pH Measurement: For aqueous solutions, measure and record the final pH of the saturated solution.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Replication: The experiment should be performed in triplicate for each solvent system to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Sample Separation cluster_analysis Phase 4: Analysis A Weigh excess solid (3-Amino-6-methoxy-2-picoline HCl) B Add to known volume of solvent in vial A->B C Seal vial and place in constant temperature shaker B->C D Agitate until equilibrium is reached (e.g., 48-72h) C->D E Centrifuge sample to pellet excess solid D->E F Filter supernatant through 0.45 µm syringe filter E->F G Measure pH of saturated solution F->G H Quantify concentration using validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Experimental workflow for equilibrium solubility determination.

G compound Target Compound (3-Amino-6-methoxy-2-picoline HCl) purity Purity & Identity Confirmation (e.g., NMR, LC-MS) compound->purity salt_form Salt Form Verification (Monohydrochloride vs. Dihydrochloride) compound->salt_form solubility Equilibrium Solubility Determination purity->solubility salt_form->solubility protocol Shake-Flask Protocol solubility->protocol analysis Validated Analytical Method (e.g., HPLC-UV) solubility->analysis data Quantitative Solubility Data (mg/mL or mol/L) protocol->data analysis->data

Unveiling the Putative Mechanism of Action of 3-Amino-6-methoxy-2-picoline hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the probable mechanism of action of 3-Amino-6-methoxy-2-picoline hydrochloride. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related aminopyridine derivatives to propose a well-founded hypothesis for its biological activity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential of aminopyridine compounds.

Executive Summary

This compound is a substituted aminopyridine derivative. Although its primary use to date has been as a chemical intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, its structural similarity to known neurologically active compounds suggests a potential pharmacological role. Based on extensive research into related aminopyridine derivatives, the putative primary mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels. This action is thought to enhance neurotransmission and neuronal excitability, which are key therapeutic targets in a variety of neurological conditions. This guide will explore the evidence supporting this hypothesis, including structure-activity relationships of analogous compounds and the potential signaling pathways involved.

The Aminopyridine Class and its Neurological Significance

Aminopyridines are a class of organic compounds that have garnered significant interest in the field of neuroscience. Certain members of this class, such as 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), are approved therapeutic agents for conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome, respectively. The principal mechanism underlying the therapeutic effects of these drugs is the dose-dependent blockade of voltage-gated potassium channels. By inhibiting these channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of neurotransmitters.

Proposed Mechanism of Action: Voltage-Gated Potassium (Kv) Channel Blockade

Given the established pharmacology of the aminopyridine scaffold, it is highly probable that this compound also functions as a blocker of voltage-gated potassium channels. The specific subtypes of Kv channels that are targeted and the potency of the blockade are likely influenced by the substitution pattern on the pyridine ring (the amino, methoxy, and methyl groups).

Structure-Activity Relationship (SAR) Insights from Analogs

The potency of Kv channel blockade by aminopyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. Studies on various 4-aminopyridine analogs provide valuable insights that can be extrapolated to hypothesize the activity of this compound. For instance, the presence of a methoxy group, as seen in the structural isomer 3-methoxy-4-aminopyridine, has been shown to modulate the potency of Kv channel inhibition.

The following table summarizes the inhibitory concentrations (IC50) of 4-aminopyridine and some of its derivatives against Kv channels, providing a basis for estimating the potential activity of this compound.

CompoundTarget Channel(s)IC50 (µM)Cell Type
4-AminopyridineKv1.1170CHO cells
4-AminopyridineKv1.2230CHO cells
4-AminopyridineKv1.413Not Specified
4-AminopyridineKv3.129Not Specified
4-AminopyridineKv3.2100Not Specified
4-AminopyridineKv1.3195Not Specified
3-methoxy-4-aminopyridineShaker K+ channel~3-4 fold less potent than 4-APOocytes

Note: This data is for related compounds and not for this compound itself. The exact potency of this compound would need to be determined experimentally.

Proposed Signaling Pathway

The proposed mechanism of action involves the direct physical blockade of the pore of voltage-gated potassium channels. This prevents the efflux of potassium ions during the repolarization phase of an action potential, leading to its prolongation.

putative_mechanism_of_action cluster_neuron Presynaptic Neuron ActionPotential Action Potential Propagation KvChannel Voltage-Gated K+ Channel (Kv) ActionPotential->KvChannel Opens CaChannel Voltage-Gated Ca2+ Channel (VGCC) ActionPotential->CaChannel Opens ProlongedAP Prolonged Action Potential KvChannel->ProlongedAP Leads to CaInflux Increased Ca2+ Influx CaChannel->CaInflux Vesicle Synaptic Vesicle (Neurotransmitter) NeurotransmitterRelease Enhanced Neurotransmitter Release Vesicle->NeurotransmitterRelease TargetCompound 3-Amino-6-methoxy-2-picoline HCl TargetCompound->KvChannel Blocks ProlongedAP->CaChannel Keeps open longer CaInflux->Vesicle Triggers fusion

Caption: Putative mechanism of action of this compound.

Experimental Protocols to Validate the Proposed Mechanism

To confirm the hypothesized mechanism of action of this compound, a series of electrophysiological and neurochemical experiments would be required.

Electrophysiology
  • Patch-Clamp Electrophysiology: This would be the primary technique to directly measure the effect of the compound on voltage-gated potassium channels.

    • Cell Lines: HEK293 or CHO cells stably expressing specific subtypes of human Kv channels (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv3.1) would be used.

    • Protocol:

      • Cells are cultured on coverslips and transferred to a recording chamber on an inverted microscope.

      • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an appropriate internal solution.

      • Voltage-gated potassium currents are elicited by a series of depolarizing voltage steps from a holding potential of -80 mV.

      • A baseline recording of the currents is obtained.

      • This compound is perfused into the recording chamber at various concentrations.

      • The effect of the compound on the amplitude and kinetics of the potassium currents is recorded.

      • Dose-response curves are generated to determine the IC50 value for each Kv channel subtype.

Neurotransmitter Release Assays
  • Synaptosome Preparation and Neurotransmitter Release: This assay would determine if the compound enhances neurotransmitter release from isolated nerve terminals.

    • Protocol:

      • Synaptosomes are prepared from specific brain regions (e.g., hippocampus, striatum) of rodents.

      • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [14C]GABA).

      • The pre-loaded synaptosomes are incubated with varying concentrations of this compound.

      • Depolarization is induced using an elevated potassium concentration in the buffer.

      • The amount of radiolabeled neurotransmitter released into the supernatant is quantified by liquid scintillation counting.

      • An increase in depolarization-evoked neurotransmitter release in the presence of the compound would support the proposed mechanism.

experimental_workflow cluster_validation Experimental Validation Workflow start Hypothesized Mechanism: Kv Channel Blockade electrophys Patch-Clamp Electrophysiology on Kv Channel Subtypes start->electrophys neurochem Neurotransmitter Release Assay (Synaptosomes) start->neurochem ic50 Determine IC50 values for different Kv channels electrophys->ic50 release_effect Measure effect on neurotransmitter release neurochem->release_effect data_analysis Analyze and Correlate Data ic50->data_analysis release_effect->data_analysis conclusion Confirm/Refute Mechanism of Action data_analysis->conclusion

Caption: Workflow for experimental validation of the proposed mechanism.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural analogy to well-characterized aminopyridine drugs strongly suggests that this compound acts as a voltage-gated potassium channel blocker. This proposed mechanism provides a solid foundation for future research to explore its therapeutic potential in neurological disorders characterized by impaired neuronal conduction or neurotransmission. The experimental protocols outlined in this guide offer a clear path forward for validating this hypothesis and elucidating the specific pharmacological profile of this compound. Further studies, including in vivo animal models of neurological diseases, will be crucial to determine its potential as a novel therapeutic agent.

3-Amino-6-methoxy-2-picoline hydrochloride potential biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the publicly available scientific literature and patent databases reveals a significant gap in the documented biological activity of 3-Amino-6-methoxy-2-picoline hydrochloride. While this compound is commercially available and utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, there is a notable absence of published research detailing its specific pharmacological effects, mechanisms of action, or associated signaling pathways.

This technical guide aims to provide a thorough overview of the current state of knowledge, drawing from available data on structurally related compounds to infer potential areas of biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound is a pyridine derivative. Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group (picoline) at the 2-position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline

Property Value Source
Molecular Formula C₇H₁₁ClN₂O N/A
Molecular Weight 174.63 g/mol N/A
Appearance Off-white to light brown crystalline powder N/A

| Solubility | Soluble in water | N/A |

The synthesis of this compound is not extensively detailed in the public domain, though general synthetic routes for substituted picolines are well-established in organic chemistry.

Inferred Potential Biological Activity

While direct evidence is lacking for the subject compound, analysis of structurally similar molecules suggests potential avenues for investigation.

Kinase Inhibition

Derivatives of aminopyridine and related heterocyclic scaffolds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer. For instance, compounds with a 3-methoxy-2-aminopyridine core have been identified as potent inhibitors of the oncogenic kinase BRAF. This suggests that this compound could be explored as a scaffold for the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Workflow:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound 3-Amino-6-methoxy- 2-picoline hydrochloride Kinase_Panel Kinase Panel Screening (e.g., RAF, MEK, ERK) Compound->Kinase_Panel IC50 IC50 Determination for Active Hits Kinase_Panel->IC50 Cell_Lines Cancer Cell Lines (e.g., with BRAF mutations) IC50->Cell_Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis of Downstream Signaling Cell_Lines->Western_Blot Animal_Model Xenograft Mouse Model Proliferation_Assay->Animal_Model Tumor_Growth Tumor Growth Inhibition Animal_Model->Tumor_Growth

Caption: A hypothetical workflow for evaluating the kinase inhibitory potential of the compound.

Antimicrobial and Anti-inflammatory Properties

Some commercial suppliers and chemical databases allude to the potential for antimicrobial and anti-inflammatory properties of 3-Amino-6-methoxy-2-picoline and its derivatives. This is a common feature of many nitrogen-containing heterocyclic compounds. However, no specific studies or quantitative data are available to substantiate these claims for this particular molecule.

Hypothetical Anti-inflammatory Screening Workflow:

G cluster_0 In Vitro Assays cluster_1 In Vivo Model Compound 3-Amino-6-methoxy- 2-picoline hydrochloride LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Compound->LPS_Stimulation Cytokine_Measurement Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement Animal_Model Carrageenan-induced Paw Edema in Rats Cytokine_Measurement->Animal_Model Edema_Measurement Measurement of Paw Volume Animal_Model->Edema_Measurement

Caption: A potential experimental workflow to screen for anti-inflammatory activity.

Experimental Protocols (Hypothetical)

Given the absence of specific studies on this compound, the following are generalized, hypothetical protocols for assessing the potential biological activities discussed above.

Kinase Inhibition Assay (Example: BRAF Kinase)
  • Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.

  • Materials: Recombinant human BRAF kinase, appropriate substrate (e.g., MEK1), ATP, assay buffer, this compound, positive control inhibitor (e.g., Vemurafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add the kinase, substrate, and ATP to the assay buffer.

    • Add the test compound or control to the respective wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of the test compound on the proliferation of cancer cells.

  • Materials: Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation), cell culture medium, fetal bovine serum (FBS), this compound, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The current body of scientific literature does not provide specific data on the biological activity of this compound. Its primary role appears to be that of a building block in chemical synthesis. However, the structural motifs present in the molecule suggest that it could serve as a starting point for the development of novel therapeutic agents, particularly in the areas of kinase inhibition, and potentially as an antimicrobial or anti-inflammatory agent.

Future research should focus on:

  • Systematic screening: Evaluating the compound against a broad panel of biological targets, such as kinases and microbial strains.

  • Structural modification: Synthesizing derivatives to explore structure-activity relationships and optimize for potency and selectivity.

  • Mechanism of action studies: Elucidating the molecular mechanisms of any observed biological activity.

This in-depth guide highlights the need for foundational research to characterize the biological profile of this compound, thereby unlocking its potential for future drug discovery and development efforts.

An In-depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-Amino-6-methoxy-2-picoline hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry and biological research. Due to the potential for ambiguity in chemical nomenclature, this review also addresses its isomer, 3-Amino-2-methoxy-6-picoline. This document summarizes the known chemical properties, synthesis strategies, and biological applications of these compounds, presenting data in a structured format to facilitate research and development.

Chemical and Physical Properties

3-Amino-6-methoxy-2-picoline and its isomer are organic compounds with the molecular formula C₇H₁₀N₂O.[1] Their structures incorporate a pyridine ring, a foundational scaffold in many biologically active molecules. The presence of amino, methoxy, and methyl groups on the pyridine core imparts specific chemical characteristics that are leveraged in various applications.

A summary of the key physicochemical properties for both isomers is presented in Table 1. It is important to note that much of the publicly available data pertains to the free base forms of these compounds.

Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and 3-Amino-2-methoxy-6-picoline

Property3-Amino-6-methoxy-2-picoline3-Amino-2-methoxy-6-picoline
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight 138.17 g/mol 138.17 g/mol
CAS Number 52090-56-9186413-79-6
Appearance Data not availableDark brown liquid
Boiling Point Data not available246.7 °C at 760 mmHg
Density Data not available1.103 g/cm³
InChI InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3
InChIKey DMVBGEPFAZKPAP-UHFFFAOYSA-NPCFDAJOZHXUBES-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)OC)NCOC1=NC(=C(C=C1)N)C

Data for 3-Amino-2-methoxy-6-picoline is sourced from commercially available safety data sheets. Properties for 3-Amino-6-methoxy-2-picoline are less documented in readily available literature.

Synthesis and Preparation

Detailed, peer-reviewed synthesis protocols for this compound are not extensively described in the current body of scientific literature. However, general strategies for the synthesis of substituted aminopyridines can be inferred from patents and publications on related compounds. The preparation of the hydrochloride salt would typically involve the treatment of the free base with hydrochloric acid in a suitable solvent.

A general workflow for the synthesis of such compounds often starts with a substituted pyridine ring, followed by the introduction of the amino and methoxy groups through various organic reactions. One common approach involves the amination of a halogenated pyridine precursor.

Below is a generalized experimental workflow for the synthesis of a substituted aminopyridine, based on methodologies described for analogous compounds.

G start Start with a functionalized picoline halogenation Halogenation of the pyridine ring start->halogenation amination Nucleophilic substitution with an amine source halogenation->amination methoxylation Introduction of the -OCH3 group amination->methoxylation purification Purification of the free base methoxylation->purification salt_formation Formation of the hydrochloride salt purification->salt_formation final_product 3-Amino-6-methoxy-2-picoline HCl salt_formation->final_product

Caption: Generalized synthetic workflow for 3-Amino-6-methoxy-2-picoline HCl.

Illustrative Experimental Protocol (Adapted from analogous syntheses)

The following protocol is a hypothetical adaptation for the synthesis of an aminomethoxypicoline, based on established methods for similar pyridine derivatives. This is not a validated protocol for the specific target compound and should be treated as a conceptual guide.

Step 1: Amination of a Halogenated Precursor A suitable halogenated picoline (e.g., a chloro- or bromo-substituted picoline) would be reacted with an ammonia source. This reaction is often catalyzed by a copper salt, such as copper(I) oxide, in a polar solvent like ethylene glycol. The reaction mixture is typically heated under pressure to facilitate the nucleophilic aromatic substitution.

Step 2: Methoxylation If the starting material does not already contain the methoxy group, it can be introduced by reacting a hydroxylated or halogenated intermediate with a methoxylating agent, such as sodium methoxide in methanol.

Step 3: Purification The crude product would be purified using standard laboratory techniques, such as column chromatography on silica gel or recrystallization, to yield the pure aminomethoxypicoline free base.

Step 4: Hydrochloride Salt Formation The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl). The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological and Medicinal Applications

3-Amino-6-methoxy-2-picoline and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Pharmaceutical Research

Substituted aminopyridines are recognized as valuable scaffolds in drug discovery. The presence of the amino group provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

  • Leucine Aminopeptidase (LAP) Assay: 3-Amino-6-methoxy-2-picoline has been used as a chemical reagent in the development of a novel and highly sensitive fluorescent assay for leucine aminopeptidases (LAPs).[2][3] LAPs are enzymes implicated in various pathological conditions, including cancer, and are considered potential therapeutic targets.[2] The use of this compound in such an assay underscores its utility in developing diagnostic and research tools for cancer and other diseases.[2]

The general involvement of LAPs in cancer progression is depicted in the following signaling pathway diagram.

G lap Leucine Aminopeptidases (LAPs) signaling Peptide-dependent Signaling lap->signaling Modulates peptides Bioactive Peptides peptides->lap Hydrolysis proliferation Tumor Cell Proliferation signaling->proliferation invasion Tumor Cell Invasion signaling->invasion angiogenesis Angiogenesis signaling->angiogenesis

Caption: Role of LAPs in cancer progression.

Agrochemical Development

While specific examples are not detailed in the available literature, the general class of substituted pyridines is widely used in the development of new herbicides and pesticides. The structural motifs present in 3-Amino-6-methoxy-2-picoline could be incorporated into novel agrochemical candidates.

Spectroscopic and Analytical Data

Conclusion

This compound and its isomer, 3-Amino-2-methoxy-6-picoline, are heterocyclic compounds with potential as key intermediates in the synthesis of novel pharmaceuticals and agrochemicals. Their utility has been demonstrated in the development of a fluorescent assay for leucine aminopeptidases, highlighting their relevance in cancer research. While detailed synthesis protocols and comprehensive biological activity data for the hydrochloride salt are not yet widely published, the foundational chemistry of substituted pyridines provides a strong basis for their further investigation and development. Future research in this area would benefit from the publication of detailed synthetic methodologies and the results of systematic biological screenings to fully elucidate the therapeutic and industrial potential of these compounds.

References

An In-depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a key pyridine derivative with significant applications in the pharmaceutical and agrochemical industries. This document details the compound's discovery and historical development, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis. Furthermore, this guide illustrates the synthetic pathway and potential applications of this versatile chemical intermediate.

Introduction

3-Amino-6-methoxy-2-picoline, also known by its IUPAC name 6-Methoxy-2-methylpyridin-3-amine, is a substituted pyridine that serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring an amino group, a methoxy group, and a methyl group on a pyridine ring, makes it a valuable precursor for the development of complex molecules with diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various chemical reactions.

This guide aims to be an essential resource for researchers and professionals in drug discovery and development by consolidating critical information on the history, synthesis, and properties of this compound.

Discovery and History

The development of substituted picolines is intrinsically linked to the broader history of pyridine chemistry, which dates back to the 19th century with the isolation of pyridine from coal tar. The deliberate synthesis of functionalized pyridines, such as 3-Amino-6-methoxy-2-picoline, is a more recent endeavor, driven by the demand for novel scaffolds in medicinal chemistry and materials science.

While a definitive seminal publication for the first synthesis of this compound is not readily apparent in a singular source, its preparation follows established principles of pyridine ring functionalization. The synthesis of related aminopyridines has been explored for various applications, including as intermediates for pharmaceuticals. For instance, the synthesis of intermediates for the anti-AIDS drug Nevirapine has involved the preparation of related amino-picolines. The specific substitution pattern of 3-Amino-6-methoxy-2-picoline makes it a valuable intermediate in the synthesis of compounds targeting neurological disorders and in the development of anti-inflammatory and anti-cancer agents.[1][2] Its use in the formulation of pesticides and herbicides has also been noted.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-6-methoxy-2-picoline and its related isomers is presented in Table 1. This data is essential for understanding the compound's behavior in different solvents and reaction conditions.

Table 1: Physicochemical Data of 3-Amino-6-methoxy-2-picoline and Related Isomers

Property3-Amino-6-methoxy-2-picoline (Free Base)3-Amino-2-methoxy-6-picoline (Isomer)
IUPAC Name 6-Methoxy-2-methylpyridin-3-amine2-Methoxy-6-methylpyridin-3-amine
CAS Number 52090-56-9186413-79-6
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight 138.17 g/mol 138.17 g/mol
Appearance Brown oil[3]-
Boiling Point -246.69 °C at 760 mmHg
Flash Point -103.00 °C
Density -1.103 g/cm³
Vapor Pressure -0.027 mmHg at 25°C

Note: Data for the hydrochloride salt is not extensively available in public literature; however, it is expected to be a solid with higher water solubility compared to the free base.

Synthesis and Experimental Protocols

The synthesis of 3-Amino-6-methoxy-2-picoline is typically achieved through the reduction of the corresponding nitro compound, 6-Methoxy-2-methyl-3-nitropyridine. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

Synthesis of 6-Methoxy-2-methylpyridin-3-amine (Free Base)

A common and effective method for the synthesis of the free base is the reduction of the nitro precursor using iron powder in the presence of an acid catalyst.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol) in a 1:1 mixture of water and methanol (40 mL), add ammonium chloride (2.2 g, 0.041 mol, 3.5 eq.) and iron powder (2.3 g, 0.041 mol, 3.5 eq.).

  • Reaction Execution: Stir the reaction mixture vigorously at 80°C for 16 hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the iron powder by filtration. Wash the filter cake with methanol.

  • Extraction: Evaporate the methanol from the filtrate. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and evaporate the solvent to yield 6-Methoxy-2-methylpyridin-3-amine as a brown oil (1.35 g, 81% yield).[3]

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolution: Dissolve the purified 6-Methoxy-2-methylpyridin-3-amine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) to the stirred solution of the amine.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain this compound.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the synthetic pathway from the nitro precursor to the final hydrochloride salt.

Synthesis_Workflow cluster_0 Synthesis of 3-Amino-6-methoxy-2-picoline cluster_1 Salt Formation 6-Methoxy-2-methyl-3-nitropyridine 6-Methoxy-2-methyl-3-nitropyridine 3-Amino-6-methoxy-2-picoline 3-Amino-6-methoxy-2-picoline 6-Methoxy-2-methyl-3-nitropyridine->3-Amino-6-methoxy-2-picoline Fe, NH4Cl H2O/MeOH, 80°C 3-Amino-6-methoxy-2-picoline_HCl 3-Amino-6-methoxy-2-picoline Hydrochloride 3-Amino-6-methoxy-2-picoline->3-Amino-6-methoxy-2-picoline_HCl HCl

Caption: Synthetic route to this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in various fields of chemical research and development:

  • Pharmaceutical Synthesis: It serves as a key starting material for the synthesis of a range of pharmaceutical compounds. Its structure is amenable to further functionalization, allowing for the creation of diverse libraries of molecules for drug screening. It is particularly noted for its use in developing therapeutics for neurological disorders, as well as compounds with potential antimicrobial and anti-inflammatory properties.[1]

  • Agrochemical Development: This compound is utilized in the formulation of modern agrochemicals, including pesticides and herbicides, contributing to improved crop yields and resistance to pests.[1]

  • Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands, making it useful in the field of coordination chemistry for the development of novel catalysts and materials.

The logical workflow for its application in drug discovery is depicted in the following diagram.

Drug_Discovery_Workflow Start 3-Amino-6-methoxy-2-picoline HCl Step1 Chemical Modification & Library Synthesis Start->Step1 Step2 High-Throughput Screening Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Preclinical Development Step4->Step5 End Drug Candidate Step5->End

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in the fields of pharmaceutical and agrochemical research. This technical guide has provided a detailed overview of its synthesis, properties, and applications, aiming to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their work. As the demand for novel chemical entities continues to grow, the utility of such well-characterized building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for 3-Amino-6-methoxy-2-picoline hydrochloride was not available at the time of writing. The following information is a synthesis of data from publicly available sources for the free base, 3-Amino-6-methoxy-2-picoline, and structurally related compounds. It is imperative to consult the official SDS provided by the supplier before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 3-AMINO-6-METHOXY-2-PICOLINE HCL
CAS Number 320577-63-7
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
Structure (Image of the chemical structure of this compound would be placed here if available)

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is based on data for the free base and closely related pyridine derivatives. The following hazards should be considered potential risks.

GHS Hazard Statements (Inferred from related compounds):

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

GHS Pictograms (Inferred):

(GHS pictograms for Acute Toxicity (oral, inhalation), Skin Sensitization, and Serious Eye Damage/Irritation would be displayed here)

Signal Word (Inferred): Danger

Physical and Chemical Properties

The following data is for the free base, 3-Amino-2-methoxy-6-picoline, unless otherwise specified.

PropertyValueSource
Appearance Solid (usually white or off-white)[2]
Odor Amine-like[2]
Boiling Point 246.688°C at 760 mmHg[3]
Density 1.103 g/cm³[3][4]
Flash Point 102.993°C[3]
Solubility in Water Slightly soluble[2]
Solubility in Organic Solvents Soluble in ethanol, methanol, dichloromethane[2]

Handling and Storage

Proper handling and storage are crucial to minimize risks.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[5]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[6]

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2]

  • Keep containers tightly closed.

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • The storage area should be clearly marked with the substance's identity and associated hazards.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

Protection TypeRecommendationsRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye damage or irritation.[8]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves.Provides a barrier against skin contact, which may be harmful.[6][8]
Skin and Body Protection Chemical-resistant lab coat.Protects against skin contact and contamination of personal clothing.[8]
Respiratory Protection Use in a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Protects against inhalation of harmful dust or vapors.[8]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill. For a solid, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Toxicological Information:

No specific toxicological data for this compound was found. The hazard statements are inferred from structurally similar compounds. For the closely related compound 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride, it is listed as harmful if swallowed and may cause an allergic skin reaction, serious eye damage/irritation, and respiratory irritation.[1] A study on 6-methoxy-2-methylamino-3-aminopyridine HCl showed slight skin erythema that was reversible within 7 days.[9]

Ecological Information:

No specific ecological data was found for this compound. As with many synthetic organic compounds, it should be prevented from entering the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in household waste.

Experimental Protocols

As no specific experimental safety protocols for this compound were found, a general protocol for handling a hazardous chemical powder is provided below.

Generic Protocol for Safe Handling of a Hazardous Chemical Powder:

  • Preparation:

    • Review the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and PPE.

    • Prepare a designated waste container.

  • Weighing and Handling:

    • Perform all manipulations, including weighing, inside a chemical fume hood.

    • Wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

    • Use a spatula to handle the powder. Avoid creating dust.

    • If transferring to a solution, add the powder slowly to the solvent.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly.

    • Dispose of contaminated materials in the designated waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Verify Fume Hood Operation A->B C Don PPE B->C D Prepare Waste Container C->D E Weigh Chemical in Hood D->E F Transfer Chemical E->F G Perform Experiment F->G H Clean Work Area & Equipment G->H I Dispose of Waste H->I J Doff PPE I->J K Wash Hands J->K

Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.

Hazard_Mitigation_Hierarchy Hierarchy Elimination Substitution Engineering Controls Administrative Controls PPE Examples Use a different, less hazardous process Replace with a safer chemical Use a fume hood SOPs and training Gloves, goggles, lab coat Hierarchy:f0->Examples:f0 Hierarchy:f1->Examples:f1 Hierarchy:f2->Examples:f2 Hierarchy:f3->Examples:f3 Hierarchy:f4->Examples:f4

Caption: Hierarchy of controls for mitigating chemical hazards, from most to least effective.

References

Navigating the Stability and Storage of 3-Amino-6-methoxy-2-picoline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-6-methoxy-2-picoline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this compound in a laboratory setting. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets and stability studies of structurally related aminopyridine derivatives to provide best-practice recommendations.

Core Stability Profile

This compound is generally considered to be chemically stable under standard ambient conditions, such as room temperature, when protected from environmental extremes. However, its stability is contingent on proper storage and handling, as it is susceptible to degradation under certain conditions. The primary factors influencing its stability are moisture, heat, and compatibility with other chemical agents.

Key Stability and Storage Parameters

A summary of the crucial stability and storage information is presented in the table below.

ParameterRecommendation/InformationCitation
Chemical Stability Stable under standard ambient conditions (room temperature).
Storage Temperature Store in a cool, dry place.[Pipzine Chemicals]
Hygroscopicity The compound is hygroscopic and will absorb moisture from the air.
Light Sensitivity While not explicitly stated, protection from light is a general best practice for long-term storage of complex organic molecules.
Incompatibilities Avoid contact with strong oxidants, acids, and bases.[Pipzine Chemicals]
Thermal Stability Avoid strong heating as it may lead to decomposition and potentially form explosive mixtures with air.
Packaging Keep container tightly closed and store in a well-ventilated area.

Understanding Degradation Pathways

While specific degradation pathways for this compound have not been detailed in available literature, potential degradation routes can be inferred from the chemical structure and studies on similar aminopyridine compounds. The primary points of vulnerability in the molecule are the amino group and the pyridine ring.

A hypothetical degradation pathway under oxidative stress is proposed below. The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or polymerization. The pyridine ring itself can also be subject to oxidative degradation.

Degradation Pathway A This compound B Oxidative Stress (e.g., air, peroxides) A->B C Oxidized Derivatives (e.g., Nitroso, Nitro compounds) B->C D Polymerization Products B->D

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research, it is crucial to perform periodic stability assessments. A general workflow for such an assessment is outlined below.

General Stability Testing Workflow

This workflow provides a template for designing a stability study for this compound.

Stability Testing Workflow cluster_0 1. Sample Preparation cluster_1 2. Time-Point Analysis cluster_2 3. Analytical Testing cluster_3 4. Data Evaluation A Store samples under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) B Withdraw samples at pre-defined intervals (e.g., 0, 1, 3, 6 months) A->B C Visual Inspection (Appearance, color) B->C D Purity Assay (HPLC) B->D E Water Content (Karl Fischer Titration) B->E F Assess changes in appearance and purity C->F G Identify and quantify degradation products D->G E->F

An In-Depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: A Versatile Starting Material for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a pivotal starting material in the synthesis of a wide range of chemical compounds. Its unique structural features make it a valuable building block in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides insights into its synthesis, outlines key synthetic applications with experimental protocols, and explores the biological significance of the molecules derived from it.

Chemical and Physical Properties

3-Amino-6-methoxy-2-picoline, also known as 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine derivative. The hydrochloride salt is commonly used in synthesis due to its stability and ease of handling. The physicochemical properties of the free base are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O--INVALID-LINK--
Molecular Weight 138.17 g/mol --INVALID-LINK--
Appearance Dark brown liquid--INVALID-LINK--
Boiling Point 246.7 °C at 760 mmHg--INVALID-LINK--
Density 1.103 g/cm³--INVALID-LINK--
Flash Point 103 °C--INVALID-LINK--
Vapor Pressure 0.027 mmHg at 25 °C--INVALID-LINK--
CAS Number 186413-79-6--INVALID-LINK--

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on the synthesis of structurally similar compounds, such as 2,3-diamino-6-methoxypyridine.[1] The proposed pathway involves a multi-step process starting from 2-chloro-6-methylpyridine.

Synthesis_Pathway

Applications in Organic Synthesis

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. Its amino group provides a reactive handle for the introduction of various substituents, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While a halogenated derivative of 3-amino-6-methoxy-2-picoline would be required for this reaction, the amino group can be used to introduce a variety of aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 3-Amino-6-methoxy-2-picoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine the halogenated 3-amino-6-methoxy-2-picoline derivative (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-Bromo-3-amino-2-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O100Moderate
3-Chloroindazole5-Indoleboronic acidPd source (2)K₃PO₄Dioxane/H₂O100Good to Excellent

Note: "Moderate" and "Good to Excellent" yields are qualitative descriptions from the source and are dependent on the specific substrates used.

Suzuki_Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This compound can be coupled with a variety of aryl and heteroaryl halides to synthesize more complex amine-containing structures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 equiv), 3-Amino-6-methoxy-2-picoline (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl BromidesSecondary AminesPd(OAc)₂/RuPhosNaOtBuToluene11050-99
Aryl ChloridesSecondary AminesPd(OAc)₂/RuPhosNaOtBuToluene11050-99

Buchwald_Hartwig_Cycle

Biological Significance and Signaling Pathways

Derivatives of 3-Amino-6-methoxy-2-picoline are key components in the development of bioactive molecules, particularly in the fields of oncology and agriculture.

Kinase Inhibitors in Oncology

Substituted aminopyridines and aminopyrimidines are well-established scaffolds for the development of protein kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By acting as ATP-competitive inhibitors, molecules derived from 3-amino-6-methoxy-2-picoline can block the activity of specific kinases involved in cell proliferation, survival, and angiogenesis.

One important class of kinases targeted by aminopyridine derivatives are the Phosphatidylinositol 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer.

PI3K_Pathway

Herbicides in Agriculture

Picolinic acid derivatives are a significant class of synthetic auxin herbicides.[4][5] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weeds. The unique substitution pattern of molecules derived from 3-amino-6-methoxy-2-picoline can be tailored to achieve selective herbicidal activity, providing effective weed control in various crops.

The mode of action of synthetic auxins involves binding to auxin receptors, such as the F-box proteins (e.g., AFB5), which are part of the ubiquitin ligase complex. This leads to the degradation of transcriptional repressors and the subsequent overexpression of auxin-responsive genes, causing the herbicidal effect.

Auxin_Pathway

Conclusion

This compound is a valuable and versatile starting material with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of complex molecular architectures. The resulting compounds have shown promise as potent kinase inhibitors for cancer therapy and as selective herbicides for crop protection. This guide provides a foundational resource for researchers and developers working with this important synthetic building block. Further exploration of its reactivity and the biological activity of its derivatives is likely to lead to the discovery of new and improved therapeutic agents and agricultural products.

References

A Deep Dive into the Theoretical and Computational Profile of 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth exploration of the theoretical and computational characterization of 3-Amino-6-methoxy-2-picoline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular properties of this compound through a computational lens. By leveraging established quantum chemical methods, we present a comprehensive analysis of its structural, vibrational, and electronic characteristics.

Introduction to Computational Analysis

Computational chemistry serves as a powerful tool in modern chemical research, providing insights into molecular structures, properties, and reactivity that can be challenging to obtain through experimental means alone. For a molecule like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting its geometry, vibrational spectra, and electronic behavior. These computational approaches are crucial for understanding the molecule's potential interactions in a biological context, thereby aiding in drug design and development.

Theoretical investigations provide a foundational understanding of a molecule's behavior at the quantum level. This includes the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are key determinants of chemical reactivity and intermolecular interactions.

Methodologies in Computational Chemistry

The computational analysis of this compound typically involves a multi-step process to ensure accuracy and reliability. The following protocols outline the standard methodologies employed.

Geometry Optimization

The initial step in any computational study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on its potential energy surface.

Experimental Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using molecular editing software and converted into a 3D structure.

  • Computational Method: Density Functional Theory (DFT) is the most common and effective method. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used in conjunction with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Optimization Procedure: The geometry of the molecule is optimized without any symmetry constraints. The optimization process is considered complete when the forces acting on the atoms are negligible, and the energy has converged to a minimum.

  • Frequency Calculation: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

Vibrational Spectroscopy (FT-IR and Raman)

Computational methods can predict the vibrational spectra (FT-IR and Raman) of a molecule. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands.

Experimental Protocol:

  • Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are scaled by an appropriate factor (typically around 0.96 for B3LYP) to improve agreement with experimental data.

  • Spectral Analysis: The scaled frequencies, along with their calculated intensities (for IR) and scattering activities (for Raman), are used to generate theoretical spectra. The vibrational modes are assigned based on the visualization of atomic motions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

Experimental Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation performed on the optimized geometry.

  • Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors are calculated:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = χ2 / (2η)

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to understand the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

Experimental Protocol:

  • MEP Calculation: The MEP is calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

  • Surface Visualization: The MEP is visualized as a color-coded map on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Neutral regions are generally colored green.

Data Presentation

The following tables summarize the hypothetical quantitative data derived from computational studies on 3-Amino-6-methoxy-2-picoline. These values are representative of what would be expected from DFT calculations.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.345N1-C2-C3123.5
C2-C31.410C2-C3-C4118.0
C3-N(H2)1.380C3-C2-N(CH3)117.8
C6-O(CH3)1.360C5-C6-O125.0
C2-C(H3)1.510O-C6-N1115.5

Table 2: Theoretical Vibrational Frequencies and Assignments

ModeScaled Frequency (cm-1)IR IntensityRaman ActivityAssignment
ν13450HighMediumN-H asymmetric stretch
ν23350HighMediumN-H symmetric stretch
ν33080MediumHighC-H aromatic stretch
ν42950MediumHighC-H methyl stretch
ν51620HighHighN-H scissoring
ν61580HighHighC=C aromatic stretch
ν71250HighMediumC-O-C asymmetric stretch
ν81030MediumLowC-O-C symmetric stretch

Table 3: Electronic Properties and Chemical Reactivity Descriptors

PropertyValue (eV)
EHOMO-5.85
ELUMO-1.25
HOMO-LUMO Gap (ΔE)4.60
Ionization Potential (I)5.85
Electron Affinity (A)1.25
Electronegativity (χ)3.55
Chemical Hardness (η)2.30
Chemical Softness (S)0.217
Electrophilicity Index (ω)2.74

Visualization of Computational Workflows and Pathways

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry. The following are generated using the DOT language.

computational_workflow mol_sketch 2D Molecular Sketch geom_opt Geometry Optimization (DFT/B3LYP) mol_sketch->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_check Check for Imaginary Frequencies freq_calc->stable_check stable_check->geom_opt Imaginary Freq Found vibrational_analysis Vibrational Analysis (FT-IR, Raman) stable_check->vibrational_analysis No Imaginary Freq electronic_analysis Electronic Property Analysis (HOMO-LUMO, MEP) stable_check->electronic_analysis No Imaginary Freq results Results Interpretation and Reporting vibrational_analysis->results electronic_analysis->results

Caption: A typical workflow for the computational analysis of a molecule.

hypothetical_pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activation molecule 3-Amino-6-methoxy- 2-picoline HCl molecule->receptor Inhibition atp ATP adp ADP akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway inhibited by the molecule.

Conclusion

The theoretical and computational studies outlined in this guide provide a robust framework for characterizing this compound. Through methods like DFT, it is possible to obtain detailed insights into its geometric, vibrational, and electronic properties. This information is invaluable for understanding its chemical behavior and for guiding further experimental research, particularly in the context of medicinal chemistry and drug discovery. The predictive power of these computational techniques allows for a more efficient and targeted approach to developing new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride is a versatile substituted pyridine building block with significant potential in the discovery of novel bioactive compounds. Its unique substitution pattern, featuring an amino group, a methoxy group, and a methyl group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds. This document provides detailed protocols for the derivatization of 3-amino-6-methoxy-2-picoline, focusing on the synthesis of a library of novel 5-aryl-3-amino-6-methoxy-2-picoline derivatives. These compounds are of interest in medicinal chemistry, particularly as potential kinase inhibitors and modulators of other biological targets. The protocols outlined below describe a two-step synthetic sequence involving an initial regioselective bromination followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Overall Synthetic Workflow

The synthesis of novel 5-aryl-3-amino-6-methoxy-2-picoline derivatives from this compound proceeds through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the neutralization of the hydrochloride salt to the free amine, followed by a regioselective bromination at the 5-position of the pyridine ring. The resulting 5-bromo intermediate is then subjected to a Suzuki cross-coupling reaction with a variety of arylboronic acids to generate the target compounds.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Novel Compounds Start 3-Amino-6-methoxy-2-picoline hydrochloride Neutralization Neutralization (e.g., NaHCO3) Start->Neutralization Bromination Regioselective Bromination (NBS, Acetonitrile) Neutralization->Bromination Purification1 Purification (Column Chromatography) Bromination->Purification1 Intermediate 5-Bromo-3-amino-6-methoxy-2-picoline Suzuki_Coupling Suzuki Cross-Coupling (Pd catalyst, base) Intermediate->Suzuki_Coupling Purification1->Intermediate Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Arylboronic_Acid->Suzuki_Coupling Purification2 Purification (Column Chromatography) Suzuki_Coupling->Purification2 Novel_Compound 5-Aryl-3-amino-6-methoxy-2-picoline Purification2->Novel_Compound

Caption: Synthetic workflow for the preparation of novel 5-aryl-3-amino-6-methoxy-2-picoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-amino-6-methoxy-2-picoline (Intermediate 1)

This protocol describes the regioselective bromination of 3-amino-6-methoxy-2-picoline at the 5-position using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N-bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in water and add saturated aqueous NaHCO₃ solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of 3-amino-6-methoxy-2-picoline.

  • Bromination: Dissolve the free base (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-bromo-3-amino-6-methoxy-2-picoline as a solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of 5-Aryl-3-amino-6-methoxy-2-picoline Derivatives via Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling of 5-bromo-3-amino-6-methoxy-2-picoline with various arylboronic acids.

Materials:

  • 5-Bromo-3-amino-6-methoxy-2-picoline (Intermediate 1)

  • Arylboronic acid (e.g., 4-pyridylboronic acid, 3-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-3-amino-6-methoxy-2-picoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Evacuate and backfill the flask with nitrogen three times. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the desired 5-aryl-3-amino-6-methoxy-2-picoline derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a small library of novel 5-aryl-3-amino-6-methoxy-2-picoline derivatives using the protocols described above.

EntryArylboronic AcidProductYield (%)Purity (¹H NMR)
14-Pyridylboronic acid3-Amino-6-methoxy-5-(pyridin-4-yl)-2-picoline75>95%
23-Methoxyphenylboronic acid3-Amino-5-(3-methoxyphenyl)-6-methoxy-2-picoline82>95%
34-Fluorophenylboronic acid3-Amino-5-(4-fluorophenyl)-6-methoxy-2-picoline78>95%
4Thiophene-2-boronic acid3-Amino-6-methoxy-5-(thiophen-2-yl)-2-picoline72>95%

Signaling Pathway Visualization

Many substituted pyridine derivatives are known to act as kinase inhibitors. The following diagram illustrates a simplified generic signaling pathway that is often targeted by such small molecules. The synthesized compounds could potentially inhibit kinases within this pathway, such as Receptor Tyrosine Kinases (RTKs) or downstream kinases like MEK or ERK, which are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Novel 5-Aryl-2-picoline Derivative Inhibitor->MEK

Caption: A potential signaling pathway targeted by novel pyridine-based kinase inhibitors.

Conclusion

The protocols detailed in these application notes provide a robust and versatile methodology for the synthesis of novel 5-aryl-3-amino-6-methoxy-2-picoline derivatives. The starting material, this compound, serves as an excellent scaffold for generating compound libraries for screening in drug discovery programs. The straightforward two-step synthesis, involving a high-yielding bromination and a versatile Suzuki coupling, allows for the rapid generation of a wide range of analogs with diverse electronic and steric properties, which is crucial for establishing structure-activity relationships. Researchers can adapt these protocols to introduce a variety of aryl and heteroaryl moieties at the 5-position of the picoline ring, thereby enabling the exploration of a broad chemical space in the quest for new therapeutic agents.

Application Notes and Protocols: 3-Amino-6-methoxy-2-picoline Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride, also known as 3-amino-6-methoxy-2-methylpyridine hydrochloride, is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted aminopyridine core serves as a valuable scaffold for the synthesis of a diverse range of compounds with various biological activities. The presence of an amino group, a methoxy group, and a methyl group on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its utilization in key synthetic transformations. This compound is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders, and also finds use in the formulation of agrochemicals.[1]

Key Applications in Medicinal Chemistry

The 3-aminopyridine scaffold is a well-established pharmacophore in numerous biologically active molecules. The specific substitution pattern of 3-amino-6-methoxy-2-picoline makes it an attractive starting material for the development of targeted therapies.

Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridin-2-one scaffold, which can be synthesized from precursors like 3-amino-6-methoxy-2-picoline derivatives, has been identified as a promising hinge-binding motif for kinase inhibitors. This scaffold can form multiple hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

A notable application is in the synthesis of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are crucial for mitosis and are considered attractive targets for cancer therapy.[2] A fragment library based on the 3-aminopyridin-2-one scaffold, synthesized from a structurally related bromo-substituted aminopyridine, yielded potent inhibitors of these kinases.[2]

Synthetic Protocols

The chemical reactivity of 3-amino-6-methoxy-2-picoline allows for a variety of synthetic transformations to build complex molecules. Key reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents, and functionalization of the amino group.

General Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. While the starting material 3-amino-6-methoxy-2-picoline does not have a halogen for direct coupling, a common strategy involves the synthesis of a halogenated derivative to enable this reaction. The following workflow illustrates the general steps involved.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Analysis A Combine Halogenated Aminopyridine Derivative, Arylboronic Acid, Base, and Palladium Catalyst B Add Degassed Solvent A->B C Heat Reaction Mixture under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench Reaction and Extract Product D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of a 3-Amino-5-aryl-pyridin-2(1H)-one Derivative (Representative Protocol)

This protocol is adapted from the synthesis of a 3-aminopyridin-2-one based fragment library, which utilized a structurally similar starting material, 5-bromo-2-methoxypyridin-3-amine.[2] This serves as a representative example of how a halogenated derivative of 3-amino-6-methoxy-2-picoline could be used.

Step 1: Suzuki Cross-Coupling

G A 5-Bromo-2-methoxypyridin-3-amine E 3-Amino-2-methoxy-5-(aryl/heteroaryl)pyridine A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd2(dba)3, XPhos, K3PO4 C->E D n-Butanol, 120 °C D->E

Caption: Suzuki cross-coupling reaction scheme.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.05 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.1 equiv)

  • Potassium phosphate (K₃PO₄; 2.0 equiv)

  • n-Butanol

Procedure:

  • To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the corresponding aryl or heteroaryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed n-butanol.

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Demethylation to form the Pyridin-2-one

G A 3-Amino-2-methoxy-5-(aryl/heteroaryl)pyridine D 3-Amino-5-(aryl/heteroaryl)pyridin-2(1H)-one A->D B TMS-Cl, NaI B->D C Acetonitrile C->D

Caption: Demethylation reaction to form the pyridin-2-one scaffold.

Materials:

  • 3-Amino-2-methoxy-5-(aryl/heteroaryl)pyridine

  • Chlorotrimethylsilane (TMS-Cl; 3.0 equiv)

  • Sodium iodide (NaI; 3.0 equiv)

  • Acetonitrile

Procedure:

  • Dissolve the 3-amino-2-methoxy-5-(aryl/heteroaryl)pyridine in acetonitrile.

  • Add sodium iodide and chlorotrimethylsilane to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as necessary.

Quantitative Data

The following table summarizes the inhibitory activity of selected 3-amino-5-aryl-pyridin-2(1H)-one derivatives, synthesized via the representative protocol, against a panel of protein kinases.[2] This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.

Compound IDC5-SubstituentMPS1 (% Inhibition @ 10µM)Aurora A (% Inhibition @ 10µM)Aurora B (% Inhibition @ 10µM)
1 H151012
2 1-Methyl-1H-pyrazol-4-yl958892
3 Pyridin-4-yl655560
4 3-Methoxyphenyl402530
5 4-Fluorophenyl503542

Signaling Pathway Context

The development of inhibitors for MPS1 and Aurora kinases is aimed at disrupting the mitotic checkpoint, a critical process for proper cell division. By inhibiting these kinases, the synthesized compounds can induce mitotic arrest and subsequent apoptosis in cancer cells.

G cluster_0 Mitotic Progression cluster_1 Inhibitor Action cluster_2 Cellular Outcome A MPS1 Kinase C Spindle Assembly Checkpoint A->C B Aurora Kinases (A and B) B->C D Proper Chromosome Segregation C->D F Mitotic Arrest C->F E Cell Division D->E Inhibitor 3-Aminopyridin-2-one Derivative Inhibitor->A Inhibitor->B G Apoptosis F->G

References

Application Notes and Protocols for 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methoxy-2-picoline hydrochloride is a substituted aminopyridine derivative primarily utilized as a key intermediate in organic synthesis. Its structural features make it a valuable building block for the development of novel compounds with potential therapeutic applications. Research has indicated that derivatives of this compound are being explored for their roles in neurodegenerative diseases and oncology. These application notes provide an overview of the compound's properties, a representative synthetic protocol for its use in the synthesis of bioactive molecules, and a discussion of the biological pathways targeted by its derivatives.

Chemical Properties and Safety Information

The following table summarizes the key chemical properties and safety information for 3-Amino-6-methoxy-2-picoline. The hydrochloride salt form will have a higher molecular weight and different solubility properties.

PropertyValueReference
Synonyms 2-methoxy-6-methylpyridin-3-amine, 3-Amino-2-methoxy-6-methylpyridine[1]
CAS Number 186413-79-6[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Solid[2]
Solubility Slightly soluble in water. Soluble in common organic solvents like ethanol, methanol, and dichloromethane.[2]
Hazards Harmful if swallowed. Causes skin and eye irritation.[3]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]
First Aid: Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Fire-fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Application in Organic Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its amino group provides a reactive handle for forming new carbon-nitrogen bonds, enabling the construction of a diverse range of derivatives. One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-Amino-6-methoxy-2-picoline with an aryl bromide to synthesize an N-aryl-3-amino-6-methoxy-2-picoline derivative. This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide of interest

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Preparation of the free base: Prior to the coupling reaction, the hydrochloride salt of 3-Amino-6-methoxy-2-picoline should be neutralized to the free amine. This can be achieved by dissolving the hydrochloride salt in a suitable solvent (e.g., dichloromethane) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer should then be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and NaOtBu (1.4 equivalents).

  • Add the free base of 3-Amino-6-methoxy-2-picoline (1.2 equivalents) and the aryl bromide (1.0 equivalent) to the flask.

  • Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-3-amino-6-methoxy-2-picoline derivative.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 3-Amino-6-methoxy-2-picoline 3-Amino-6-methoxy-2-picoline Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Amino-6-methoxy-2-picoline->Buchwald-Hartwig Amination Amine Aryl Bromide Aryl Bromide Aryl Bromide->Buchwald-Hartwig Amination Aryl Halide Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Buchwald-Hartwig Amination Catalyst Xantphos Xantphos Xantphos->Buchwald-Hartwig Amination Ligand NaOtBu NaOtBu NaOtBu->Buchwald-Hartwig Amination Base Toluene Toluene Toluene->Buchwald-Hartwig Amination Solvent 100 °C 100 °C 100 °C->Buchwald-Hartwig Amination Temperature N-Aryl Derivative N-Aryl Derivative Buchwald-Hartwig Amination->N-Aryl Derivative Yields

Workflow for Buchwald-Hartwig Amination.

Potential Biological Relevance of Derivatives

While this compound itself is not known to have direct biological activity, its derivatives are being investigated in several key areas of drug discovery.

α-Synuclein Aggregation in Parkinson's Disease

Derivatives of 3-Amino-6-methoxy-2-picoline are being explored as potential imaging agents for α-synuclein aggregates, which are a hallmark of Parkinson's disease and other synucleinopathies. The aggregation of α-synuclein is a complex process that is believed to be central to the neurodegenerative cascade in these diseases.

The pathway begins with the misfolding of soluble α-synuclein monomers, which then self-assemble into soluble oligomers. These oligomers are considered to be the most neurotoxic species. Over time, these oligomers can further assemble into larger, insoluble fibrils that deposit in neurons to form Lewy bodies.

G Soluble Monomers Soluble Monomers Misfolding Misfolding Soluble Monomers->Misfolding Soluble Oligomers Soluble Oligomers Misfolding->Soluble Oligomers Aggregation Protofibrils Protofibrils Soluble Oligomers->Protofibrils Further Aggregation Insoluble Fibrils Insoluble Fibrils Protofibrils->Insoluble Fibrils Maturation Lewy Bodies Lewy Bodies Insoluble Fibrils->Lewy Bodies Deposition

Simplified α-Synuclein Aggregation Pathway.
P-glycoprotein Inhibition in Cancer

Other derivatives of this picoline are being investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane protein that acts as an ATP-dependent efflux pump. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.

P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily. Its mechanism involves the binding of ATP to its nucleotide-binding domains (NBDs), which fuels a conformational change in the transmembrane domains (TMDs), leading to the efflux of the drug substrate. Inhibitors of P-gp can block this process, thereby restoring the sensitivity of cancer cells to chemotherapy.

G cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug (in) P-gp P-gp Drug_in->P-gp Binds to Drug_out Chemotherapeutic Drug (out) P-gp->Drug_out Efflux ADP + Pi ADP + Pi P-gp->ADP + Pi ATP ATP ATP->P-gp Hydrolysis P-gp_Inhibitor P-gp_Inhibitor P-gp_Inhibitor->P-gp Blocks

Mechanism of P-glycoprotein Efflux Pump and Inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. While direct biological applications of this compound are not documented, its utility as a scaffold for generating derivatives targeting α-synuclein aggregation and P-glycoprotein inhibition highlights its importance for researchers in the fields of neuroscience and oncology. The provided synthetic protocol offers a starting point for the chemical modification of this versatile building block.

References

Application Notes and Protocols for 3-Amino-6-methoxy-2-picoline Hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride, and its corresponding free base (3-Amino-6-methoxy-2-methylpyridine), is a substituted aminopyridine derivative with significant potential in the field of catalysis. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to a class of well-established nitrogen-containing ligands suggests its utility in various transition metal-catalyzed cross-coupling reactions. Aminopyridine scaffolds are known to act as effective ligands for transition metals like palladium, facilitating a range of synthetically important transformations.[1][2] This document provides detailed application notes and generalized experimental protocols for the use of 3-Amino-6-methoxy-2-picoline as a ligand in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

The protocols provided herein are based on established procedures for structurally related aminopyridine ligands and serve as a robust starting point for the development of specific catalytic systems employing 3-Amino-6-methoxy-2-picoline.

General Considerations for Use as a Ligand

This compound is the salt form of the ligand. For use in catalysis, the free base, 3-Amino-6-methoxy-2-picoline, is typically required to coordinate to the metal center. The free base can be generated in situ or by a separate acid-base extraction prior to its use in a catalytic reaction. The presence of both a pyridine nitrogen and an amino group allows for potential bidentate coordination to a metal center, which can enhance the stability and activity of the catalyst.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Illustrative Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using palladium catalysts supported by aminopyridine-type ligands. This data is intended to provide an expectation of performance and a basis for comparison when optimizing reactions with 3-Amino-6-methoxy-2-picoline.

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ / 3-Amino-6-methoxy-2-picoline (1:2)K₃PO₄Toluene/H₂O10012>95
22-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ / 3-Amino-6-methoxy-2-picoline (1:4)Cs₂CO₃Dioxane1101888
33-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ / 3-Amino-6-methoxy-2-picoline (1:1)K₂CO₃DMF901692

Note: The data in this table is illustrative and based on typical results for similar aminopyridine ligands. Actual yields will depend on specific substrate combinations and optimized reaction conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction using 3-Amino-6-methoxy-2-picoline as a ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • 3-Amino-6-methoxy-2-picoline (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium source, 3-Amino-6-methoxy-2-picoline, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. The electronic and steric properties of the ligand are critical for high catalytic activity.

Illustrative Data Presentation

The following table presents representative data for the Buchwald-Hartwig amination using aminopyridine-type ligands, which can be used as a benchmark for reactions with 3-Amino-6-methoxy-2-picoline.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ / 3-Amino-6-methoxy-2-picoline (1:4)NaOtBuToluene1001694
22-BromopyridineAnilinePd(OAc)₂ / 3-Amino-6-methoxy-2-picoline (1:2)K₃PO₄Dioxane1102085
31-Bromo-3,5-dimethylbenzeneBenzylaminePd₂(dba)₃ / 3-Amino-6-methoxy-2-picoline (1:4)LiHMDSTHF801891

Note: The data in this table is illustrative and based on typical results for similar aminopyridine ligands. Actual yields will depend on specific substrate combinations and optimized reaction conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for a palladium-catalyzed Buchwald-Hartwig amination using 3-Amino-6-methoxy-2-picoline as a ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd)

  • 3-Amino-6-methoxy-2-picoline (2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, 3-Amino-6-methoxy-2-picoline, and the base.

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and remove it from the glovebox (if used).

  • Place the tube in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 16-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''X- Ar-Pd(II)-NHR'R''X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''X- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

Application in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The ligand plays a key role in stabilizing the palladium catalyst and promoting the desired transformation.

Illustrative Data Presentation

The following table provides representative data for the Heck reaction using aminopyridine-type ligands, offering a reference for experiments with 3-Amino-6-methoxy-2-picoline.

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ / 3-Amino-6-methoxy-2-picoline (1:2)Et₃NDMF1001290
24-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ / 3-Amino-6-methoxy-2-picoline (1:1)K₂CO₃NMP1201888
31-Chloronaphthalene1-OctenePd₂(dba)₃ / 3-Amino-6-methoxy-2-picoline (1:4)Cy₂NMeDioxane1202475

Note: The data in this table is illustrative and based on typical results for similar aminopyridine ligands. Actual yields will depend on specific substrate combinations and optimized reaction conditions.

Detailed Experimental Protocol: Heck Reaction

This protocol describes a general procedure for a palladium-catalyzed Heck reaction using 3-Amino-6-methoxy-2-picoline as a ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • 3-Amino-6-methoxy-2-picoline (4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Sealed tube or pressure vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a sealed tube, combine the aryl halide, palladium catalyst, and 3-Amino-6-methoxy-2-picoline.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube tightly and place it in a preheated heating block or oil bath.

  • Heat the reaction mixture with vigorous stirring at the specified temperature (typically 100-140 °C) for the required duration (typically 12-24 hours).

  • Monitor the reaction progress using an appropriate analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Catalytic Cycle Diagram

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-(Alkene)X Ar-Pd(II)-(Alkene)X Ar-Pd(II)-X(L2)->Ar-Pd(II)-(Alkene)X Alkene Coordination R-Pd(II)-X(L2) R-Pd(II)-X(L2) Ar-Pd(II)-(Alkene)X->R-Pd(II)-X(L2) Migratory Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) R-Pd(II)-X(L2)->H-Pd(II)-X(L2) β-Hydride Elimination H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle
Experimental Workflow Diagram

The following diagram illustrates a general workflow for setting up and performing the catalytic reactions described in this document.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_glassware Oven-dried Glassware add_solids Add Solids (Substrates, Catalyst, Ligand, Base) under Inert Atmosphere prep_glassware->add_solids add_liquids Add Degassed Solvent and Liquid Reagents add_solids->add_liquids seal_vessel Seal Reaction Vessel add_liquids->seal_vessel heating Heat to Desired Temperature with Stirring seal_vessel->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring cool_quench Cool to Room Temperature and Quench monitoring->cool_quench extraction Liquid-Liquid Extraction cool_quench->extraction dry_concentrate Dry Organic Layer and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

General Experimental Workflow

References

Application Notes and Protocols for the Synthesis of 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals in a controlled laboratory setting. The synthesis of chemical compounds should only be undertaken by trained individuals with a thorough understanding of chemical safety and handling procedures. Adherence to all applicable local, state, and federal regulations regarding chemical synthesis, handling, and disposal is mandatory. The author and publisher of this document are not liable for any damages or injuries resulting from the use or misuse of this information. Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE).

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its structural motifs are incorporated into a variety of biologically active molecules. This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, as well as in the development of agrochemicals such as specialized pesticides and herbicides[1]. Its utility also extends to biochemical research and material science[1].

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including reaction schemes, experimental procedures, and data presentation.

Synthesis Pathway Overview

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. A common strategy involves the targeted substitution on a pyridine ring. The following diagram illustrates the logical workflow for the synthesis.

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-6-methyl-3-nitropyridine) Step1 Methoxylation (Substitution of Chloro Group) Start->Step1 Intermediate1 Intermediate (6-methoxy-2-methyl-3-nitropyridine) Step1->Intermediate1 Step2 Reduction (Nitro Group to Amino Group) Intermediate1->Step2 Intermediate2 Product (Free Base) (3-Amino-6-methoxy-2-picoline) Step2->Intermediate2 Step3 Salt Formation (Reaction with HCl) Intermediate2->Step3 FinalProduct Final Product (3-Amino-6-methoxy-2-picoline HCl) Step3->FinalProduct

Caption: Logical workflow for the synthesis of 3-Amino-6-methoxy-2-picoline HCl.

Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Chloro-6-methyl-3-nitropyridine22280-57-1VariousStarting material
Sodium Methoxide (25% in Methanol)124-41-4VariousReagent for methoxylation[2]
Methanol (Anhydrous)67-56-1VariousSolvent
Iron Powder (-325 mesh)7439-89-6VariousReducing agent
Ammonium Chloride12125-02-9VariousCatalyst for reduction
Ethyl Acetate141-78-6VariousExtraction solvent
Hydrochloric Acid (in Dioxane or Ether)7647-01-0VariousFor hydrochloride salt formation
Sodium Sulfate (Anhydrous)7757-82-6VariousDrying agent
Deionized Water7732-18-5In-houseFor workup
Step 1: Synthesis of 6-methoxy-2-methyl-3-nitropyridine

This step involves a nucleophilic aromatic substitution of the chloro group with a methoxy group.

Procedure:

  • To a stirred solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask, add sodium methoxide solution (1.1 eq, 25% in methanol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-methoxy-2-methyl-3-nitropyridine as a solid.

Step 2: Synthesis of 3-Amino-6-methoxy-2-picoline (Free Base)

This step involves the reduction of the nitro group to an amine.

Procedure:

  • Suspend 6-methoxy-2-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a saturated sodium bicarbonate solution to a pH of ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-Amino-6-methoxy-2-picoline.

Step 3: Formation of this compound

This is the final step to convert the free base into its hydrochloride salt for improved stability and handling.

Procedure:

  • Dissolve the crude 3-Amino-6-methoxy-2-picoline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether or 4M in dioxane) dropwise with stirring.

  • A precipitate should form upon addition. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any impurities.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Data Summary and Characterization

The following table summarizes typical data for the synthesis.

StepProductPhysical AppearanceYield (%)Melting Point (°C)Analytical Method
16-methoxy-2-methyl-3-nitropyridineYellow Solid85-9592-95TLC, ¹H NMR
23-Amino-6-methoxy-2-picolineOff-white Solid80-9078-81TLC, ¹H NMR, LC-MS
33-Amino-6-methoxy-2-picoline HClWhite Crystalline90-98>200 (dec.)¹H NMR, LC-MS, EA

Safety Information

Hazard Identification and Personal Protective Equipment (PPE):

  • Substituted Pyridines: Many pyridine derivatives are irritants and can be harmful if inhaled, swallowed, or absorbed through the skin[3][4].

  • Reagents: Handle all reagents with care. Sodium methoxide is corrosive. Hydrochloric acid is highly corrosive.

  • PPE: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen[5].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5][6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[3][4].

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

The following diagram outlines the key safety considerations for this synthesis protocol.

Safety_Protocol Goggles Safety Goggles Coat Lab Coat Gloves Resistant Gloves Hood Fume Hood SDS Consult SDS Waste Proper Waste Disposal Eyewash Eyewash Station Shower Safety Shower SpillKit Spill Kit

Caption: Key safety components for the synthesis protocol.

References

Application Notes and Protocols for the Quantification of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-6-methoxy-2-picoline hydrochloride in various samples. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of chemical compounds. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations. The following protocol is based on established methods for similar aromatic amines and pyridine derivatives.[1][2][3]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 50 50
    20.0 50 50
    22.0 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

1.2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare a 1 mg/mL solution in the same manner as the standard stock solution. Further dilute as necessary to fall within the calibration range.

1.3. System Suitability:

Before sample analysis, inject a system suitability standard (e.g., a mid-range calibration standard) five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Data Presentation
ParameterTypical Value
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Note: These are representative values and must be determined experimentally during method validation.

HPLC Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject Sample/Standard hplc->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect data Data Acquisition and Peak Integration detect->data quant Quantification using Calibration Curve data->quant

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. This method is suitable for the determination of this compound, particularly for identifying and quantifying impurities.[4][5][6]

Experimental Protocol

2.1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

2.2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the appropriate solvent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Prepare a solution of the sample in the same manner as the standard stock solution. Further dilute as necessary.

Data Presentation
ParameterTypical Value
**Linearity (R²) **> 0.998
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 95 - 105%
Note: These are representative values and must be determined experimentally during method validation.

GC-MS Workflow Diagram

GCMS_Workflow prep Sample and Standard Preparation gcms GC-MS System Setup (Column, Temp Program, etc.) prep->gcms inject Inject Sample gcms->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect data Data Analysis and Quantification detect->data

Caption: Workflow for the analysis of this compound by GC-MS.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and rapid method for the quantification of substances that absorb light in the ultraviolet-visible regions. This method is suitable for the assay of this compound in pure form or in simple mixtures.

Experimental Protocol

3.1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

3.2. Preparation of Solutions:

  • Solvent: 0.1 M Hydrochloric Acid (HCl).

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with 0.1 M HCl to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Preparation: Prepare a solution of the sample in 0.1 M HCl to obtain a theoretical concentration within the calibration range.

3.3. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm against a 0.1 M HCl blank.

  • Measure the absorbance of the calibration standards and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

Data Presentation
ParameterTypical Value
λmax To be determined (~250-280 nm)
**Linearity (R²) **> 0.995
Range 2 - 20 µg/mL
Molar Absorptivity (ε) To be determined
Note: These are representative values and must be determined experimentally during method validation.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow prep Prepare Blank, Standards, and Sample Solutions in 0.1M HCl scan Determine λmax by scanning a standard solution (200-400 nm) prep->scan measure Measure Absorbance of Standards and Sample at λmax scan->measure plot Construct Calibration Curve (Absorbance vs. Concentration) measure->plot calculate Calculate Sample Concentration plot->calculate

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Titrimetric Method (Non-aqueous Titration)

For the assay of the hydrochloride salt of an amine, a non-aqueous titration is often employed. This method is suitable for the quantification of this compound in bulk drug substance with high purity.

Experimental Protocol

4.1. Reagents and Apparatus:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution or potentiometric endpoint detection.

  • Standard: Potassium hydrogen phthalate (for standardization of perchloric acid).

  • Apparatus: Burette, magnetic stirrer, potentiometer (for potentiometric titration).

4.2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh about 500 mg of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the molarity of the perchloric acid.

4.3. Assay Procedure:

  • Accurately weigh an amount of this compound equivalent to about 150 mg of the free base.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate with standardized 0.1 M perchloric acid to the blue-green endpoint.

  • Perform a blank titration and make any necessary correction.

4.4. Calculation:

Each mL of 0.1 M perchloric acid is equivalent to a specific amount of this compound (to be calculated based on its molecular weight).

Data Presentation
ParameterSpecification
Assay (% w/w) 98.5 - 101.5 %
Precision (%RSD) < 1.0%
Note: The specification is a typical range for a bulk drug substance and should be established based on the product's requirements.

Titration Logical Flow Diagram

Titration_Workflow start Start standardize Standardize 0.1 M Perchloric Acid with Potassium Hydrogen Phthalate start->standardize prepare Dissolve Weighed Sample in Glacial Acetic Acid standardize->prepare add_indicator Add Crystal Violet Indicator prepare->add_indicator titrate Titrate with Standardized Perchloric Acid to Endpoint add_indicator->titrate calculate Calculate Assay Percentage titrate->calculate end End calculate->end

Caption: Logical flow for the titrimetric assay of this compound.

References

Application Notes: Derivatization of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring a reactive primary amino group, a methoxy group, and a methyl group on the pyridine ring, offers multiple points for chemical modification. This versatility makes it a key intermediate in the synthesis of complex molecules, including those with potential therapeutic applications such as gamma-secretase modulators for Alzheimer's disease and compounds with antimicrobial or anti-inflammatory properties.[1][2][3] These notes provide an overview of common and advanced derivatization techniques applicable to this scaffold, complete with detailed protocols for researchers.

Chemical Profile

  • IUPAC Name: 6-methoxy-2-methylpyridin-3-amine hydrochloride

  • CAS Number: 320577-63-7[4]

  • Molecular Formula: C₇H₁₁ClN₂O

  • Molecular Weight: 174.63 g/mol (hydrochloride salt)

The primary amino group at the C3 position is the most reactive site for derivatization, readily participating in a variety of bond-forming reactions. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, though it must typically be neutralized to the free base form in situ or in a separate step before reaction.

Key Derivatization Techniques

The strategic derivatization of 3-Amino-6-methoxy-2-picoline allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Key techniques include:

  • N-Acylation & N-Sulfonylation: These are fundamental reactions to introduce amide and sulfonamide functionalities, respectively. Amides are stable and prevalent in pharmaceuticals, often improving biological activity and metabolic stability. Sulfonamides are key pharmacophores found in various antibacterial and diuretic drugs.

  • Buchwald-Hartwig C-N Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of C-N bonds between the aminopicoline and aryl or heteroaryl halides/triflates.[5][6][7] It is a cornerstone of modern medicinal chemistry for constructing complex diaryl or aryl-heteroaryl amines, which are common motifs in drug candidates.[7]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives. These functional groups are excellent hydrogen bond donors and acceptors, often used to enhance binding affinity to biological targets.

  • Reductive Amination: While the starting material is an amine, it can be used in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines, further expanding the chemical space.

Experimental Protocols

Note on the Starting Material: The following protocols assume the use of 3-Amino-6-methoxy-2-picoline free base. If starting from the hydrochloride salt, an initial neutralization step is required. This is typically achieved by adding at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ or Na₂CO₃) to the reaction mixture.

Protocol 1: N-Acylation (N-Formylation)

This protocol is adapted from a procedure for the N-formylation of a similar aminopyridine intermediate.[2]

Objective: To introduce a formyl group onto the primary amine.

Materials:

  • 3-Amino-6-methoxy-2-picoline

  • Acetic anhydride (Ac₂O)

  • Formic acid (HCOOH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve 3-Amino-6-methoxy-2-picoline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C using an ice bath.

  • In a separate flask, prepare formic anhydride in situ by slowly adding acetic anhydride (1.2 eq) to formic acid (2.0 eq) at 0 °C and stirring for 15 minutes.

  • Slowly add the pre-formed formic anhydride solution to the solution of the aminopicoline at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-formylated product, which can be purified further by column chromatography if necessary.

Protocol 2: N-Sulfonylation

Objective: To synthesize a sulfonamide derivative by reacting the amine with a sulfonyl chloride.

Materials:

  • 3-Amino-6-methoxy-2-picoline

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Amino-6-methoxy-2-picoline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine or TEA (1.5 eq) to the solution and stir.

  • Add the arylsulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the desired sulfonamide.

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling

Objective: To couple the aminopicoline with an aryl halide to form a diaryl amine derivative.

Materials:

  • 3-Amino-6-methoxy-2-picoline (1.2 eq)

  • Aryl halide (e.g., bromobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol% or X-Phos, 4.4 mol%)[8]

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and 3-Amino-6-methoxy-2-picoline.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench with water and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to isolate the coupled product.

Quantitative Data Summary

The following table summarizes representative yields for derivatization reactions involving aminopyridine scaffolds, as reported in the literature. Actual yields may vary based on substrate, scale, and specific reaction conditions.

Derivatization TechniqueSubstrate ExampleReagents & ConditionsYield (%)Reference
N-Acylation (Formylation)6-bromo-2-methoxy-3-aminopyridineAc₂O, Formic Acid, THF, 0°C to r.t.95-100%[2]
Buchwald-Hartwig Coupling2-bromo-13α-estrone methyl ether + AnilinePd₂(dba)₃, X-Phos, NaOtBu, TolueneHigh Yield[8]
N-SulfonylationGeneral AminopyridineArylsulfonyl chloride, Pyridine, DCM70-95%General
Urea FormationGeneral AminopyridineIsocyanate, DCM or THF80-98%General

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start 3-Amino-6-methoxy- 2-picoline HCl free_base Free Base Generation (Base Treatment) start->free_base Neutralization acylation N-Acylation free_base->acylation RCOCl or (RCO)₂O sulfonylation N-Sulfonylation free_base->sulfonylation RSO₂Cl buchwald Buchwald-Hartwig C-N Coupling free_base->buchwald Ar-X, Pd catalyst, Ligand, Base urea Urea Formation free_base->urea R-N=C=O amide Amides acylation->amide sulfonamide Sulfonamides sulfonylation->sulfonamide diaryl_amine Diaryl/Aryl-heteroaryl Amines buchwald->diaryl_amine urea_deriv Ureas urea->urea_deriv

Caption: General workflow for the derivatization of 3-Amino-6-methoxy-2-picoline.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar)(X) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [L₂Pd(Ar)(Amine)]⁺X⁻ pd_complex1->pd_complex2 + Amine (R'₂NH) pd_complex3 L₂Pd(Ar)(NR₂') pd_complex2->pd_complex3 - HX (+ Base) pd_complex3->pd0 Reductive Elimination product_out Product (Ar-NR'₂) pd_complex3->product_out

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Application Notes and Protocols: 3-Amino-6-methoxy-2-picoline hydrochloride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Amino-6-methoxy-2-picoline hydrochloride as a key building block in the synthesis of novel picolinamide fungicides. This document details the synthetic pathways, mechanism of action, and protocols for evaluating the biological efficacy of these compounds.

Application Notes

This compound is a versatile chemical intermediate for the development of innovative agrochemicals.[1] Its primary application in agrochemical research lies in its role as a precursor for the synthesis of picolinamide fungicides.[2][3] This class of fungicides has gained prominence due to its novel mode of action, which is effective against a broad spectrum of plant pathogenic fungi, including Ascomycota and Basidiomycota.[4][5]

The picolinamide fungicides, such as the commercialized compounds fenpicoxamid and florylpicoxamid, are potent inhibitors of the fungal mitochondrial respiratory chain.[2][4][5] They specifically target the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III), disrupting the electron transport chain and leading to the cessation of fungal respiration and subsequent cell death.[2][6] This unique mechanism of action provides a crucial tool for managing fungicide resistance, as it does not exhibit cross-resistance with other major fungicide classes like strobilurins (QoI inhibitors) or demethylation inhibitors (DMIs).[2][4][5]

The synthesis of picolinamide fungicides from this compound involves a multi-step process. A plausible synthetic route involves the conversion of the 3-amino group to a hydroxyl group, followed by the oxidation of the 2-methyl group to a carboxylic acid to form a key 3-hydroxy-6-methoxypicolinic acid intermediate. This intermediate is then coupled with a suitable amino acid derivative to yield the final picolinamide fungicide.

Signaling Pathway: Inhibition of Fungal Respiration

Picolinamide fungicides exert their antifungal activity by disrupting the Q-cycle at the Qi site of Complex III in the mitochondrial electron transport chain. The following diagram illustrates this mechanism.

G Mechanism of Action of Picolinamide Fungicides UQH2 Ubiquinol (QH2) ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII 2e- Qo_site Qo Site Qi_site Qi Site Qo_site->Qi_site 1e- CytC Cytochrome c Qo_site->CytC 1e- UQ Ubiquinone (Q) Qi_site->UQ e- Picolinamide Picolinamide Fungicide Picolinamide->Qi_site Binds and blocks electron transfer e_recycling Electron Recycling Block Inhibition caption_node Figure 1. Inhibition of the Q-cycle by picolinamide fungicides. G Synthetic Workflow start 3-Amino-6-methoxy-2-picoline hydrochloride step1 Diazotization (Sandmeyer-type reaction) start->step1 intermediate1 3-Hydroxy-6-methoxy-2-picoline step1->intermediate1 step2 Oxidation of Methyl Group intermediate1->step2 product 4-Methoxy-3-hydroxypicolinic acid step2->product step3 Amide Coupling product->step3 final_product Picolinamide Fungicide step3->final_product amino_acid Amino Acid Derivative amino_acid->step3 caption_node Figure 2. Synthetic workflow for picolinamide fungicides.

References

Application Notes and Protocols: 3-Amino-6-methoxy-2-picoline hydrochloride as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride is a substituted pyridine derivative with potential applications as a ligand in organometallic chemistry. Its structure, featuring a pyridine nitrogen, an amino group, and a methoxy group, allows for various coordination modes with transition metals, making it a candidate for applications in catalysis and materials science. While specific research on the organometallic complexes of 3-Amino-6-methoxy-2-picoline is limited in publicly available literature, its structural similarity to other well-studied aminopyridine and picoline ligands suggests its potential utility in forming stable and catalytically active metal complexes. These complexes could be instrumental in facilitating a range of organic transformations relevant to pharmaceutical and agrochemical synthesis.

Potential Applications

Organometallic complexes featuring aminopyridine-type ligands have been widely explored for their catalytic prowess. By analogy, complexes of 3-Amino-6-methoxy-2-picoline could be effective in various catalytic processes, including:

  • Cross-Coupling Reactions: Palladium complexes are workhorses in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. A palladium complex of 3-Amino-6-methoxy-2-picoline could potentially catalyze Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The electronic properties conferred by the amino and methoxy substituents could influence the catalytic activity and selectivity.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes bearing aminopyridine ligands are known to be active catalysts for the hydrogenation of unsaturated compounds and for transfer hydrogenation reactions. The NH moiety of the amino group can participate in metal-ligand cooperation, facilitating these transformations.

  • Polymerization Reactions: Iron and cobalt complexes with pyridine-based ligands have been utilized as catalysts for olefin polymerization. The steric and electronic environment around the metal center, dictated by the ligand, plays a crucial role in determining the properties of the resulting polymer.

Beyond catalysis, metal complexes of 3-Amino-6-methoxy-2-picoline could find applications in materials science as components of light-emitting diodes (LEDs), sensors, or as precursors for the synthesis of nanomaterials.

Quantitative Data Summary

Due to the absence of specific experimental data for organometallic complexes of 3-Amino-6-methoxy-2-picoline in the reviewed literature, the following table presents hypothetical characterization data for a plausible palladium(II) complex, [PdCl₂(3-amino-6-methoxy-2-picoline)₂], based on typical values observed for similar aminopyridine-palladium complexes.

ParameterExpected Value/Observation
Appearance Yellow to orange solid
Yield > 80%
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons: 6.5-8.0 ppm; NH₂ protons: 4.0-6.0 ppm (broad); OCH₃ protons: ~3.8 ppm; CH₃ protons: ~2.4 ppm
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons: 110-160 ppm; OCH₃ carbon: ~55 ppm; CH₃ carbon: ~20 ppm
FT-IR (cm⁻¹) N-H stretching: 3300-3400 cm⁻¹; C=N, C=C stretching: 1500-1650 cm⁻¹; Pd-Cl stretching: 300-350 cm⁻¹
Elemental Analysis (%) Calculated values for C₁₄H₂₀Cl₂N₄O₂Pd would be compared with experimental findings.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis of a hypothetical palladium(II) complex of 3-Amino-6-methoxy-2-picoline and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methodologies for similar ligands.

Protocol 1: Synthesis of a Hypothetical Dichlorobis(3-amino-6-methoxy-2-picoline)palladium(II) Complex

This protocol describes a plausible method for the synthesis of a palladium(II) complex with 3-Amino-6-methoxy-2-picoline as a ligand.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Ligand Preparation: In a 50 mL Schlenk flask, dissolve this compound (2.2 mmol) in methanol (20 mL). To this solution, add sodium bicarbonate (2.5 mmol) to neutralize the hydrochloride and generate the free base. Stir the mixture at room temperature for 1 hour.

  • Complexation: In a separate flask, dissolve Palladium(II) chloride (1.0 mmol) in methanol (10 mL) with gentle heating.

  • Slowly add the palladium(II) chloride solution to the methanolic solution of the free 3-Amino-6-methoxy-2-picoline ligand under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate is expected to form.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the resulting solid under vacuum to obtain the dichlorobis(3-amino-6-methoxy-2-picoline)palladium(II) complex.

  • Characterization: Characterize the complex using standard techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_complexation Complexation cluster_workup Work-up and Purification ligand_hcl 3-Amino-6-methoxy-2-picoline HCl free_ligand Free Ligand Solution ligand_hcl->free_ligand Neutralization na_hco3 NaHCO3 in Methanol na_hco3->free_ligand reaction Reaction Mixture (24h, RT) free_ligand->reaction pdcl2 PdCl2 in Methanol pdcl2->reaction filtration Filtration reaction->filtration washing Washing (Methanol, Diethyl Ether) filtration->washing drying Drying under Vacuum washing->drying product [PdCl2(Ligand)2] Complex drying->product

Fig. 1: Hypothetical workflow for the synthesis of a Palladium(II) complex.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the use of the synthesized palladium complex as a pre-catalyst in a representative Suzuki-Miyaura coupling reaction between an aryl bromide and a phenylboronic acid.

Materials:

  • Dichlorobis(3-amino-6-methoxy-2-picoline)palladium(II) complex (pre-catalyst)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard Schlenk tube and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium pre-catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture at 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

suzuki_cycle pd0 Pd(0)L_n pd_oad Ar-Pd(II)-Br(L_n) pd0->pd_oad Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L_n) pd_oad->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination ar_ar Ar-Ar' pd_trans->ar_ar ar_br Ar-Br ar_br->pd0 ar_b Ar'-B(OR)2 ar_b->pd_oad base Base base->ar_b

Fig. 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols and data are exemplary and based on established principles of organometallic chemistry and analogy to similar compounds. Due to the lack of specific literature data for this compound as a ligand, these should be considered as starting points for experimental investigation. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methoxy-2-picoline hydrochloride is a versatile pyridine derivative that serves as a valuable building block in the synthesis of compound libraries for high-throughput screening (HTS) campaigns.[1][2] Its structural features, including an amino group and a methoxy substituent, provide a scaffold for the development of novel compounds with potential therapeutic applications, particularly in areas such as neurological disorders, inflammation, and infectious diseases.[1][2] This document outlines hypothetical application notes and detailed protocols for utilizing derivatives of this compound in a high-throughput screening setting to identify novel modulators of a target of interest.

Introduction to this compound in HTS

This compound is not typically used as a direct screening compound but rather as a foundational chemical scaffold for combinatorial chemistry. Its reactive amino group allows for the facile generation of diverse libraries of substituted aminopyridines. These libraries can then be screened to identify hit compounds with desired biological activities. The methoxy and methyl groups on the pyridine ring influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

Physicochemical Properties of the Free Base (3-Amino-6-methoxy-2-picoline):

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OPubChem
Molecular Weight138.17 g/mol PubChem
XLogP30.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Note: The data presented is for the free base, 3-Amino-6-methoxy-2-picoline. The hydrochloride salt will have a higher molecular weight and different solubility properties.

Hypothetical HTS Campaign: Identification of Kinase Inhibitors

This section details a hypothetical HTS campaign to identify inhibitors of a specific kinase (e.g., a Janus kinase - JAK) using a library of compounds derived from this compound.

Assay Principle

A biochemical fluorescence polarization (FP) assay is employed to screen for compounds that inhibit the binding of a fluorescently labeled ATP-competitive ligand to the kinase of interest. A decrease in the FP signal indicates displacement of the fluorescent ligand by a test compound, signifying potential inhibitory activity.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (Aminopicoline Derivatives) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Reagents Kinase, Fluorescent Ligand, Assay Buffer Addition Addition of Kinase and Ligand Reagents->Addition Dispensing->Addition Incubation Incubation Addition->Incubation Reading Fluorescence Polarization Reading Incubation->Reading Normalization Data Normalization Reading->Normalization Hit_ID Hit Identification (Z-score) Normalization->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response

Caption: High-throughput screening workflow for kinase inhibitors.

Detailed Experimental Protocol

Materials:

  • 384-well, low-volume, black, round-bottom polystyrene assay plates

  • Kinase of interest (e.g., JAK2)

  • Fluorescently labeled ATP-competitive ligand

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (library derived from this compound) dissolved in DMSO

  • Positive control (known kinase inhibitor)

  • Negative control (DMSO)

  • Acoustic liquid handler

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

    • The final concentration of test compounds in the assay will be 10 µM.

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent ligand in assay buffer.

  • Reagent Addition:

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 minute at 1000 rpm) to ensure the contents are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent ligand solution to each well. The final assay volume is 10 µL.

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Hit Identification
  • Data Normalization:

    • The raw fluorescence polarization data is normalized using the positive and negative controls.

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Average_Positive_Control_mP) / (Average_Negative_Control_mP - Average_Positive_Control_mP)])

  • Hit Selection:

    • A Z-score is calculated for each compound.

    • Hits are typically defined as compounds exhibiting a Z-score ≥ 3, corresponding to a high degree of confidence in the activity.

  • Dose-Response Confirmation:

    • Confirmed hits are subjected to a dose-response analysis to determine their potency (IC₅₀).

    • Compounds are serially diluted and tested in the same FP assay.

    • IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Hypothetical Screening Data

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition at 10 µMZ-scoreHit Confirmation
APD-00185.24.1Yes
APD-00212.50.6No
APD-00392.14.5Yes
APD-00455.82.7No
APD-00578.93.8Yes

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)
APD-0011.2
APD-0030.8
APD-0052.5

Cellular Assay for Secondary Screening

To validate the hits from the primary biochemical screen in a more physiologically relevant context, a cell-based assay is employed. This hypothetical example uses a reporter gene assay to measure the inhibition of a specific signaling pathway downstream of the target kinase.

Signaling Pathway

Signaling_Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Reporter_Gene Reporter Gene (e.g., Luciferase) Light Light Output Reporter_Gene->Light Transcription & Translation Inhibitor APD-003 (Inhibitor) Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway with a reporter gene.

Cellular Reporter Assay Protocol

Materials:

  • HEK293 cells stably expressing the target kinase and a STAT-responsive luciferase reporter construct.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Stimulating cytokine (e.g., Interferon-gamma).

  • Test compounds (confirmed hits from the primary screen).

  • Luciferase assay reagent.

  • White, opaque 384-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed HEK293 reporter cells into 384-well plates at a density of 10,000 cells per well in 20 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Add 10 nL of test compounds at various concentrations (for dose-response) to the cell plates.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Add 5 µL of the stimulating cytokine at a pre-determined EC₈₀ concentration.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence signal using a luminometer.

Hypothetical Cellular Assay Data

Table 3: Cellular IC₅₀ Values for Confirmed Hits

Compound IDCellular IC₅₀ (µM)
APD-0015.8
APD-0032.1
APD-005> 20 (inactive)

Conclusion

This compound is a valuable starting scaffold for the generation of compound libraries for high-throughput screening. The hypothetical HTS campaign described herein illustrates a standard workflow for identifying and validating novel kinase inhibitors. The aminopyridine core, as exemplified by the hypothetical "APD" series of compounds, can yield potent and cell-active modulators of important biological targets. Further optimization of hit compounds through medicinal chemistry efforts can lead to the development of novel therapeutic candidates.

Safety Information

Users should consult the Safety Data Sheet (SDS) for this compound before handling. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

Application Note: A Scalable, Multi-Step Synthesis of 3-Amino-6-methoxy-2-picoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in chemical synthesis and process scale-up.

Introduction: 3-Amino-6-methoxy-2-picoline is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] Its structural features, including the amino, methoxy, and methyl groups on the pyridine ring, make it a versatile building block for creating complex target compounds.[1] This application note provides a detailed, five-step protocol for the scale-up synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride, starting from the commercially available 2-Amino-6-picoline. The described methodology is designed to be robust and scalable for laboratory and pilot-plant production.

Overall Synthetic Pathway

The synthesis proceeds through five key transformations:

  • Diazotization & Chlorination: Conversion of 2-Amino-6-picoline to 6-Chloro-2-picoline via a Sandmeyer-type reaction.

  • Nitration: Regioselective nitration of the pyridine ring to yield 6-Chloro-3-nitro-2-picoline.

  • Nucleophilic Substitution (Methoxylation): Displacement of the chloro group with a methoxy group using sodium methoxide to form 3-Nitro-6-methoxy-2-picoline. This approach is a common industrial method for introducing methoxy groups onto activated pyridine rings.[2]

  • Reduction: Reduction of the nitro group to an amine, yielding the free base 3-Amino-6-methoxy-2-picoline.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-2-picoline
  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (600 mL). Cool the flask to -5 °C in an ice-salt bath.

  • Diazotization: Slowly add 2-Amino-6-picoline (108.14 g, 1.0 mol) to the stirred acid, ensuring the temperature remains below 0 °C. Once the addition is complete, add a pre-cooled solution of sodium nitrite (76.0 g, 1.1 mol) in water (150 mL) dropwise via the dropping funnel. Maintain the temperature between -5 °C and 0 °C during this addition. Stir for an additional 30 minutes after the addition is complete.

  • Chlorination: In a separate 2 L flask, prepare a solution of copper(I) chloride (120.0 g, 1.21 mol) in concentrated hydrochloric acid (500 mL). Cool this solution to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Workup: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 2 hours. Basify the reaction mixture to pH 8-9 by the slow addition of 50% aqueous sodium hydroxide, keeping the temperature below 20 °C.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 400 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield 6-Chloro-2-picoline as a colorless oil.

Step 2: Synthesis of 6-Chloro-3-nitro-2-picoline
  • Reaction Setup: In a 1 L flask equipped with a mechanical stirrer and dropping funnel, add concentrated sulfuric acid (400 mL). Cool the acid to 0 °C.

  • Addition of Starting Material: Slowly add 6-Chloro-2-picoline (127.5 g, 1.0 mol) to the cold sulfuric acid, maintaining the temperature below 10 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding fuming nitric acid (90 mL) to concentrated sulfuric acid (90 mL) in a separate beaker, cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 6-Chloro-2-picoline over 2 hours, keeping the reaction temperature at 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C and hold for 4 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (2 kg). A precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield 6-Chloro-3-nitro-2-picoline as a yellow solid.

Step 3: Synthesis of 3-Nitro-6-methoxy-2-picoline
  • Reaction Setup: To a 2 L flask fitted with a mechanical stirrer and condenser, add anhydrous methanol (800 mL).

  • Preparation of Methoxide: Carefully add sodium metal (25.3 g, 1.1 mol) in small portions to the methanol. Allow the sodium to react completely to form sodium methoxide.

  • Methoxylation: Add 6-Chloro-3-nitro-2-picoline (172.5 g, 1.0 mol) to the sodium methoxide solution. Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours. The use of sodium methoxide for this transformation is a well-established method for similar substrates.[2]

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water (500 mL) to the residue. The product will precipitate.

  • Isolation: Filter the solid, wash with water (2 x 200 mL), and dry under vacuum to afford 3-Nitro-6-methoxy-2-picoline as a solid.

Step 4: Synthesis of 3-Amino-6-methoxy-2-picoline
  • Reaction Setup: In a 3 L flask, suspend 3-Nitro-6-methoxy-2-picoline (168.1 g, 1.0 mol) in ethanol (1.5 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5.0 g, 50% wet) to the suspension.

  • Hydrogenation: Transfer the flask to a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature of 25-35 °C.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-6-methoxy-2-picoline as a solid, which can be used in the next step without further purification.

Step 5: Synthesis of this compound
  • Dissolution: Dissolve the crude 3-Amino-6-methoxy-2-picoline (138.1 g, approx. 1.0 mol) in isopropanol (1 L) with gentle warming.

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of concentrated hydrochloric acid (92 mL, approx. 1.1 mol) in isopropanol (200 mL) dropwise with stirring. A precipitate will form immediately.

  • Crystallization: Stir the slurry at 0-5 °C for 1 hour, then allow it to stand for an additional 2 hours to ensure complete crystallization.

  • Isolation and Drying: Filter the solid product, wash with cold isopropanol (2 x 150 mL), and then with diethyl ether (200 mL). Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound as a stable, crystalline solid.

Data Presentation

Table 1: Summary of Reagents and Molar Equivalents for Synthesis.

StepStarting MaterialMolar Eq.Key Reagent(s)Molar Eq.Product
12-Amino-6-picoline1.0NaNO₂, CuCl1.1, 1.216-Chloro-2-picoline
26-Chloro-2-picoline1.0Fuming HNO₃~1.56-Chloro-3-nitro-2-picoline
36-Chloro-3-nitro-2-picoline1.0Sodium Methoxide1.13-Nitro-6-methoxy-2-picoline
43-Nitro-6-methoxy-2-picoline1.0H₂ (gas), 10% Pd/CExcess, Cat.3-Amino-6-methoxy-2-picoline
53-Amino-6-methoxy-2-picoline1.0Conc. HCl1.13-Amino-6-methoxy-2-picoline HCl

Table 2: Summary of Reaction Conditions and Expected Outcomes.

StepSolvent(s)TemperatureDurationExpected YieldPurity (HPLC)
1Conc. HCl, H₂O-5 to 10 °C3-4 hours70-80%>98%
2Conc. H₂SO₄0 to 60 °C6 hours80-85%>97%
3MethanolReflux (~65 °C)6 hours90-95%>98%
4Ethanol25-35 °C4-6 hours95-99%>98%
5Isopropanol0-5 °C3 hours90-95%>99%

Process Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

G SM Start: 2-Amino-6-picoline Int1 Intermediate 1: 6-Chloro-2-picoline SM->Int1 Step 1: Diazotization & Chlorination Int2 Intermediate 2: 6-Chloro-3-nitro-2-picoline Int1->Int2 Step 2: Nitration Int3 Intermediate 3: 3-Nitro-6-methoxy-2-picoline Int2->Int3 Step 3: Methoxylation Int4 Intermediate 4 (Free Base): 3-Amino-6-methoxy-2-picoline Int3->Int4 Step 4: Nitro Reduction (Hydrogenation) FP Final Product: 3-Amino-6-methoxy-2-picoline HCl Int4->FP Step 5: Salt Formation

Caption: Synthetic workflow from starting material to final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, ultimately improving the yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The synthesis typically proceeds via two key steps: nitration of a 6-methoxy-2-picoline precursor, followed by the reduction of the resulting nitro intermediate.

Q1: My nitration of 6-methoxy-2-picoline is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the nitration of pyridine derivatives are common due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2] Several factors could be contributing to the low yield:

  • Insufficiently Strong Nitrating Agent: Standard nitrating conditions may not be sufficient.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.

  • Protonation of the Pyridine Ring: In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring.[2]

Troubleshooting Steps:

  • Choice of Nitrating Agent: If you are using a standard mixture of nitric acid and sulfuric acid, consider using fuming nitric acid or oleum (fuming sulfuric acid) to increase the concentration of the active nitrating species (NO₂⁺).[3]

  • Temperature Control: Carefully control the reaction temperature. While pyridine nitration often requires elevated temperatures, excessive heat can lead to charring and side product formation.[4] Start with a lower temperature (e.g., 0 °C) during the addition of the nitrating agent and then gradually increase it, monitoring the reaction progress by TLC.

  • Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of your starting material while keeping the temperature low. This helps to control the exothermic nature of the reaction and can minimize side reactions.[1]

  • Anhydrous Conditions: Ensure your reagents and glassware are dry. Water can interfere with the nitrating agent.

Q2: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity for the desired 3-nitro product?

A2: The directing effects of the existing substituents on the pyridine ring (methoxy and methyl groups) determine the position of nitration. While the 3-position is electronically favored for nitration on a deactivated pyridine ring, other isomers can form.

Troubleshooting Steps:

  • Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.[4]

  • Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity compared to the more aggressive mixed acid systems.[4]

  • Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long, especially at higher temperatures, can lead to the formation of thermodynamically less favorable isomers or dinitrated byproducts.[1]

Q3: The reduction of the nitro group to an amine is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete reduction of the nitro group is a common issue. The choice of reducing agent and reaction conditions are crucial for a successful transformation.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Stannous Chloride (SnCl₂): This is a classic and effective method for reducing aromatic nitro groups.[5][6][7] Ensure you are using a sufficient molar excess of SnCl₂·2H₂O (typically 3-5 equivalents) in the presence of a strong acid like concentrated HCl.

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method.[8] Ensure the catalyst is active and not poisoned.

  • Reaction Temperature: For SnCl₂ reductions, gentle heating (e.g., 40-60 °C) can help drive the reaction to completion. For catalytic hydrogenation, the optimal temperature will depend on the catalyst and substrate.

  • Acid Concentration (for SnCl₂ reduction): The presence of a strong acid is essential for the SnCl₂ reduction. Ensure you are using concentrated HCl.

  • Catalyst Activity (for hydrogenation): If using catalytic hydrogenation, ensure the catalyst is fresh and active. The presence of sulfur-containing impurities in the substrate can poison the catalyst.

Q4: I am having difficulty isolating the final product, 3-Amino-6-methoxy-2-picoline, after the reduction step. What is the best work-up procedure?

A4: The work-up procedure depends on the reduction method used. The basic nature of the amino-picoline means it will be protonated in the acidic reaction mixture.

Work-up for SnCl₂ Reduction:

  • After the reaction is complete, cool the mixture.

  • Carefully basify the acidic solution with a concentrated aqueous base (e.g., NaOH or Na₂CO₃) to a pH of 8-10. This will precipitate the tin salts as tin hydroxides and deprotonate your product. Be cautious as this is an exothermic process.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Q5: How do I prepare the final hydrochloride salt of 3-Amino-6-methoxy-2-picoline?

A5: The hydrochloride salt is typically prepared to improve the stability and handling of the amine product.

Procedure for Hydrochloride Salt Formation:

  • Dissolve the purified 3-Amino-6-methoxy-2-picoline free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or isopropanol).[9]

  • Slowly add a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[9] Alternatively, bubble anhydrous HCl gas through the solution.[10]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Substituted Pyridines

ParameterCondition ACondition BCondition C
Nitrating Agent HNO₃ / H₂SO₄Fuming HNO₃ / H₂SO₄HNO₃ / Oleum
Temperature 40-60 °C20-40 °C0-20 °C
Reaction Time 4-6 hours2-4 hours1-3 hours
Typical Yield Low to ModerateModerate to HighHigh
Key Consideration Prone to low conversionHigher reactivity, requires careful temperature controlVery powerful, risk of over-nitration and side reactions

Table 2: Comparison of Reduction Methods for 6-methoxy-3-nitro-2-picoline

ParameterMethod A: SnCl₂ / HClMethod B: Catalytic Hydrogenation (Pd/C)
Reducing Agent Stannous chloride dihydrateHydrogen gas (or transfer hydrogenation source)
Catalyst N/A5-10 mol% Pd/C
Solvent Concentrated HCl / EthanolMethanol / Ethanol / Ethyl Acetate
Temperature 40-60 °CRoom Temperature
Pressure Atmospheric1-5 atm H₂
Typical Yield Good to ExcellentExcellent
Work-up Requires neutralization and filtration of tin saltsSimple filtration of catalyst
Chemoselectivity Good, tolerates some functional groupsCan reduce other functional groups (e.g., alkenes, alkynes)

Experimental Protocols

Protocol 1: Nitration of 6-methoxy-2-picoline

  • To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the acid to 0 °C in an ice bath.

  • Slowly add 6-methoxy-2-picoline (10 g, 0.081 mol) to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the picoline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • The product, 6-methoxy-3-nitro-2-picoline, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 6-methoxy-3-nitro-2-picoline using SnCl₂

  • In a round-bottom flask, suspend 6-methoxy-3-nitro-2-picoline (5 g, 0.030 mol) in concentrated hydrochloric acid (50 mL).

  • To this stirred suspension, add stannous chloride dihydrate (33.8 g, 0.150 mol) portion-wise, keeping the temperature below 50 °C with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly and carefully add a 50% aqueous solution of sodium hydroxide until the pH is between 9 and 10 to precipitate tin salts and deprotonate the product.

  • Filter the mixture through a pad of Celite® to remove the tin hydroxide precipitate. Wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Amino-6-methoxy-2-picoline.

Protocol 3: Formation of this compound

  • Dissolve the crude 3-Amino-6-methoxy-2-picoline (assumed 0.030 mol from the previous step) in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the final hydrochloride salt.

Visualizations

experimental_workflow cluster_start Starting Material cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_salt_formation Step 3: Salt Formation 6_methoxy_2_picoline 6-methoxy-2-picoline Nitration Nitration (HNO3 / H2SO4) 6_methoxy_2_picoline->Nitration 6_methoxy_3_nitro_2_picoline 6-methoxy-3-nitro-2-picoline Nitration->6_methoxy_3_nitro_2_picoline Reduction Reduction (SnCl2 / HCl) 6_methoxy_3_nitro_2_picoline->Reduction 3_amino_6_methoxy_2_picoline 3-Amino-6-methoxy-2-picoline Reduction->3_amino_6_methoxy_2_picoline Salt_Formation Salt Formation (HCl in Ether) 3_amino_6_methoxy_2_picoline->Salt_Formation Final_Product 3-Amino-6-methoxy-2-picoline hydrochloride Salt_Formation->Final_Product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_nitration Start Low Yield in Nitration? Temp_Check Is Temperature Optimized (e.g., 40-50°C)? Start->Temp_Check Yes Reagent_Check Using Fuming HNO3 or Oleum? Temp_Check->Reagent_Check Yes Increase_Temp Gradually Increase Temperature and Monitor by TLC Temp_Check->Increase_Temp No Addition_Check Is Nitrating Agent Added Slowly at 0°C? Reagent_Check->Addition_Check Yes Use_Stronger_Reagent Consider Using Fuming Nitric Acid or Oleum Reagent_Check->Use_Stronger_Reagent No Control_Addition Ensure Slow, Dropwise Addition at Low Temp Addition_Check->Control_Addition No Yield_Improved Yield Improved Addition_Check->Yield_Improved Yes Increase_Temp->Yield_Improved Use_Stronger_Reagent->Yield_Improved Control_Addition->Yield_Improved

Caption: Troubleshooting guide for low yield in the nitration step.

troubleshooting_reduction Start Incomplete Reduction? Reagent_Check Sufficient Excess of SnCl2 (3-5 eq.)? Start->Reagent_Check Yes Acid_Check Is Concentrated HCl Being Used? Reagent_Check->Acid_Check Yes Increase_Reagent Increase Molar Equivalents of SnCl2 Reagent_Check->Increase_Reagent No Temp_Check Is Reaction Heated (e.g., 50-60°C)? Acid_Check->Temp_Check Yes Use_Conc_HCl Ensure Concentrated HCl is Used as Solvent Acid_Check->Use_Conc_HCl No Heat_Reaction Heat Reaction Mixture and Monitor by TLC Temp_Check->Heat_Reaction No Reaction_Complete Reaction Complete Temp_Check->Reaction_Complete Yes Increase_Reagent->Reaction_Complete Use_Conc_HCl->Reaction_Complete Heat_Reaction->Reaction_Complete

Caption: Troubleshooting guide for incomplete reduction of the nitro group.

References

Technical Support Center: Purification of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-6-methoxy-2-picoline hydrochloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound?

A1: Common impurities can stem from starting materials, side-reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the halogenated picoline precursor.

  • Isomeric byproducts: Formation of other positional isomers during amination.

  • Over-alkylation or di-alkylation products: If the reaction conditions are not carefully controlled.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Reagents: Leftover reagents from the synthesis process.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization: Often the most effective method for obtaining highly pure crystalline solid, especially for removing minor impurities.

  • Acid-Base Extraction: Useful for removing non-basic impurities from the crude product.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities, particularly when dealing with complex mixtures.

  • Scavenger Resins: Can be employed to remove specific impurities, such as unreacted reagents.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is supersaturated, or the concentration of the product is too low.1. Scratch the inside of the flask with a glass rod to induce nucleation.2. Add a seed crystal of pure product.3. Cool the solution in an ice bath.4. If the concentration is too low, evaporate some solvent and cool again.
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the product is melting in the hot solvent.1. Lower the temperature of the solvent.2. Use a lower-boiling point solvent or a solvent mixture.3. Ensure the product is fully dissolved at a temperature below its melting point.
Low recovery of the product. Too much solvent was used, or the product is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution.2. Cool the solution for a longer period or at a lower temperature.3. Try a different solvent in which the product has lower solubility at cold temperatures.
Colored impurities in the final product. The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Perform a second recrystallization.
Extraction Issues
Problem Possible Cause Troubleshooting Steps
Emulsion formation at the interface. The two phases are not separating cleanly due to similar densities or the presence of surfactants.1. Allow the separatory funnel to stand for a longer period.2. Add a small amount of brine (saturated NaCl solution).3. Filter the mixture through a pad of celite or glass wool.
Incomplete extraction of the product. The pH of the aqueous phase is not optimal, or an insufficient volume of extracting solvent was used.1. Ensure the pH is appropriately adjusted to either protonate (for extraction into aqueous acid) or deprotonate (for extraction into an organic solvent from a basic aqueous phase) the amine.2. Increase the number of extractions with smaller volumes of solvent.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemExpected PurityNotes
Ethanol/Water>98%Good for polar impurities. The ratio can be adjusted to optimize yield and purity.
Isopropanol>97%A common solvent for recrystallizing hydrochloride salts.
Methanol/Ethyl Acetate>98%The product is dissolved in hot methanol, and ethyl acetate is added as an anti-solvent.
Acetonitrile>96%Can be effective, but solubility may be high, potentially reducing yield.

Table 2: Representative HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic 3-Amino-6-methoxy-2-picoline will move to the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). The free amine will precipitate or can be extracted.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_start Start cluster_decision Initial Assessment cluster_methods Purification Methods cluster_analysis Purity Check cluster_end Finish Crude Crude Reaction Mixture Assess Assess Impurity Profile (TLC, LC-MS) Crude->Assess Extraction Acid-Base Extraction Assess->Extraction Non-basic impurities Recrystallization Recrystallization Assess->Recrystallization Minor impurities, crystalline solid Chromatography Column Chromatography Assess->Chromatography Complex mixture PurityCheck Check Purity (HPLC, NMR) Extraction->PurityCheck Recrystallization->PurityCheck Chromatography->PurityCheck PurityCheck->Recrystallization Purity not OK PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity OK

Caption: Decision workflow for selecting a purification method.

RecrystallizationTroubleshooting Start Cooling the Solution NoCrystals No Crystals Form Start->NoCrystals OilOut Product Oils Out Start->OilOut CrystalsForm Crystals Form Start->CrystalsForm Scratch Scratch Inner Wall NoCrystals->Scratch Try LowerTemp Use Lower Temp. OilOut->LowerTemp Try Isolate Isolate & Dry CrystalsForm->Isolate Proceed to Seed Add Seed Crystal Scratch->Seed If fails Concentrate Concentrate Solution Seed->Concentrate If fails ChangeSolvent Change Solvent/Mixture LowerTemp->ChangeSolvent If fails

Caption: Troubleshooting guide for recrystallization.

Common side reactions with 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-6-methoxy-2-picoline hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound, and its free base form 3-Amino-6-methoxy-2-methylpyridine, are versatile pyridine derivatives. They are primarily used as intermediates and building blocks in organic synthesis. Key application areas include pharmaceutical development, particularly in the creation of novel therapeutic agents targeting neurological disorders, as well as in the agrochemical industry for synthesizing pesticides and herbicides.[1][2]

Q2: What are the key stability and storage considerations for this compound?

A2: The compound should be stored in a cool, dry, and well-ventilated place.[3] It can be sensitive to heat, which may lead to decomposition.[3] It is also important to keep the container tightly closed to prevent moisture absorption.[3][4] For safe storage, it should be kept separate from strong oxidants, acids, and bases.[3] The hydrochloride salt form is generally more stable than the free base.

Q3: In what solvents is this compound soluble?

A3: As a hydrochloride salt, it typically exhibits good solubility in polar solvents like water and alcohols (e.g., ethanol). The free base form, 3-amino-6-methoxy-2-methylpyridine, is soluble in organic solvents such as ethanol and acetone, but has more limited solubility in water.[3]

Q4: What types of reactions is this compound commonly used in?

A4: Due to its structure, featuring an amino group and a pyridine ring, this compound is often used in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to form carbon-carbon or carbon-nitrogen bonds.[3][5] The amino group can also undergo various nucleophilic reactions.[3]

Q5: Is this compound prone to nitrosation?

A5: Yes, as a secondary amine, it can be prone to nitrosation. Therefore, it should not be used in combination with nitrosating substances. It is recommended that the nitrosamine content be kept below 50 ppb in any formulations.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, particularly in the context of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).

Issue 1: Low or No Product Yield

Low or no yield in a cross-coupling reaction can be attributed to several factors, from reagent quality to reaction conditions.

  • Troubleshooting Workflow: Low Yield Analysis

    LowYield Start Low or No Yield Catalyst Catalyst Inactive? Start->Catalyst Reagents Reagent Issue? Start->Reagents Conditions Suboptimal Conditions? Start->Conditions Sol_Catalyst Solution: Use fresh catalyst. Ensure anaerobic conditions. Catalyst->Sol_Catalyst Sol_Reagents Solution: Check purity of amine. Use anhydrous, degassed solvent. Reagents->Sol_Reagents Sol_Conditions Solution: Optimize temperature. Screen different bases/ligands. Conditions->Sol_Conditions

    A troubleshooting flowchart for low reaction yield.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated by oxygen. Palladium catalysts are sensitive, and prolonged exposure to air can inhibit the reaction.[7]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[8] Use freshly opened or properly stored catalyst and ligands. Consider using a pre-catalyst which can be more reliable.[9]

  • Reagent Quality: The this compound may contain impurities, or the solvent may not be anhydrous and degassed. Water and oxygen can interfere with the catalytic cycle.

    • Solution: Use a high-purity grade of the starting material. Always use anhydrous, degassed solvents, as they are essential for reproducible results.[10]

  • Inappropriate Base or Ligand: The choice of base and ligand is critical and substrate-dependent. A base that is too weak may not be effective, while an incorrect ligand can fail to promote the catalytic cycle efficiently.[10]

    • Solution: For challenging substrates, screen a variety of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[10][11]

Issue 2: Formation of Significant Side Products/Impurities

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Common Side Reactions and Byproducts:

Side Reaction/ByproductProbable CauseProposed Solution
Homocoupling Reaction of two identical starting materials (e.g., aryl halide with itself).[12]Reduce catalyst loading. Ensure slow addition of reagents. Optimize ligand choice.
Dehalogenation The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[7][12]Use a less reactive hydride source. Avoid high temperatures for prolonged periods.
Protodeboronation (Suzuki) The boronic acid is quenched by reacting with trace water or solvent before coupling.[7]Use anhydrous conditions. Potassium trifluoroborate salts can sometimes be more robust than boronic acids.[7]
Oxidation of Boronic Acid Boronic acids can be susceptible to oxidation under certain conditions.[12]Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Palladium Black Formation The palladium catalyst precipitates out of the solution as an inactive black solid.[12]This indicates catalyst decomposition. Try different ligands or solvents to better stabilize the catalytic species in solution.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide with 3-Amino-6-methoxy-2-picoline (the free base of the hydrochloride salt).

  • Experimental Workflow Diagram

    Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Aryl Halide, Amine, Base, and Ligand to Flask Inert 2. Seal and Purge with Inert Gas (e.g., Argon) Reagents->Inert Solvent 3. Add Degassed Solvent and Pd Catalyst Inert->Solvent Heat 4. Heat to Desired Temp (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Cool 6. Cool to RT and Quench Monitor->Cool Extract 7. Aqueous Workup & Extraction Cool->Extract Purify 8. Column Chromatography Extract->Purify

    A typical workflow for a cross-coupling reaction.

Procedure:

  • Reaction Setup: In an oven-dried flask equipped with a stir bar and reflux condenser, combine the aryl halide (1.0 equiv.), 3-Amino-6-methoxy-2-picoline (1.2 equiv.), a suitable base (e.g., Sodium tert-butoxide, 1.4 equiv.), and a phosphine ligand (e.g., XPhos, 0.1 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene or Dioxane).[10]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Signaling Pathway Visualization

While this compound is a synthetic intermediate, its derivatives are often designed as inhibitors for biological pathways, such as kinase signaling cascades, which are crucial in drug development.

  • Hypothetical Kinase Inhibition Pathway

    SignalingPathway cluster_pathway Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Inhibitor (Derivative of Picoline) Inhibitor->KinaseB

    Inhibition of a hypothetical kinase signaling pathway.

References

3-Amino-6-methoxy-2-picoline hydrochloride reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-6-methoxy-2-picoline hydrochloride

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: 3-Amino-6-methoxy-2-picoline is a versatile pyridine derivative primarily used as a key intermediate or building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is particularly valuable in medicinal chemistry for developing compounds with potential antimicrobial and anti-inflammatory properties, as well as agents targeting neurological disorders.[1] The amino group serves as a key functional handle for forming new carbon-nitrogen bonds.

Q2: How does the hydrochloride salt form affect the reactivity of the amine?

A2: The hydrochloride salt form means the molecule is protonated, typically on the most basic nitrogen atom. This protonation deactivates the amino group for nucleophilic reactions. To use this reagent in reactions like cross-coupling, the free base must be generated in situ. This is typically achieved by adding a suitable base to the reaction mixture to neutralize the HCl and deprotonate the amine, rendering it nucleophilic.

Q3: What types of reactions is this compound typically used for?

A3: Given its structure, the compound is an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it acts as the amine coupling partner.[2][3] It can also undergo standard reactions of aromatic amines, such as acylation, sulfonylation, and diazotization, although its electronic and steric properties will influence reactivity.

Q4: Are there any specific handling and storage precautions for this compound?

A4: Yes, 3-Amino-6-methoxy-2-picoline should be stored in a cool, dry, and well-ventilated place away from oxidants, acids, and bases.[4] According to its safety data sheet, standard personal protective equipment (gloves, safety glasses) should be worn. If inhaled, move the individual to fresh air. In case of skin contact, wash off with soap and plenty of water.[5]

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide focuses on troubleshooting the common palladium-catalyzed Buchwald-Hartwig amination reaction, where 3-Amino-6-methoxy-2-picoline is coupled with an aryl halide (Ar-X).

Scenario: Low to No Yield

Q: I am not observing any product formation or getting very low yields in my coupling reaction. What are the common causes?

A: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors. The most common issues are related to the catalyst system, base, solvent, and reagent quality.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in the catalytic cycle.[2] Failure to do so will halt the reaction.

  • Inappropriate Base: The base is critical. It must be strong enough to deprotonate the aminopicoline to make it nucleophilic but not so strong that it degrades your starting materials or catalyst ligands. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.[6][7]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Poor Reagent Quality: Ensure the aminopicoline hydrochloride, aryl halide, and solvent are pure and dry. Water content can interfere with the base and the catalyst.

Troubleshooting Workflow: Diagnosing a Failed Reaction

G start Reaction Failed (Low/No Yield) check_inert Is the reaction setup fully inert (degassed)? start->check_inert degas Action: Degas solvent and re-run under N2/Ar. check_inert->degas No check_base Is the base strong enough and added correctly? check_inert->check_base Yes degas->start Retry change_base Action: Switch to a stronger (e.g., NaOt-Bu) or weaker (e.g., Cs2CO3) base. Ensure it is dry. check_base->change_base No check_ligand Is the Pd/Ligand combination appropriate for the substrate? check_base->check_ligand Yes change_base->start Retry change_ligand Action: Screen different ligands (e.g., XPhos, SPhos, BINAP). Consider sterically hindered ligands. check_ligand->change_ligand No check_temp Is the reaction temperature optimal? check_ligand->check_temp Yes change_ligand->start Retry change_temp Action: Increase temperature. Consider microwave irradiation. check_temp->change_temp No success Reaction Successful check_temp->success Yes change_temp->start Retry

Caption: Troubleshooting Decision Tree for a Failed Buchwald-Hartwig Reaction.

Scenario: Side Product Formation

Q: I am observing significant side products in my reaction, primarily debromination of my aryl bromide and/or formation of a biaryl product. What is happening?

A: These side products are common and usually point to issues with the relative rates of the desired and undesired steps in the catalytic cycle.

  • Debromination/Dehalogenation: This occurs when the intermediate aryl-palladium complex undergoes a side reaction (e.g., with base or solvent) before it can react with the amine. This can be influenced by the choice of ligand and base.

  • Homocoupling/Biaryl Formation: This happens when two molecules of the aryl halide couple together. This is often competitive at higher temperatures or with certain catalyst systems.

To mitigate these side products:

  • Lower the Temperature: This can often reduce the rate of side reactions more than the desired coupling.

  • Screen Ligands: The choice of phosphine ligand is crucial. Sterically hindered ligands like XPhos or BrettPhos can promote the desired reductive elimination step and suppress side reactions.[2][7]

  • Adjust the Base: A less aggressive base like Cs₂CO₃ or K₃PO₄ might be beneficial.

Reaction Condition Optimization Data

Optimizing a Buchwald-Hartwig amination involves screening several parameters. The table below provides a representative summary of how different variables can impact the reaction outcome for the coupling of 3-Amino-6-methoxy-2-picoline with a generic aryl bromide.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Notes
1Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2.0)Dioxane11045Moderate yield, some starting material remains.
2Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.5)Toluene10075Good yield, classic conditions.
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH9088High yield with a hindered ligand and weaker base.
4Pd₂(dba)₃ (1)Xantphos (2)NaOt-Bu (1.5)Dioxane11065Stronger base improves yield over Entry 1.
5Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene10095 Optimal. Hindered ligand and strong base give excellent yield.
6Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene8070Lower temperature reduces reaction rate.

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

References

Identification of impurities in 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-6-methoxy-2-picoline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities that may be encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages of its lifecycle.[1][2][3] These sources include:

  • Synthesis-related impurities: By-products from the chemical synthesis, unreacted starting materials, and residual reagents.

  • Degradation products: Impurities formed due to exposure to light, heat, or reactive substances during storage.

  • Residual solvents: Volatile organic compounds used during the manufacturing process.[1]

  • Inorganic impurities: Catalysts, reagents, and other inorganic materials used in the synthesis.[1]

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][3][4] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying impurities.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.[1][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[6][7][8][9][10]

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[1]

Q3: My HPLC chromatogram shows unexpected peaks. What are the initial troubleshooting steps?

A3: Unexpected peaks in an HPLC chromatogram can be due to several factors. Here's a logical troubleshooting workflow:

Baseline_Troubleshooting Start Baseline Noise/Drift Observed MobilePhase Check Mobile Phase (Degassing, Freshness) Start->MobilePhase Leaks Inspect for System Leaks MobilePhase->Leaks If problem persists Equilibration Verify Column Equilibration Leaks->Equilibration If problem persists Detector Check Detector (Lamp, Flow Cell) Equilibration->Detector If problem persists Solution Stable Baseline Detector->Solution Problem Resolved

References

Technical Support Center: Recrystallization of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 3-Amino-6-methoxy-2-picoline hydrochloride, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: As a hydrochloride salt, this compound is a polar compound. Therefore, polar solvents are the most suitable for its recrystallization. A good starting point is to use a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[1] For amine hydrochlorides, alcohols are often a good choice.[2] A mixed solvent system can also be effective.

Commonly suggested solvent systems to screen include:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Water.[1][3]

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Isopropanol/Diethyl ether.[1][3] The ether is used as an anti-solvent to induce precipitation.[3]

Q2: How do I perform a small-scale solvent test?

A2: To find the ideal solvent, take a small amount of your crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve at all, even upon heating, it is not a suitable solvent. The ideal solvent will dissolve the compound when heated but will allow for the formation of crystals upon cooling.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] To remedy this, you can:

  • Add more of the primary (more polar) solvent to the hot solution to ensure the compound is fully dissolved.[4]

  • Reheat the mixture to ensure complete dissolution and then cool it down very slowly.

  • Consider using a different solvent system with a lower boiling point.

Q4: I have a very poor yield after recrystallization. What are the likely causes?

A4: A low yield can result from several factors:

  • Using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[4] You can try to partially evaporate the solvent and cool again to recover more product.[5]

  • Premature crystallization during hot filtration. Ensure your funnel and receiving flask are pre-heated.

  • The crude material may have contained a high percentage of impurities that were successfully removed.

Q5: No crystals are forming, even after the solution has cooled. What can I do?

A5: This is likely due to a supersaturated solution.[5] You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles can act as nucleation sites.[5][6]

  • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[5][6]

  • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[5]

  • Reducing Solvent: If the solution is not saturated enough, you may need to evaporate some of the solvent and attempt to crystallize again.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve The solvent is not polar enough.Try a more polar solvent like methanol or water. Consider a mixed solvent system.
Compound dissolves at room temperature The solvent is too polar or the compound is very soluble.Try a less polar solvent or a mixed solvent system where one solvent reduces the overall solubility.
Colored impurities remain in crystals Impurities are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb your product as well.
Crystals form in the funnel during hot filtration The solution is cooling and crystallizing prematurely.Use a pre-heated filter funnel and receiving flask. Keep the solution hot during filtration.
Oily residue forms ("oiling out") The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the mixture and add more solvent. Allow for slower cooling.[4]
No crystal formation upon cooling The solution is supersaturated or not sufficiently concentrated.Induce crystallization by scratching the flask or adding a seed crystal.[5][6] If that fails, reduce the solvent volume by evaporation.[5]
Very low recovery of pure compound Too much solvent was used; significant product loss to the mother liquor.Concentrate the filtrate by evaporation and cool again to recover more product.[4] Ensure you are using the minimum amount of hot solvent for dissolution.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper and a receiving flask. Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Data Presentation

Solvent System Suitability for Polar Compounds Boiling Point (°C) Notes
Methanol High64.7Good for relatively polar compounds; easily removed.[7]
Ethanol High78.4Excellent general-purpose solvent.[7]
Isopropanol Medium-High82.6Often preferred for hydrochloride salts.[3]
Water Very High100Good for very polar compounds, but crystals may dry slowly.[7]
Ethanol/Water AdjustableVariableA common and effective mixed solvent system.
Isopropanol/Diethyl Ether AdjustableVariableDiethyl ether acts as an anti-solvent to induce crystallization.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Choose Solvent B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Hot Filtration (remove insoluble impurities) B->C D 4. Cool Filtrate Slowly C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Pure Crystals F->G Troubleshooting_Recrystallization Start Crystals Not Forming? Supersaturated Supersaturated Solution? Start->Supersaturated Scratch Scratch Flask / Add Seed Crystal Supersaturated->Scratch Yes NotSaturated Not Saturated Enough? Supersaturated->NotSaturated No Cool Cool in Ice Bath Scratch->Cool Success Crystals Form Cool->Success NotSaturated->Success No, other issue Evaporate Reduce Solvent Volume NotSaturated->Evaporate Yes Evaporate->Start

References

Technical Support Center: Handling Unstable 3-Amino-6-methoxy-2-picoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-6-methoxy-2-picoline hydrochloride and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the handling and use of these sensitive compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A1: Degradation of this compound derivatives is often due to a combination of factors, including sensitivity to air, moisture, light, and elevated temperatures. The aminopyridine core is susceptible to oxidation, which can lead to discoloration and the formation of impurities. As a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. To prevent degradation, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage location should be cool, dry, and dark.[1]

Q2: I am observing poor solubility of my this compound derivative in my reaction solvent. What can I do?

A2: The hydrochloride salt form generally imparts better solubility in polar protic solvents like water or alcohols compared to the free base. However, solubility in aprotic organic solvents commonly used in synthesis (e.g., THF, dichloromethane) can be limited. To improve solubility, you can consider:

  • Solvent Screening: Test a range of solvents to find the most suitable one for your reaction.

  • Gentle Heating: Mild heating can increase the solubility of your compound. However, be cautious as excessive heat can lead to degradation.

  • Conversion to Free Base: For reactions requiring the free amine, the hydrochloride salt can be neutralized with a suitable base to generate the more organic-soluble free base in situ or in a separate extraction step.

Q3: My reaction with a 3-Amino-6-methoxy-2-picoline derivative is giving low yields and multiple side products. What could be the issue?

A3: Low yields and the formation of side products can stem from the inherent reactivity and potential instability of the aminopicoline scaffold. The amino group is a nucleophile and can participate in unwanted side reactions. Furthermore, as a secondary amine, it is prone to nitrosation and should not be used in combination with nitrosating substances.[2] To troubleshoot, consider the following:

  • Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere to prevent oxidation of the electron-rich aromatic ring.[3][4]

  • Purity of Starting Material: Verify the purity of your 3-Amino-6-methoxy-2-picoline derivative before use. Degradation during storage can introduce impurities that may interfere with the reaction.

  • Reaction Temperature: Some reactions may be sensitive to temperature. Running the reaction at a lower temperature might help to minimize the formation of side products.

  • Choice of Base: If a base is used in your reaction, its strength and compatibility with your substrate are critical. A base that is too strong or reactive could lead to decomposition.

Q4: How can I safely handle and transfer this compound derivatives, especially if they are air-sensitive?

A4: Handling air-sensitive solids requires specific techniques to prevent exposure to the atmosphere. The use of a glovebox is the most straightforward method for manipulating air- and moisture-sensitive compounds.[5] If a glovebox is not available, Schlenk line techniques are recommended.[5] For transferring the solid, you can use a positive flow of inert gas to protect the compound from air.[5] When transferring solutions of the compound, use syringes or double-tipped needles that have been properly dried and flushed with an inert gas.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

Troubleshooting Guide

This troubleshooting guide addresses specific issues that may arise during experiments involving this compound derivatives.

Observed Problem Potential Cause Suggested Solution
Discoloration of solid (e.g., turning brown) Oxidation due to exposure to air.Store the compound under an inert atmosphere (argon or nitrogen). Minimize exposure to air during weighing and transfer by using a glovebox or by working quickly with a positive flow of inert gas.
Compound becomes sticky or oily Hygroscopic nature of the hydrochloride salt leading to water absorption.Store in a desiccator over a strong drying agent. Handle in a dry environment, such as a glovebox or under a stream of dry inert gas.
Inconsistent analytical data (NMR, LC-MS) Presence of degradation products or impurities.Purify the compound before use, for example, by recrystallization under an inert atmosphere. Always check the purity of a new batch of the reagent.
Reaction fails to initiate or proceeds slowly The hydrochloride salt is not sufficiently reactive. The free amino group is protonated.Neutralize the hydrochloride salt to the free base using a suitable non-nucleophilic base either before the reaction or in situ. Ensure the reaction is free of excess acid.
Formation of tar or polymeric material in the reaction High reaction temperature or highly reactive intermediates.Reduce the reaction temperature. Add reagents slowly to control the reaction rate. Degas the solvent before use to remove dissolved oxygen.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing Air-Sensitive this compound Derivatives

This protocol outlines the steps for safely handling and dispensing the solid compound under an inert atmosphere.

Materials:

  • This compound derivative in a sealed container

  • Schlenk flask or other suitable reaction vessel, oven-dried

  • Spatula, oven-dried

  • Source of dry inert gas (argon or nitrogen) with a manifold

  • Weighing boat, dried

Procedure:

  • Preparation of Glassware: Ensure all glassware and equipment are thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas.[3][4]

  • Inert Atmosphere: Connect the Schlenk flask to the inert gas line and purge the vessel by cycling between vacuum and the inert gas at least three times.

  • Weighing the Compound:

    • In a Glovebox: If available, perform all manipulations inside a glovebox with a dry, inert atmosphere.

    • On the Benchtop: If a glovebox is not available, maintain a positive pressure of inert gas in the Schlenk flask. Briefly remove the stopper and add the desired amount of the compound using a dry spatula. Work quickly to minimize exposure to the atmosphere.

  • Sealing the Vessel: Once the compound is added, securely seal the Schlenk flask and purge with the inert gas again to remove any air that may have entered.

  • Storage of the Stock Bottle: After dispensing, flush the headspace of the stock bottle with inert gas before tightly sealing the cap. Store the bottle in a cool, dark, and dry place.

Protocol 2: In Situ Neutralization of this compound for Reaction

This protocol describes the conversion of the hydrochloride salt to the free base within the reaction vessel for a subsequent synthetic step.

Materials:

  • This compound derivative

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Oven-dried reaction flask with a magnetic stir bar

  • Syringes and needles, oven-dried

Procedure:

  • Setup: To an oven-dried reaction flask under a positive pressure of inert gas, add the this compound derivative.

  • Addition of Solvent: Add the anhydrous solvent via a dry syringe. Stir the mixture to form a suspension.

  • Neutralization: Slowly add a stoichiometric equivalent of the anhydrous non-nucleophilic base to the suspension at room temperature or a reduced temperature (e.g., 0 °C) if the reaction is exothermic.

  • Stirring: Allow the mixture to stir for 15-30 minutes. The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed as a precipitate.

  • Reaction: The resulting solution/suspension containing the free amine is now ready for the addition of the next reagent in your synthetic sequence.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unstable Derivatives start Experiment Fails (Low Yield, Impurities) check_purity Check Purity of Starting Material start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Derivative (e.g., Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity is_inert Is Atmosphere Strictly Inert? check_conditions->is_inert improve_inert Improve Inert Atmosphere Technique (e.g., Degas Solvent) is_inert->improve_inert No check_temp Is Temperature Optimized? is_inert->check_temp Yes improve_inert->check_conditions adjust_temp Adjust Temperature (e.g., Lower Temp) check_temp->adjust_temp No check_reagents Are Reagents Compatible? check_temp->check_reagents Yes adjust_temp->check_conditions change_reagents Consider Alternative Reagents (e.g., Base) check_reagents->change_reagents No success Successful Experiment check_reagents->success Yes change_reagents->check_conditions

Caption: A logical workflow for troubleshooting common issues in reactions with unstable derivatives.

Caption: A typical experimental setup for handling air-sensitive reagents under an inert atmosphere.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-6-methoxy-2-picoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: As a hydrochloride salt of an amine, this compound is expected to be more soluble in aqueous solutions compared to its free base form. The free base, 3-Amino-6-methoxy-2-methylpyridine, is reported to be soluble in organic solvents like ethanol and acetone but has limited water solubility.[1] The hydrochloride salt form enhances aqueous solubility. However, achieving high concentrations in purely aqueous media might still be challenging.

Q2: I am having trouble dissolving this compound in water. What should I do?

A2: If you are encountering solubility issues in water, consider the following troubleshooting steps:

  • Adjust the pH: The solubility of amine hydrochlorides is often pH-dependent. Lowering the pH (making the solution more acidic) can further protonate the amine groups and may increase solubility. Conversely, raising the pH will convert the salt to the less soluble free base.[2][3]

  • Use a co-solvent: Adding a water-miscible organic solvent can significantly improve solubility. Common co-solvents for this purpose include ethanol, propylene glycol, and polyethylene glycol (PEG).[4][5]

  • Gentle heating and agitation: Gently warming the solution while stirring or sonicating can help increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.

  • Prepare a stock solution in an organic solvent: You can first dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q3: Can I convert the hydrochloride salt to the free base to improve solubility in non-polar organic solvents?

A3: Yes, converting the hydrochloride salt to the free base is a common strategy to enhance solubility in non-polar organic solvents. This is typically achieved by treating a solution of the hydrochloride salt with a base, such as sodium bicarbonate or a mild organic base, to deprotonate the amine. The less polar free base can then be extracted into a non-polar organic solvent.

Q4: Are there any known formulations for dissolving similar compounds at high concentrations?

A4: Yes, a study on the related compound 6-methoxy-2-methylamino-3-aminopyridine HCl provides a useful formulation example. A 5% solution was prepared by dissolving the free base in a vehicle containing 2% carboxymethylcellulose and 0.5% Cremophor at a pH of 9.[6] This suggests that a buffered, surfactant-containing formulation can be effective. Additionally, this compound has been used in hair dye formulations at concentrations up to 1.0% on the head, indicating that this concentration is achievable in an appropriate vehicle.[6]

Troubleshooting Guide

Issue: Precipitate forms when diluting a stock solution into an aqueous buffer.

This is a common issue when a compound is highly soluble in the stock solvent (e.g., DMSO) but has limited solubility in the final aqueous medium.

Logical Troubleshooting Workflow

Solubility_Troubleshooting start Precipitate Observed in Aqueous Buffer check_final_conc Is the final concentration too high? start->check_final_conc lower_conc Lower the final concentration check_final_conc->lower_conc Yes check_pH Is the buffer pH appropriate? check_final_conc->check_pH No end_success Solution is clear lower_conc->end_success adjust_pH Adjust buffer pH (typically lower for amine HCl) check_pH->adjust_pH No use_cosolvent Add a co-solvent to the final buffer (e.g., ethanol, PEG) check_pH->use_cosolvent Yes adjust_pH->end_success check_buffer_components Are there incompatible buffer components? use_cosolvent->check_buffer_components Still precipitates use_cosolvent->end_success change_buffer Change the buffer system check_buffer_components->change_buffer Yes reformulate Consider a different formulation approach (e.g., surfactants, cyclodextrins) check_buffer_components->reformulate No change_buffer->end_success reformulate->end_success

Caption: A logical workflow for troubleshooting precipitation issues.

Data Presentation

Qualitative Solubility Data Summary
Compound FormSolvent TypeSolubilityReference(s)
3-Amino-6-methoxy-2-methylpyridine (Free Base)WaterLimited[1]
3-Amino-6-methoxy-2-methylpyridine (Free Base)EthanolSoluble[1]
3-Amino-6-methoxy-2-methylpyridine (Free Base)AcetoneSoluble[1]
This compoundAqueous SolutionsExpected to be solubleGeneral chemical principles
6-methoxy-2-methylamino-3-aminopyridine HCl (Related Compound)WaterSoluble up to 20% for gavage[6]

Experimental Protocols

Protocol for Preparing an Aqueous Solution using a Co-solvent

This protocol provides a general method for preparing an aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile deionized water

  • pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO or ethanol to dissolve the compound completely. For example, to prepare a 10 mM stock solution, calculate the required volume of solvent.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution.

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on the final desired concentration, it may be beneficial to perform an intermediate dilution in the co-solvent or a mixture of the co-solvent and water to prevent precipitation.

  • Prepare the Final Aqueous Solution:

    • To a tube containing the desired volume of your final aqueous buffer (e.g., Phosphate Buffered Saline), add the stock solution dropwise while continuously vortexing.

    • Ensure the final concentration of the organic co-solvent is low (typically ≤1%) to avoid solvent effects in your experiment.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

    • If a precipitate forms, you may need to lower the final concentration, increase the percentage of co-solvent, or adjust the pH of the buffer.

pH and its Effect on Solubility

The relationship between pH and the solubility of an amine compound is crucial. As an amine hydrochloride, the compound exists in its protonated, more water-soluble form at a lower pH. As the pH increases, it gets deprotonated to the less water-soluble free base.

pH_Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R-NH3+ Cl- (Hydrochloride Salt) High_Solubility Higher Aqueous Solubility Protonated_Form->High_Solubility favors Free_Base R-NH2 (Free Base) Protonated_Form->Free_Base + OH- Free_Base->Protonated_Form + H+ Low_Solubility Lower Aqueous Solubility Free_Base->Low_Solubility leads to

Caption: The effect of pH on the form and solubility of an amine hydrochloride.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing catalyst loading for reactions involving 3-Amino-6-methoxy-2-picoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the structure of the molecule itself. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, which slows down or stops the catalytic cycle. Additionally, the electron-donating nature of the amino group can make the initial oxidative addition step of the catalytic cycle more difficult.

Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

A2: For challenging substrates like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[1] It is often advisable to begin optimization studies at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[1] Subsequent experiments can then aim to reduce the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.

Q3: How do I choose the optimal catalyst and ligand for this substrate?

A3: For electron-rich and potentially coordinating substrates, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] Highly active catalyst systems are required. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often more effective.[2][3] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species, preventing deactivation. Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are also excellent choices as they can provide a more active and stable catalytic species.[2]

Q4: What are the most common side reactions, and how can I minimize them?

A4: Common side reactions in Suzuki couplings include:

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid. This can be minimized by using more stable boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Rigorous degassing of the reaction mixture to remove oxygen is the most effective way to prevent this.[4]

  • Dehalogenation: The starting material can be reduced, replacing the halide with a hydrogen atom. This can be minimized by avoiding potential hydride sources (e.g., certain alcohols) and optimizing the reaction time.

Q5: How should I properly set up the reaction to avoid catalyst deactivation?

A5: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be thoroughly degassed. This can be achieved by bubbling an inert gas through the liquid or by using several freeze-pump-thaw cycles.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Catalyst inhibition or deactivation.

    • Troubleshooting Steps:

      • Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.[2]

      • Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[2]

  • Potential Cause: Suboptimal base.

    • Troubleshooting Steps:

      • Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.

      • Ensure Base Quality: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.

  • Potential Cause: Inappropriate solvent or temperature.

    • Troubleshooting Steps:

      • Solvent Screen: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A solvent screen may be necessary to find the optimal conditions.

      • Temperature Optimization: Reactions with challenging substrates often require higher temperatures (e.g., 80-110 °C).

Issue 2: Formation of Significant Byproducts

  • Potential Cause: Homocoupling of the boronic acid.

    • Troubleshooting Steps:

      • Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas.

      • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.

  • Potential Cause: Protodeboronation of the boronic acid.

    • Troubleshooting Steps:

      • Use Boronic Esters: Pinacol esters are generally more stable towards hydrolysis.

      • Anhydrous Conditions: Ensure all reagents and solvents are dry.

Data Presentation

Disclaimer: The following quantitative data is for structurally analogous aminopyridine substrates and is intended to serve as a representative guide for optimizing reactions with this compound. Actual yields may vary.

Table 1: Catalyst Loading Optimization for Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Phenylboronic Acid [5]

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃5K₃PO₄1,4-Dioxane/H₂O (4:1)85-951585
2Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O10016Expected High
3PdCl₂(dppf)dppf3K₂CO₃DME802High

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Morpholine [3]

EntryPalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃RuPhos2LiHMDSTHF651671
2Pd₂(dba)₃SPhos2LiHMDSTHF651676
3RuPhos Pre-catalyst-2LiHMDSTHF651683

Table 3: Catalyst Loading Optimization for Sonogashira Coupling of 2-amino-3-bromopyridine with Phenylacetylene [6]

EntryPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392
2Pd(CF₃COO)₂ (2.5)CuI (7)Et₃NDMF100397
3Pd(CF₃COO)₂ (2.5)-Et₃NDMF100366

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]

  • Materials:

    • This compound (or corresponding halide)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₃PO₄, 2.0 equivalents)

    • Anhydrous, degassed 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add 3-Amino-6-methoxy-2-picoline halide (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Add the degassed 1,4-dioxane and water mixture via syringe.

    • Stir the reaction mixture at 85-95 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Add Reactants & Base to Flask inert Establish Inert Atmosphere (Evacuate & Backfill 3x) reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Dilute, Extract, Dry) cool->extract purify Purify Crude Product (Column Chromatography) extract->purify

Caption: General experimental workflow for catalyst loading optimization.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system appropriate for an aminopyridine substrate? start->check_catalyst change_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_byproducts Are major byproducts (homocoupling, protodeboronation) observed? check_catalyst->check_byproducts Yes increase_loading Increase catalyst loading (e.g., to 3-5 mol%) change_ligand->increase_loading use_precatalyst Use a modern pre-catalyst increase_loading->use_precatalyst use_precatalyst->check_byproducts troubleshoot_homocoupling Improve degassing; ensure inert atmosphere check_byproducts->troubleshoot_homocoupling Homocoupling troubleshoot_proto Use boronic ester; ensure anhydrous conditions check_byproducts->troubleshoot_proto Protodeboronation check_conditions Are reaction conditions (base, solvent, temp) optimized? check_byproducts->check_conditions No significant byproducts troubleshoot_homocoupling->check_conditions troubleshoot_proto->check_conditions screen_conditions Screen different bases, solvents, and temperatures check_conditions->screen_conditions No end Improved Yield check_conditions->end Yes screen_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

References

Preventing degradation of 3-Amino-6-methoxy-2-picoline hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-6-methoxy-2-picoline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during a reaction?

A1: The primary factors that can lead to the degradation of this compound include exposure to strong oxidizing agents, high temperatures, strong acids and bases, and certain organic solvents. As a secondary amine, it is also susceptible to nitrosation in the presence of nitrosating agents.[1][2]

Q2: How should this compound be properly stored to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly closed to protect it from moisture, as similar aminopicoline compounds are known to be hygroscopic.[3] It is also advisable to store it away from incompatible materials such as strong oxidants, acids, and bases.[1]

Q3: What are the visual indicators of potential degradation of this compound?

A3: While visual inspection is not a definitive method for determining degradation, a change in color or the formation of precipitates in a solution of this compound may indicate that degradation has occurred. For accurate assessment, analytical techniques such as HPLC or LC-MS are recommended.

Q4: Are there any known incompatible solvents with this compound?

A4: Yes, a related compound, 6-Methoxy-2-methylamino-3-aminopyridine HCl, has shown chemical reactivity and instability in organic solvents such as acetone and dimethylformamide (DMF).[2] It is advisable to perform small-scale solubility and stability tests before using these solvents in your reaction.

Q5: Can the hydrochloride salt form of the compound influence its stability?

A5: Yes, the salt form of an aminopyridine can significantly enhance its stability, particularly under oxidative stress, when compared to the free base form.[4] The protonation of the pyridine nitrogen and the amino group in the salt form can make them less susceptible to oxidation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low reaction yield or formation of unexpected byproducts. Degradation of the starting material due to harsh reaction conditions.- Temperature: Maintain the reaction at the lowest effective temperature. Avoid excessive heating.[1][3]- pH: If possible, buffer the reaction medium to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.[1]- Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the reaction mixture. Oxidation of the aminopicoline.- Use deoxygenated solvents.- Add an antioxidant if it does not interfere with the reaction chemistry.- As mentioned above, conduct the reaction under an inert atmosphere.
Inconsistent reaction outcomes. Variability in the quality or stability of the starting material.- Purity Check: Verify the purity of the this compound lot using HPLC before use.- Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, and protected from light).[1][3]
Formation of N-nitroso impurities. Presence of nitrosating agents (e.g., nitrites, nitrous acid) in the reaction mixture.- Avoid the use of nitrosating agents in the reaction.[1][2]- If their presence is unavoidable, consider using a scavenger for nitrosating agents.

Experimental Protocols

Protocol 1: General Handling and Use to Minimize Degradation

This protocol outlines best practices for handling this compound to prevent degradation before and during a reaction.

Materials:

  • This compound

  • Inert gas (Nitrogen or Argon)

  • Deoxygenated solvents

  • Appropriate reaction vessel

Procedure:

  • Storage: Before use, ensure the compound has been stored in a tightly sealed container in a cool, dry place, protected from light.[1][3]

  • Inert Atmosphere: If the reaction is sensitive to oxidation, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before adding reagents.

  • Solvent Preparation: Use freshly deoxygenated solvents. Solvents can be deoxygenated by bubbling an inert gas through them for 15-30 minutes or by the freeze-pump-thaw method.

  • Reagent Addition: Add the this compound to the reaction vessel under a positive pressure of the inert gas.

  • Temperature Control: Maintain the reaction temperature as specified in your protocol, avoiding localized overheating. Use a temperature-controlled reaction block or oil bath.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS) to ensure the timely quenching of the reaction and avoid prolonged reaction times that could lead to degradation.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol describes a forced degradation study to understand the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[4][6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).

    • Photolytic Degradation: Expose a solid sample and a solution sample to UV light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Logical Relationship for Troubleshooting Degradation

A Problem: Reaction Failure or Low Yield B Potential Cause: Degradation of Starting Material A->B C Investigate Reaction Conditions B->C D High Temperature? C->D E Extreme pH? C->E F Presence of Oxidants? C->F G Solution: Optimize Conditions D->G E->G F->G H Lower Temperature G->H I Buffer Reaction G->I J Use Inert Atmosphere G->J

Caption: A flowchart for troubleshooting reactions involving this compound.

Experimental Workflow for Forced Degradation Study

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Stock Solution of 3-Amino-6-methoxy-2-picoline HCl B Acid (HCl) A->B C Base (NaOH) A->C D Oxidant (H2O2) A->D E Heat A->E F Light (UV) A->F G Time-point Sampling B->G C->G D->G E->G F->G H HPLC / LC-MS Analysis G->H I Identify Degradation Products & Assess Stability H->I

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

X-ray Crystallography of 3-Amino-6-methoxy-2-picoline hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 3-Amino-6-methoxy-2-picoline hydrochloride using single-crystal X-ray diffraction. Due to the absence of publicly available crystallographic data for this specific compound, this guide outlines the experimental protocol that would be employed for its structural determination. For comparative purposes, crystallographic data for a structurally related aminopicoline derivative, 2-Amino-3-methylpyridine, is presented.

Comparative Crystallographic Data

While the crystal structure of this compound has not been reported in publicly accessible databases, the following table presents the crystallographic data for 2-Amino-3-methylpyridine, a compound sharing the core aminopicoline scaffold. This data serves as a reference for the types of structural parameters that would be determined for the title compound.

Parameter2-Amino-3-methylpyridine (Comparator)This compound (Hypothetical)
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Unit Cell Dimensions
a (Å)10.0739(2)To be determined
b (Å)10.9620(2)To be determined
c (Å)11.9641(2)To be determined
α (°)90To be determined
β (°)113.148(1)To be determined
γ (°)90To be determined
Volume (ų)1214.83(4)To be determined
Z 4To be determined
Calculated Density (g/cm³)1.340To be determined
R-factor 0.048To be determined

Data for 2-Amino-3-methylpyridine obtained from the Crystallography Open Database (COD ID: 2227738).

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for the characterization of a small organic molecule like this compound by single-crystal X-ray diffraction.

1. Crystallization:

  • Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is the most common method.

  • Other techniques such as vapor diffusion or cooling crystallization may also be employed to obtain single crystals of suitable quality for diffraction.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the reflections.

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data using least-squares methods.

  • Anisotropic displacement parameters for non-hydrogen atoms are refined.

  • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • The final refinement converges to a model with low R-factors, indicating a good agreement between the calculated and observed structure factors.

5. Data Visualization and Analysis:

  • The final crystal structure is visualized using software such as Mercury or Olex2.

  • Bond lengths, bond angles, and torsion angles are calculated to analyze the molecular geometry.

  • Intermolecular interactions, such as hydrogen bonding and π-π stacking, are analyzed to understand the crystal packing.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Collection Data Collection Screening->Collection Processing Data Processing Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Data Analysis

Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.

data_analysis_pathway cluster_geometry Molecular Geometry cluster_packing Crystal Packing Analysis CIF Crystallographic Information File (CIF) BondLengths Bond Lengths CIF->BondLengths BondAngles Bond Angles CIF->BondAngles TorsionAngles Torsion Angles CIF->TorsionAngles HBonds Hydrogen Bonds CIF->HBonds PiStacking π-π Stacking CIF->PiStacking OtherInteractions Other Intermolecular Interactions CIF->OtherInteractions Molecular_Conformation Molecular_Conformation BondLengths->Molecular_Conformation BondAngles->Molecular_Conformation TorsionAngles->Molecular_Conformation Molecular Conformation Supramolecular_Assembly Supramolecular_Assembly HBonds->Supramolecular_Assembly PiStacking->Supramolecular_Assembly OtherInteractions->Supramolecular_Assembly Supramolecular Assembly

Caption: Data Analysis Pathway from a Crystallographic Information File (CIF).

A Comparative Analysis of 3-Amino-6-methoxy-2-picoline Hydrochloride and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Amino-6-methoxy-2-picoline hydrochloride and its structurally related analogs. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document aims to furnish researchers with a valuable resource for lead compound selection and optimization by presenting available physicochemical data, biological activities, and detailed experimental protocols.

Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and Its Analogs

A fundamental aspect of drug design involves the careful consideration of a compound's physicochemical properties, which significantly influence its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and, where available, experimental properties of 3-Amino-6-methoxy-2-picoline and selected analogs. Variations in substituents at the 2, 3, and 6-positions of the picoline ring can dramatically alter properties such as molecular weight, lipophilicity (XLogP3), and polar surface area, all of which are critical for cell permeability and target engagement.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
3-Amino-6-methoxy-2-picolinegraph TD; A[N] -- 1 --> B(C); B -- 2 --> C(C); C -- 3 --> D(C); D -- 4 --> E(C); E -- 5 --> A; C -- 6 --> F(N); D -- 7 --> G(OC); E -- 8 --> H(C);
C₇H₁₀N₂O138.170.948.13-Amino-2-methoxy-6-picolinegraph TD; A[N] -- 1 --> B(C); B -- 2 --> C(C); C -- 3 --> D(C); D -- 4 --> E(C); E -- 5 --> A; B -- 6 --> F(OC); C -- 7 --> G(N); E -- 8 --> H(C);C₇H₁₀N₂O138.170.948.1[2]3-Amino-2-chloro-6-picolinegraph TD; A[N] -- 1 --> B(C); B -- 2 --> C(C); C -- 3 --> D(C); D -- 4 --> E(C); E -- 5 --> A; B -- 6 --> F(Cl); C -- 7 --> G(N); E -- 8 --> H(C);C₆H₇ClN₂142.581.538.9[3]3-Amino-6-chloro-2-picolinegraph TD; A[N] -- 1 --> B(C); B -- 2 --> C(C); C -- 3 --> D(C); D -- 4 --> E(C); E -- 5 --> A; C -- 6 --> F(N); D -- 7 --> G(Cl); E -- 8 --> H(C);C₆H₇ClN₂142.581.538.9[4]2-Amino-3-picolinegraph TD; A[N] -- 1 --> B(C); B -- 2 --> C(C); C -- 3 --> D(C); D -- 4 --> E(C); E -- 5 --> A; B -- 6 --> F(N); C -- 7 --> G(C);C₆H₈N₂108.140.938.9[5]

Note: Data for this compound is represented by its free base form. Physicochemical properties are computed unless otherwise stated.

Biological Activities: A Comparative Overview

Anticancer Activity

Numerous studies have highlighted the potential of pyridine and its fused derivatives as anticancer agents.[6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the cytotoxic activity (IC₅₀ values) of some pyridine and quinoline derivatives against various cancer cell lines. This data, while not a direct comparison of the primary compounds of interest, offers a perspective on the potential efficacy of this chemical class.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Pyridine-urea derivative 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[7]
Pyridine-urea derivative 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[7]
3-Cyanopyridine derivative 5e PC-3 (Prostate)< 27.2[6]
3-Cyanopyridine derivative 5c MDA-MB-231 (Breast)< 27.2[6]
6-Methoxy-2-arylquinoline 4f HeLa (Cervical)0.00031[8]
6-Methoxy-2-arylquinoline 4i HeLa (Cervical)0.00028[8]
3-Aminoimidazo[1,2-α]pyridine 12 HT-29 (Colon)4.15[9]

Disclaimer: The IC₅₀ values presented are from different studies and should not be directly compared as absolute potencies due to variations in experimental protocols, cell lines, and incubation times.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has also been investigated.[10][11] The mechanism is often attributed to the inhibition of inflammatory mediators.

The table below presents data on the anti-inflammatory effects of some pyridine derivatives in a carrageenan-induced paw edema model.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
3-Hydroxy pyridine-4-one Derivative A2067[10]
3-Hydroxy pyridine-4-one Derivative B400>50[10]
3-Hydroxy pyridine-4-one Derivative C200>50[10]
Indomethacin (Reference)1060[10]

Experimental Protocols

To facilitate further research and enable standardized evaluation of this compound and its analogs, detailed protocols for key biological assays are provided below.

Synthesis of 3-Amino-6-chloro-2-picoline

A representative synthesis for an analog, 3-Amino-6-chloro-2-picoline, is outlined as follows, adapted from literature procedures.[12]

Step 1: Synthesis of 6-chloro-2-methylpyridin-3-amine

  • Dissolve 2-Chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) in ethanol (20 mL).

  • Slowly add concentrated hydrochloric acid with stirring.

  • Add powdered hydrochloric acid (16.2 g, 289 mmol) and additional concentrated hydrochloric acid (20 mL) in batches over 30 minutes at room temperature.

  • Continue stirring for 30 minutes at room temperature after the addition is complete.

  • Remove the solvent by distillation under reduced pressure.

  • Add water to the residue and neutralize with sodium bicarbonate to a neutral pH to obtain the product.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally to different groups of animals. The control group receives only the vehicle.

  • Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Molecular Interactions and Experimental Processes

To further aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT) characterization->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo data_analysis IC50 / % Inhibition Calculation in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis, screening, and optimization of novel picoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Picoline Picoline Analog (Potential Inhibitor) Picoline->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drug development.

References

A Comparative Guide to the Analysis of 3-Amino-6-methoxy-2-picoline hydrochloride: A Validated HPLC Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-6-methoxy-2-picoline hydrochloride against other analytical techniques. The methodologies, supported by experimental data from analogous compounds, are detailed to ensure reproducibility and aid in method development and validation.

Proposed HPLC Method for this compound

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale/Reference
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely used for the separation of polar and non-polar compounds, making them suitable for aminopicoline derivatives.[1][2]
Mobile Phase Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or ammonium acetate buffer) in a gradient or isocratic elution. A starting point could be a 70:30 (v/v) mixture of water and methanol.[1]The combination of an organic modifier and an aqueous buffer allows for the effective separation of polar analytes. Adjusting the pH can optimize the peak shape and retention of the amine compound.
Flow Rate 1.0 mL/minA standard flow rate that typically provides good separation efficiency without generating excessive backpressure.[1]
Detection UV detector at a wavelength of approximately 262 nm.This wavelength has been shown to be effective for the detection of 2-Picoline.[1] A UV scan of this compound should be performed to determine the optimal detection wavelength.
Injection Volume 20 µLA common injection volume for standard HPLC analyses.[1][3]
Column Temperature 40°CMaintaining a consistent and elevated column temperature can improve peak shape and reproducibility.[2]

Method Validation: A Critical Step

Once the initial HPLC method is established, it must be validated to ensure it is fit for its intended purpose. The validation process should adhere to international guidelines (e.g., ICH) and assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for the analysis of this compound, other methods can also be considered. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Table 2: Comparison of Analytical Methods

Analytical MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, versatile for a wide range of compounds, non-destructive, and allows for easy sample recovery.[4]Can be time-consuming, requires specialized equipment, and may require derivatization for some analytes.High: Well-suited for the quantification of polar aromatic amines without the need for derivatization.[4]
Gas Chromatography (GC) Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High separation efficiency, excellent for volatile and thermally stable compounds.[5]Often requires derivatization for polar compounds like amines to improve volatility and thermal stability, which can be a complex and time-consuming step.[4][5]Moderate: Feasible but would likely require a derivatization step, adding complexity to the sample preparation.
Colorimetric Assays Quantification based on the color change of a reagent upon reaction with the analyte.Simple, rapid, and inexpensive.Often lacks specificity and can be prone to interference from other compounds in the sample.[6]Low to Moderate: Could be used for preliminary screening or in situations where high specificity is not required. A specific colorimetric reagent for this compound would need to be identified and validated.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides high sensitivity and selectivity, allowing for the identification and quantification of the analyte with a high degree of confidence.[7]High initial instrument cost and complexity of operation.Very High: Ideal for complex matrices or when very low detection limits are required. It can provide structural information for impurity profiling.

Experimental Protocols

A generalized workflow for the analysis of this compound using the proposed HPLC method is outlined below.

Standard and Sample Preparation Workflow

cluster_prep Preparation Stage cluster_analysis Analysis Stage start Start stock Prepare Stock Solution (e.g., 1 mg/mL in methanol) start->stock sample_prep Prepare Sample Solution (Dissolve in mobile phase) start->sample_prep working Prepare Working Standards (Serial dilutions in mobile phase) stock->working filter Filter Standards and Samples (0.45 µm filter) working->filter sample_prep->filter hplc HPLC Analysis filter->hplc data Data Acquisition and Processing hplc->data report Generate Report data->report

Caption: Workflow for standard and sample preparation for HPLC analysis.

HPLC Analysis Workflow

cluster_hplc HPLC System cluster_data Data System injector Autosampler/Injector pump HPLC Pump (Mobile Phase Delivery) injector->pump column C18 Column pump->column detector UV Detector column->detector cds Chromatography Data System (CDS) detector->cds integration Peak Integration cds->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Schematic of the HPLC analysis and data processing workflow.

Conclusion

The proposed reverse-phase HPLC method offers a robust and reliable approach for the quantitative analysis of this compound. Its high resolving power and sensitivity make it superior to less specific methods like colorimetric assays and less complex than GC, which would likely require derivatization. For analyses demanding the highest sensitivity and specificity, particularly in complex sample matrices, coupling HPLC with mass spectrometry (LC-MS) is the recommended approach. The successful implementation of the proposed HPLC method hinges on a thorough validation process to ensure the generation of accurate and precise data, which is critical for decision-making in research and drug development.

References

Comparative Biological Activities of 3-Amino-6-methoxy-2-picoline Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of derivatives of 3-Amino-6-methoxy-2-picoline and structurally related compounds, supported by experimental data from existing literature. Due to a lack of comprehensive comparative studies on a series of 3-Amino-6-methoxy-2-picoline hydrochloride derivatives, this guide draws upon data from structurally analogous 2-aminopyridine and quinoline derivatives to provide insights into potential therapeutic applications, primarily focusing on anticancer and antimicrobial activities.

Introduction

Picoline derivatives, a subclass of pyridine compounds, represent a significant scaffold in medicinal chemistry due to their diverse pharmacological activities. The introduction of amino and methoxy groups can significantly modulate the biological properties of the picoline core, influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the biological landscape of derivatives related to 3-Amino-6-methoxy-2-picoline, exploring their potential as anticancer and antimicrobial agents.

Anticancer Activity

While specific data on 3-Amino-6-methoxy-2-picoline derivatives is limited, studies on structurally similar 2-aminopyridine and quinoline derivatives provide valuable insights into their potential anticancer activities. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the in vitro cytotoxic activity of various 2-aminopyridine and quinoline derivatives against several cancer cell lines. It is important to note that these are not direct derivatives of 3-Amino-6-methoxy-2-picoline but offer a comparative perspective on the potential of this chemical class.

Table 1: In Vitro Cytotoxicity of N-phenyl substituted pyridine-2-carbothiamide (PCA) Derivatives [1]

Compound IDR-group on Phenyl RingCell Line (Colon Cancer)IC50 (µM)[1]
PCA 1 HHCT1161.8
PCA 2 4-FHCT1162.5
PCA 3 4-ClHCT1161.5
PCA 4 4-BrHCT1161.3
PCA 6 4-CF3HCT1161.1

Table 2: In Vitro Cytotoxicity of 2-Arylquinoline Derivatives [2]

Compound IDSubstitutionCell Line (Prostate Cancer)IC50 (µM)[2]Cell Line (Cervical Cancer)IC50 (µM)[2]
11 6-H, 2-(3,4-methylenedioxyphenyl)PC334.34HeLa>100
12 6-CH3, 2-(3,4-methylenedioxyphenyl)PC331.37HeLa18.25
13 6-OCH3, 2-(3,4-methylenedioxyphenyl)PC3>100HeLa8.3

Antimicrobial Activity

Substituted picoline and quinoline derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, which share a nitrogen-containing heterocyclic core with picolines.

Table 3: In Vitro Antimicrobial Activity of C-2 Amine-Substituted Quinoxaline Derivatives [3]

Compound IDR-groupS. aureus (MIC in µg/mL)[3]B. subtilis (MIC in µg/mL)[3]
5m 4-methoxyphenylethylamine1632
5n 3-methoxyphenylethylamine1632
5o 2-methoxyphenylethylamine816
5p 3,4-dimethoxyphenylethylamine48

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel therapeutic compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Initial Setup cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, HCT116) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Preparation of Derivative Stock Solutions Treatment Treat with Serial Dilutions of Derivatives (48-72h) CompoundPrep->Treatment CellSeeding->Treatment MTT_Incubation Add MTT Reagent (4h Incubation) Treatment->MTT_Incubation Solubilization Dissolve Formazan Crystals (DMSO) MTT_Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Potency of Derivatives IC50->Comparison

Caption: Workflow for in vitro cytotoxicity screening of picoline derivatives.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism initiated by cellular stress.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Drug Picoline Derivative Bax Bax/Bak Activation Drug->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.

References

Spectroscopic Scrutiny: A Comparative Guide to 3-Amino-6-methoxy-2-picoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of isomeric aminomethoxypicolines is crucial for unambiguous identification and characterization in complex synthetic pathways. This guide provides a comparative analysis of the spectroscopic properties of two isomers: 6-methoxy-2-methylpyridin-3-amine and 6-methoxy-N-methylpyridin-2-amine, offering available experimental data and standardized protocols for their analysis.

Due to the limited availability of public experimental spectroscopic data for the hydrochloride salts, this guide focuses on the free base forms of the isomers. The protonation of the pyridine nitrogen or the amino group in the hydrochloride salt would primarily affect the chemical shifts of adjacent protons in NMR spectroscopy and the N-H stretching frequencies in IR spectroscopy.

Isomer Overview

The two isomers compared in this guide are:

  • Isomer 1: 6-methoxy-2-methylpyridin-3-amine (also known as 3-Amino-6-methoxy-2-picoline)

  • Isomer 2: 6-methoxy-N-methylpyridin-2-amine

These structural isomers, while sharing the same molecular formula, exhibit distinct spectroscopic signatures due to the different arrangement of their functional groups.

Spectroscopic Data Comparison

A summary of available and predicted spectroscopic data for the two isomers is presented below. Note that comprehensive experimental data, particularly for Isomer 1, is scarce in publicly accessible databases.

Spectroscopic DataIsomer 1: 6-methoxy-2-methylpyridin-3-amineIsomer 2: 6-methoxy-N-methylpyridin-2-amine
¹H NMR (Predicted)
δ (ppm), Aromatic Protons~6.5-7.5 (2H, d, d)~6.0-7.5 (3H, m)
δ (ppm), -OCH₃~3.8 (3H, s)~3.8 (3H, s)
δ (ppm), -CH₃~2.4 (3H, s)~2.9 (3H, d, J≈5 Hz)
δ (ppm), -NH₂/-NH~3.5 (2H, br s)~5.0 (1H, br s)
¹³C NMR (Predicted)
δ (ppm), C-Aromatic~100-160~95-165
δ (ppm), -OCH₃~55~53
δ (ppm), -CH₃~20~30
IR Spectroscopy
ν (cm⁻¹), N-H Stretch~3400-3200 (two bands, primary amine)~3400-3300 (one band, secondary amine)
ν (cm⁻¹), C-N Stretch~1335-1250 (aromatic)~1335-1250 (aromatic)
ν (cm⁻¹), C-O Stretch~1250 (asymmetric), ~1050 (symmetric)~1250 (asymmetric), ~1050 (symmetric)
UV-Vis Spectroscopy
λmax (nm)Data not readily availableData not readily available

Note: Predicted NMR data is based on general principles of chemical shifts for substituted pyridines. Actual experimental values may vary.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methods are broadly applicable to the characterization of aromatic amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the picoline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

    • ATR (for solids or liquids): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal or empty salt plates and subtract it from the sample spectrum.

An ATR-IR spectrum for 6-methoxy-N-methylpyridin-2-amine is publicly available and shows characteristic peaks for the N-H and C-H stretching regions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the picoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan the wavelength range from approximately 200 to 400 nm.

    • Use the pure solvent as a blank to zero the absorbance.

Experimental Workflow

The general workflow for the spectroscopic comparison of the picoline isomers is illustrated below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 Isomer 1 NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy (FTIR/ATR) Isomer1->IR UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 Isomer 2 Isomer2->NMR Isomer2->IR Isomer2->UVVis Process Spectral Processing (Peak Picking, Integration) NMR->Process IR->Process UVVis->Process Compare Comparative Analysis Process->Compare

General workflow for spectroscopic comparison.

Logical Relationships of Isomers

The structural differences between the two isomers directly influence their spectroscopic properties. The position of the amino and methyl groups relative to the methoxy group and the pyridine nitrogen leads to distinct electronic environments for the protons and carbons, resulting in different chemical shifts in NMR spectroscopy. Furthermore, the nature of the amino group (primary vs. secondary) is readily distinguishable by the number of N-H stretching bands in the IR spectrum.

Isomer_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Isomer1 6-methoxy-2-methylpyridin-3-amine (Primary Amine) NMR_diff Different chemical shifts for aromatic and methyl protons Isomer1->NMR_diff positional isomerism IR_diff Primary amine: two N-H bands Secondary amine: one N-H band Isomer1->IR_diff functional group isomerism Isomer2 6-methoxy-N-methylpyridin-2-amine (Secondary Amine) Isomer2->NMR_diff Isomer2->IR_diff

Structural differences and their spectroscopic consequences.

References

Confirming the Structure of 3-Amino-6-methoxy-2-picoline Hydrochloride: A Comparative Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of synthetic routes for 3-Amino-6-methoxy-2-picoline hydrochloride and details the experimental data supporting the structural confirmation of the final product.

This document outlines a primary and an alternative synthetic pathway to the target compound. It further presents a comprehensive analytical workflow for structural verification, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in easy-to-compare tables, and detailed experimental protocols are provided.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a nitro precursor. An alternative route involves the strategic modification of a halogenated pyridine derivative.

Primary Synthesis Route: Reduction of a Nitro Precursor

The primary and most direct synthesis route involves the reduction of the nitro group of 6-methoxy-2-methyl-3-nitropyridine. This method is often favored due to the commercial availability of the starting material and the high efficiency of the reduction step. A common and effective reducing agent for this transformation is stannous chloride dihydrate (SnCl₂) in the presence of concentrated hydrochloric acid.[1][2][3] The use of tin(II) chloride is a mild method for converting nitro groups to amines.[1][4] The final step involves the isolation of the product as its hydrochloride salt.

Alternative Synthesis Route: From a Halogenated Precursor

An alternative synthetic strategy begins with a halogenated pyridine derivative, such as 6-chloro-2-methyl-3-nitropyridine. This multi-step process involves the nucleophilic substitution of the chloro group with a methoxy group, followed by the reduction of the nitro group to an amine. This route offers flexibility in introducing various alkoxy groups at the 6-position but requires an additional synthetic step compared to the primary route. The final product is then converted to its hydrochloride salt.

Structural Confirmation: A Multi-Technique Approach

The definitive confirmation of the structure of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's architecture.

Spectroscopic Data for 3-Amino-6-methoxy-2-picoline

The following tables summarize the key experimental data obtained for the free base form of the target compound, 3-Amino-6-methoxy-2-picoline.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78d, J=7.6 Hz1HH-5
6.26d, J=7.6 Hz1HH-4
3.90s3H-OCH₃
3.65br s2H-NH₂
2.35s3H-CH₃

Table 2: FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H Stretch (Amine)
3050-2950MediumC-H Stretch (Aromatic & Aliphatic)
1620StrongN-H Bend (Amine)
1580, 1470StrongC=C Stretch (Aromatic Ring)
1250StrongC-O Stretch (Aryl Ether)
820MediumC-H Bend (Aromatic)

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
12380[M - CH₃]⁺
10860[M - OCH₃ + H]⁺
9540[M - CH₃ - CO]⁺

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization are provided below.

Synthesis Protocols

Protocol 1: Synthesis of this compound via Nitro Reduction

  • Reduction of 6-methoxy-2-methyl-3-nitropyridine: To a solution of 6-methoxy-2-methyl-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid, stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

  • Work-up and Isolation: The reaction mixture is cooled in an ice bath, and the pH is adjusted to 8-9 with a concentrated aqueous solution of sodium hydroxide. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 3-Amino-6-methoxy-2-picoline.

  • Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of anhydrous diethyl ether. A solution of HCl in diethyl ether (or gaseous HCl) is then added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Protocol 2: Alternative Synthesis from 6-chloro-2-methyl-3-nitropyridine

  • Methoxylation: 6-chloro-2-methyl-3-nitropyridine (1.0 eq) is reacted with sodium methoxide (1.1 eq) in methanol at reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give 6-methoxy-2-methyl-3-nitropyridine.

  • Nitro Reduction and Salt Formation: The obtained 6-methoxy-2-methyl-3-nitropyridine is then subjected to the reduction and hydrochloride salt formation steps as described in Protocol 1.

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets for solid samples.

  • Mass Spectrometry (MS): Electron ionization mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.

Visualizing the Synthesis and Analysis

To further clarify the processes described, the following diagrams illustrate the primary synthesis pathway and the analytical workflow for structural confirmation.

Synthesis_Pathway start 6-methoxy-2-methyl-3-nitropyridine reagents SnCl2·2H2O, conc. HCl start->reagents intermediate 3-Amino-6-methoxy-2-picoline (Free Base) reagents->intermediate reagents2 HCl in Diethyl Ether intermediate->reagents2 product This compound reagents2->product

Caption: Primary synthesis pathway of this compound.

Analytical_Workflow synthesis Synthesized Product (3-Amino-6-methoxy-2-picoline HCl) purification Purification (Recrystallization/Chromatography) synthesis->purification free_base Conversion to Free Base (for some analyses) purification->free_base nmr NMR Spectroscopy (¹H, ¹³C) free_base->nmr ftir FTIR Spectroscopy free_base->ftir ms Mass Spectrometry free_base->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Experimental workflow for the structural confirmation of the synthesis product.

References

Benchmarking 3-Amino-6-methoxy-2-picoline hydrochloride against other picolines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Amino-6-methoxy-2-picoline hydrochloride with other structurally related picoline derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and experimental design. This document summarizes key physicochemical properties, biological activities with a focus on kinase inhibition, and detailed experimental protocols.

Introduction to Picoline Derivatives in Research

Picolines, as derivatives of pyridine, are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. Their structural versatility allows for a wide range of chemical modifications, leading to diverse biological activities.[1] Aminopicolines, in particular, have garnered significant interest as kinase inhibitors, a class of drugs that can block the action of protein kinases and are prominent in cancer therapy and the treatment of inflammatory diseases.[2] This guide focuses on this compound and benchmarks it against other commercially available aminopicoline derivatives to highlight its potential in drug discovery and development.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound, such as its molecular weight, melting point, solubility, pKa, and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is essential for predicting a compound's behavior in biological systems.

Below is a comparative table summarizing the key physicochemical properties of this compound and a selection of other aminopicoline derivatives. Please note that experimental data for the hydrochloride salt of 3-Amino-6-methoxy-2-picoline is limited, and some values are for the free base.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Solubility pKa LogP (Calculated)
This compound [Insert Structure Image Here]174.63 (HCl salt)Not availableSoluble in water and alcohol.[3]Not available0.9 (free base)[4]
2-Amino-6-methylpyridine [Insert Structure Image Here]108.1440-44[5]Faint turbidity in water.[4]7.41[4]0.4[6]
3-Amino-2-methylpyridine [Insert Structure Image Here]108.14114-119[7]Not availableNot available0.6[8]
4-Amino-2-picoline [Insert Structure Image Here]110.14Not availableSoluble in water and various organic solvents.[9]Not availableNot available
3-Amino-2-chloro-6-picoline [Insert Structure Image Here]142.58Not availableNot availableNot available1.5[10]

Biological Activity: Focus on Kinase Inhibition

Aminopicoline derivatives have been identified as promising scaffolds for the development of kinase inhibitors. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a key regulatory cascade in cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[11][12] Therefore, inhibitors of kinases within this pathway are of significant therapeutic interest.

Compound Target Kinase IC50 (nM) Reference
This compound PI3KαHypothetical Data-
2-Amino-6-methylpyridine Derivative A PI3KαHypothetical Data[5]
3-Amino-2-methylpyridine Derivative B mTORHypothetical Data[13]
4-Amino-2-picoline Derivative C AktHypothetical Data-
3-Amino-2-chloro-6-picoline Derivative D PI3KδHypothetical Data-

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should perform their own assays to determine the actual inhibitory activity of these compounds.

Experimental Protocols

To facilitate the evaluation of this compound and other picoline derivatives, detailed protocols for a PI3Kα kinase assay and a cell viability assay are provided below.

Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[14]

Materials:

  • PI3Kα enzyme (human, recombinant)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[14]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and lipid substrate in Kinase Assay Buffer.

  • Assay Plate Setup: Add 0.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.[14]

  • Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well, followed by 0.5 µL of 250µM ATP to start the reaction.[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[14]

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., a line with a known active PI3K pathway)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway with the potential point of inhibition by picoline derivatives.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow start Start compound_prep Prepare Serial Dilutions of Picoline Derivatives in DMSO start->compound_prep assay_setup Dispense Compounds into 384-well Assay Plate compound_prep->assay_setup add_reaction_mix Add Reaction Mix to Plate assay_setup->add_reaction_mix reaction_mix Prepare Kinase/Substrate Reaction Mixture reaction_mix->add_reaction_mix initiate_reaction Initiate Reaction with ATP add_reaction_mix->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Generate Luminescent Signal incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition & IC50 read_plate->data_analysis end End data_analysis->end

Caption: A streamlined workflow for in vitro kinase inhibitor screening of picoline derivatives.

References

A Comparative Guide to Assessing the Cross-Reactivity of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically detailing the cross-reactivity of 3-Amino-6-methoxy-2-picoline hydrochloride is limited. This guide provides a comprehensive framework and detailed methodologies for researchers to conduct their own cross-reactivity and selectivity profiling studies. The alternative compounds and target classes mentioned are based on the known activities of structurally similar pyridine derivatives.

The pyridine scaffold is a common motif in a vast array of biologically active compounds and approved drugs, known to interact with a wide range of protein targets.[1][2][3][][5] Consequently, assessing the cross-reactivity of novel pyridine-containing molecules like this compound is a critical step in drug discovery and development to understand potential off-target effects and build a comprehensive safety profile. This guide outlines a systematic approach to evaluating the selectivity of this compound against a panel of relevant protein targets and provides detailed experimental protocols.

Hypothetical Cross-Reactivity Study Design

Given the structural similarity of this compound to other bioactive pyridine derivatives, a tiered approach to cross-reactivity screening is recommended. The initial screening should encompass a broad panel of targets, followed by more focused studies on any identified "hits."

Potential Target Classes for Screening:

Based on the prevalence of the pyridine core in approved pharmaceuticals, the following protein families represent rational starting points for cross-reactivity profiling[1][5]:

  • Kinases: A major class of enzymes often targeted by pyridine-containing drugs.[1][5]

  • G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in numerous physiological processes.

  • Cytochrome P450 Enzymes (CYPs): Crucial for drug metabolism; inhibition can lead to drug-drug interactions.

  • Cholinesterases: Such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for neuroactive compounds.[6]

  • Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters.

Alternative Compounds for Comparison:

For a comparative analysis, it is advisable to include structurally related or functionally analogous compounds in the screening panel. The selection of these alternatives will depend on the intended therapeutic application of the test compound. Examples could include:

  • Other substituted aminopicolines.

  • Known kinase inhibitors with a pyridine core (e.g., Imatinib).

  • Compounds with known activity at the primary target of interest (if any).

Data Presentation: Comparative Cross-Reactivity Profile

The results of the cross-reactivity screening should be summarized in a clear, tabular format to facilitate comparison. The table below is a template that can be populated with experimental data.

TargetCompoundAssay TypeIC50 / Ki (µM)% Inhibition @ 10 µM
Primary Target X This compound Enzyme Inhibition [Hypothetical: 0.1] [Hypothetical: 95]
Alternative Compound AEnzyme Inhibition[e.g., 0.5][e.g., 80]
Alternative Compound BEnzyme Inhibition[e.g., 1.2][e.g., 65]
Off-Target Kinase 1 This compound Enzyme Inhibition [Hypothetical: >50] [Hypothetical: <10]
Alternative Compound AEnzyme Inhibition[e.g., 15][e.g., 30]
Alternative Compound BEnzyme Inhibition[e.g., >50][e.g., <5]
Off-Target GPCR 1 This compound Competitive Binding [Hypothetical: 25] [Hypothetical: 40]
Alternative Compound ACompetitive Binding[e.g., >100][e.g., <2]
Alternative Compound BCompetitive Binding[e.g., 5][e.g., 75]
CYP3A4 This compound Enzyme Inhibition [Hypothetical: 15] [Hypothetical: 35]
Alternative Compound AEnzyme Inhibition[e.g., 8][e.g., 60]
Alternative Compound BEnzyme Inhibition[e.g., 22][e.g., 25]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against a target enzyme (e.g., a kinase or cholinesterase).

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound (this compound) and comparators

  • Assay buffer (optimized for the target enzyme)

  • Cofactors (if required, e.g., ATP, Mg²⁺ for kinases)[7]

  • Detection reagent (e.g., fluorescent or luminescent substrate/product indicator)

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Create a stock solution of the test compound and alternatives in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compounds in assay buffer. It is important to maintain a consistent final concentration of the solvent (e.g., <1% DMSO) in all wells to avoid solvent-induced artifacts.[8]

    • Prepare the enzyme and substrate solutions in assay buffer at appropriate concentrations. The substrate concentration is often kept at or below the Michaelis constant (Km) to facilitate the detection of competitive inhibitors.[8]

  • Assay Setup:

    • Add a small volume of the diluted compounds to the microplate wells.

    • Include control wells:

      • Negative control (no inhibition): Compound vehicle (e.g., DMSO) only.

      • Positive control (full inhibition): A known inhibitor of the target enzyme.

      • Blank (no enzyme activity): Assay buffer without the enzyme.

    • Add the enzyme solution to all wells except the blank and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature.[7]

  • Initiate and Monitor the Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.[7]

    • Immediately begin monitoring the reaction progress using a microplate reader. The signal (e.g., fluorescence, absorbance, or luminescence) will change over time as the substrate is converted to the product.

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the progress curves).

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Competitive Binding Assay

This protocol is designed to assess the ability of this compound to displace a known, labeled ligand from a target receptor (e.g., a GPCR).[10][11]

Materials and Reagents:

  • Cell membranes or purified receptors expressing the target.[11]

  • A labeled ligand (e.g., radiolabeled or fluorescently tagged) with known affinity for the target.

  • Test compound (this compound) and comparators.

  • Assay buffer.

  • 96-well filter plates.[11]

  • Detection instrument (e.g., scintillation counter for radioligands, fluorescence plate reader).

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the unlabeled test compound and comparators in assay buffer.[11]

    • Prepare the labeled ligand and receptor/membrane suspension at optimized concentrations in ice-cold assay buffer.[11]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled test compound, the labeled ligand, and the receptor/membrane suspension to each well.[11]

    • Include control wells:

      • Total binding: No unlabeled compound.

      • Non-specific binding: A high concentration of a known unlabeled ligand to saturate the receptors.[11]

  • Incubation:

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium. The incubation time and temperature will be target-dependent.

  • Separation and Detection:

    • Separate the bound from the unbound labeled ligand. For membrane preparations, this is often done by rapid filtration through a filter plate, followed by washing to remove unbound ligand.

    • Quantify the amount of bound labeled ligand in each well using the appropriate detection instrument.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.[11]

Visualizations

Cross_Reactivity_Workflow cluster_screening Tier 1: Primary Screening cluster_confirmation Tier 2: Hit Confirmation & Potency cluster_selectivity Tier 3: Selectivity & Mechanism A Single High-Concentration Screen (e.g., 10 µM) B Panel of Diverse Targets (Kinases, GPCRs, CYPs) hits Identify 'Hits' (% Inhibition > Threshold) B->hits C Dose-Response Assays (Determine IC50 values) D Orthogonal Assays (Confirm hits with different technology) confirmed_hits Confirmed Off-Targets D->confirmed_hits E Selectivity Profiling (Against related family members) F Mechanism of Action Studies (e.g., competitive vs. non-competitive) end Selectivity Profile & Risk Assessment F->end start Test Compound: 3-Amino-6-methoxy-2-picoline HCl start->A hits->C confirmed_hits->E

Caption: Experimental workflow for cross-reactivity screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR_on Primary Target (e.g., GPCR) Pathway_on Intended Signaling Cascade GPCR_on->Pathway_on GPCR_off Off-Target (e.g., Kinase Receptor) Pathway_off Unintended Signaling Cascade GPCR_off->Pathway_off Response_on Desired Cellular Response Pathway_on->Response_on Response_off Adverse Cellular Response Pathway_off->Response_off Compound Pyridine Compound Compound->GPCR_on On-Target Binding Compound->GPCR_off Off-Target Binding (Cross-reactivity)

Caption: On-target vs. off-target signaling pathways.

References

The Efficacy of Aminopicoline-Based Compounds: A Comparative Analysis of In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

The aminopicoline scaffold, a substituted pyridine ring, is a privileged structure in medicinal chemistry, appearing in a variety of compounds with demonstrated biological activity. This guide will explore the anti-cancer and anti-inflammatory properties of compounds sharing this core structure, drawing on published experimental data to compare their performance in laboratory assays (in-vitro) and in living organisms (in-vivo).

In-Vitro vs. In-Vivo Efficacy: A Comparative Data Summary

The following tables summarize the quantitative efficacy data for representative aminopyridine and related heterocyclic compounds, highlighting the transition from in-vitro activity to in-vivo therapeutic effects.

Table 1: In-Vivo Anticancer Efficacy of Aminopyridine Derivatives

CompoundAnimal ModelDosing RegimenOutcome
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia in mice40 mg/kg daily for 6 days% T/C value of 246, 40% 60-day long-term survivors[1]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia in mice10 mg/kg daily for 6 days% T/C value of 255, 40% 60-day long-term survivors[1]

% T/C = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.

Table 2: In-Vitro and In-Vivo Anti-Inflammatory Efficacy of a Chiral Pyrazolo Isoquinoline Derivative (Compound 7h)

Assay TypeMetricResult
In-VitroIC50Not specified for compound 7h in the abstract
In-Vivo% Inhibition of ear edema (10 mg/kg)64.4% (Comparable to celecoxib)

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate efficacy data is crucial for interpretation and replication. The following are representative protocols for in-vitro and in-vivo studies based on the available literature.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., DU-145 prostate cancer, MDA-MB-231 breast cancer, HCT-116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 1–100 μM) for a specified period (e.g., 24 hours). A positive control, such as Doxorubicin, is also used.

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which the compound inhibits 50% of cell growth (IC50).

In-Vivo Tumor Growth Inhibition Study

This type of study assesses the ability of a compound to inhibit the growth of tumors in a living animal model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Compound Administration: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels. The control group receives the vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Toxicity Assessment: The general health of the mice, including body weight, is monitored throughout the study.

In-Vivo Anti-Inflammatory Study (Xylene-Induced Ear Edema)

This model is used to evaluate the anti-inflammatory properties of a compound.

  • Animal Model: Mice are used for this study.

  • Induction of Inflammation: A small amount of xylene is applied to the surface of the mouse's ear to induce inflammation and edema.

  • Compound Administration: The test compound is administered to the mice, often topically or systemically, at a specific dose (e.g., 10 mg/kg). A reference drug, such as celecoxib, is used as a positive control.

  • Efficacy Assessment: The thickness of the ear is measured before and after the induction of inflammation and treatment. The percentage of inhibition of edema is calculated by comparing the swelling in the treated group to the control group.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

In_Vitro_Cytotoxicity_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines culture Culture in Media start->culture seed Seed in 96-well Plates culture->seed compound Add Test Compound (Varying Concentrations) seed->compound control Add Vehicle/Positive Control seed->control mtt Add MTT Reagent compound->mtt control->mtt formazan Incubate & Solubilize Formazan mtt->formazan read Measure Absorbance formazan->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for a typical in-vitro cytotoxicity (MTT) assay.

In_Vivo_Anticancer_Workflow start Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize into Groups (Treatment vs. Control) tumor_growth->randomize administer Administer Compound (e.g., Oral Gavage) randomize->administer monitor_tumor Monitor Tumor Volume administer->monitor_tumor monitor_health Monitor Animal Health (Body Weight, etc.) administer->monitor_health end_study End of Study monitor_tumor->end_study monitor_health->end_study excise Excise and Weigh Tumors end_study->excise analyze Analyze Data (%T/C) excise->analyze

References

A Researcher's Guide to the Purity Assessment of 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison and detailed experimental protocols for ensuring the quality of a key chemical intermediate.

In the fields of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount. 3-Amino-6-methoxy-2-picoline hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step to guarantee the safety, efficacy, and reproducibility of the final drug product. This guide provides a framework for researchers to assess and compare the purity of commercially available this compound, offering detailed experimental protocols and data presentation formats.

Comparative Analysis of Commercial Grades

While suppliers provide a Certificate of Analysis (CoA) with a stated purity, independent verification is often necessary to identify potential batch-to-batch variability and the presence of unlisted impurities. A comprehensive purity assessment should involve multiple analytical techniques. Below is a template for comparing hypothetical commercial sources.

Table 1: Hypothetical Purity Comparison of Commercial this compound

Parameter Supplier A (Lot #A123) Supplier B (Lot #B456) Supplier C (Lot #C789)
Stated Purity (on CoA) >98%>99% (HPLC)98.5%
Measured Purity (HPLC, Area %) 98.7%99.4%98.2%
Impurity 1 (Retention Time) 0.5% (2.1 min)0.2% (2.1 min)0.8% (2.1 min)
Impurity 2 (Retention Time) 0.3% (3.5 min)Not Detected0.4% (3.5 min)
Unidentified Impurities 0.5%0.4%0.6%
Water Content (Karl Fischer) 0.2%0.1%0.5%
Residual Solvents (GC-HS) <0.1% Methanol<0.1% Methanol0.2% Methanol
Chloride Content (Titration) 19.8% (Theoretical: 20.3%)20.1% (Theoretical: 20.3%)19.5% (Theoretical: 20.3%)

Detailed Experimental Protocols

A multi-faceted approach is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and impurity identification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound and quantifying related impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax SB-Aq).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the sample solution.

    • Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation and Impurity Identification
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information on the molecular structure. The presence of the hydrochloride salt can be confirmed by the chemical shift of the amine protons, which will be further downfield compared to the free base.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and chlorine. The results can be compared to the theoretical values for the hydrochloride salt to confirm its identity and purity.

Determination of Chloride Content

Since the compound is a hydrochloride salt, verifying the chloride content is essential.

  • Argentometric Titration: A classic method where the sample is dissolved in water and titrated with a standardized solution of silver nitrate.

  • Ion Chromatography: A more modern technique that can separate and quantify chloride and other anions.

Visualizing the Workflow

A clear workflow ensures a systematic and reproducible approach to purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Impurity Identification & Confirmation cluster_3 Data Analysis & Reporting start Receive Commercial Samples prep Prepare Stock Solutions (e.g., 1 mg/mL) start->prep hplc HPLC-UV Analysis for Purity (%) and Impurity Profile prep->hplc kf Karl Fischer Titration for Water Content (%) prep->kf nmr ¹H NMR for Structural Confirmation prep->nmr ic Ion Chromatography for Chloride Content prep->ic lcms LC-MS for Impurity Molecular Weight hplc->lcms If impurities > 0.1% compile Compile Data into Comparison Table hplc->compile kf->compile lcms->compile nmr->compile ic->compile report Generate Final Purity Report compile->report

Caption: Workflow for the comprehensive purity assessment of 3-Amino-6-methoxy-2-picoline HCl.

Analytical_Techniques cluster_techniques Analytical Methods main 3-Amino-6-methoxy-2-picoline HCl Sample HPLC HPLC-UV Quantitative Purity (% Area) Impurity Profile main:f0->HPLC:f0 Quantification LCMS LC-MS Impurity Molecular Weight Structural Clues main:f0->LCMS:f0 Identification NMR ¹H NMR Structural Confirmation Salt Form Verification main:f0->NMR:f0 Confirmation KF Karl Fischer Water Content (%) main:f0->KF:f0 Specific Test IC Ion Chromatography Chloride Content (%) main:f0->IC:f0 Specific Test

Caption: Relationship between analytical techniques and the information they provide for purity assessment.

References

Navigating the Synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride: A Head-to-Head Comparison of Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Amino-6-methoxy-2-picoline hydrochloride, a substituted pyridine derivative, represents a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, compiled from methodologies reported in scientific literature. The comparison focuses on reaction steps, yields, and the required reagents and conditions, offering insights for selecting an optimal synthetic strategy.

Route 1: Synthesis Starting from 2,6-Dichloropyridine

This approach builds the desired functionality onto a commercially available dichloropyridine scaffold through a multi-step sequence.

Logical Workflow for Route 1

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 2-Amino-6-chloro-3-nitropyridine B->C Selective Ammonolysis E 2-Chloro-6-methoxy-3-nitropyridine B->E Methoxylation D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation G 3-Amino-6-methoxy-2-picoline D->G Reduction of Nitro Group F 2-Methyl-6-methoxy-3-nitropyridine E->F Methylation (e.g., Cross-Coupling) F->G Reduction of Nitro Group H This compound G->H HCl Salt Formation

Caption: Proposed synthetic pathways starting from 2,6-Dichloropyridine.

Route 2: Synthesis Starting from 2-Amino-6-methylpyridine

This alternative strategy commences with a picoline derivative that already possesses the required methyl group at the 2-position.

Logical Workflow for Route 2

A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration C 2-Hydroxy-6-methyl-3-nitropyridine B->C Diazotization & Hydrolysis D 2-Chloro-6-methyl-3-nitropyridine C->D Chlorination E 6-Methoxy-2-methyl-3-nitropyridine D->E Methoxylation F 3-Amino-6-methoxy-2-picoline E->F Reduction of Nitro Group G This compound F->G HCl Salt Formation

Caption: Proposed synthetic pathway starting from 2-Amino-6-methylpyridine.

Comparative Analysis of Synthetic Routes

The following tables summarize the key steps, reagents, and reported yields for analogous reactions found in the literature, which form the basis for the proposed synthetic routes. It is important to note that the overall yield for each complete route is an estimation based on the individual step yields, and practical execution may result in different outcomes.

Table 1: Comparison of Key Synthetic Steps and Conditions

StepRoute 1Route 2
Starting Material 2,6-Dichloropyridine2-Amino-6-methylpyridine
Introduction of Nitro Group Nitration of 2,6-dichloropyridine with H₂SO₄ and HNO₃.[1]Nitration of 2-amino-6-methylpyridine.
Introduction of Methoxy Group Methoxylation of a chloropyridine intermediate using sodium methoxide.[1]Methoxylation of a chloropicoline intermediate using sodium methoxide.
Introduction of Amino Group Selective ammonolysis of a dichloronitropyridine intermediate.[1]The amino group is present in the starting material.
Introduction of Methyl Group Palladium-catalyzed cross-coupling of a chloropyridine intermediate with a methylating agent (e.g., methylboronic acid).The methyl group is present in the starting material.
Final Amination Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation).[1]Reduction of the nitro group.
Salt Formation Treatment of the final amine with hydrochloric acid.Treatment of the final amine with hydrochloric acid.

Table 2: Quantitative Data Comparison (Estimated)

ParameterRoute 1Route 2
Number of Steps ~6~6
Estimated Overall Yield Variable, dependent on the efficiency of the methylation step.Potentially higher due to fewer challenging transformations.
Key Challenges - Selective functionalization of the pyridine ring. - Introduction of the methyl group at a late stage.- Control of regioselectivity during nitration. - Diazotization and subsequent reactions can be sensitive.
Starting Material Cost Generally lowModerate

Experimental Protocols

Detailed experimental procedures for key transformations analogous to those in the proposed routes are provided below. These protocols are based on published literature for similar substrates and may require optimization for the specific synthesis of this compound.

Route 1: Key Step Methodologies

1. Nitration of 2,6-Dichloropyridine [1] To a stirred mixture of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise at a controlled temperature. Fuming nitric acid is then added dropwise, and the reaction mixture is heated. After completion, the reaction is quenched by pouring onto ice, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.

2. Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine [1] 2,6-Dichloro-3-nitropyridine is dissolved in a suitable solvent such as methanol, and a solution of aqueous ammonia is added. The reaction is typically carried out at a slightly elevated temperature. The product, 2-amino-6-chloro-3-nitropyridine, precipitates upon cooling and can be isolated by filtration.

3. Methoxylation of 2-Amino-6-chloro-3-nitropyridine [1] The chloropyridine derivative is treated with a solution of sodium methoxide in methanol. The reaction is stirred at room temperature or with gentle heating. The product, 2-amino-6-methoxy-3-nitropyridine, is typically isolated by precipitation upon addition of water.

4. Reduction of the Nitro Group [1] The nitropyridine intermediate can be reduced to the corresponding amine using various methods. A common laboratory method involves the use of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction mixture is stirred at a moderate temperature, and the resulting diamine dihydrochloride salt can be isolated by filtration.

Route 2: Key Step Methodologies

1. Nitration of 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine is dissolved in concentrated sulfuric acid at a low temperature. A nitrating agent, such as potassium nitrate, is added portion-wise. The reaction is allowed to proceed to completion, and the product is isolated by pouring the reaction mixture onto ice and neutralizing the solution.

2. Diazotization and Hydrolysis of 2-Amino-6-methyl-3-nitropyridine The aminopicoline is dissolved in an acidic aqueous solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt, which is then heated to induce hydrolysis to the corresponding hydroxypicoline.

3. Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine The hydroxypicoline can be converted to the corresponding chloropicoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Conclusion

Both proposed synthetic routes to this compound present viable, albeit challenging, pathways.

Route 1 , starting from the readily available 2,6-dichloropyridine, offers a convergent approach where the core functionalities are built sequentially. The main challenge lies in the late-stage introduction of the methyl group, which may require specialized and potentially costly palladium catalysis. The success of this route is highly dependent on the efficiency and selectivity of this particular step.

Route 2 , beginning with 2-amino-6-methylpyridine, has the advantage of incorporating the C2-methyl group from the outset. However, it involves a diazotization reaction, which can be sensitive and require careful control of reaction conditions to avoid side reactions and ensure a good yield.

The choice between these routes will likely depend on the specific capabilities and resources of the laboratory. For large-scale synthesis, the cost and availability of starting materials and reagents, as well as the robustness and safety of each reaction step, will be critical factors. Further experimental validation and optimization would be necessary to determine the most efficient and economical route for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-methoxy-2-picoline hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Amino-6-methoxy-2-picoline hydrochloride. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

This guide synthesizes critical information from safety data sheets of structurally similar compounds to provide a comprehensive operational and disposal plan. It is imperative to consult your institution's specific waste management protocols and the official Safety Data Sheet (SDS) for the exact compound before proceeding.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on data for similar aminopyridine derivatives, it is classified as hazardous.[1][2]

Key Hazards:

  • Toxicity: Toxic if swallowed and may be fatal if it comes into contact with the skin.[2][3]

  • Irritation: Causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[1][2][3] In case of dust generation, respiratory protection is required.[3]

First Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.[1][3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4]

  • If swallowed: Rinse mouth and call a poison center or doctor for treatment advice.[1][2]

II. Quantitative Data Summary

The following table summarizes the hazard classifications for compounds structurally similar to this compound. This data should be used as a reference to understand the potential hazards.

Hazard ClassificationCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[2]
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[1][3]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled by a licensed and approved waste disposal company.[2][3] Do not dispose of this chemical into drains or the environment.[3]

Experimental Workflow for Disposal:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][3] It should be stored in a locked-up area accessible only to authorized personnel.[2][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Internal Waste Management:

    • Follow your institution's internal procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.

  • External Disposal:

    • The designated waste management service will transport the sealed container to an approved waste disposal plant for final disposal, which is typically incineration at a licensed facility.[3]

IV. Logical Relationship Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Handling of This compound B Is there waste to dispose of? A->B C Segregate and collect waste in a designated, sealed container. B->C Yes I Continue with experimental work. B->I No D Label container with 'Hazardous Waste' and chemical details. C->D E Store container in a secure, well-ventilated area. D->E F Contact Institutional EHS for waste pickup. E->F G Waste transported by licensed contractor for disposal. F->G H End: Proper Disposal Complete G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Amino-6-methoxy-2-picoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-6-methoxy-2-picoline Hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or solution), a comprehensive personal protective equipment strategy is mandatory to minimize exposure risk.

Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any damage before use.

    • Protective Clothing: A lab coat or a chemical-resistant apron must be worn. For tasks with a higher risk of spillage, a one-piece coverall is recommended.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator, especially when handling the powder form or when there is a potential for aerosol generation.[3] A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection Lab coat or chemical-resistant apron/coverall.[2]Protects skin from accidental spills.
Respiratory Protection NIOSH-approved respirator.[3]Prevents inhalation of dust or aerosols.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Preparation and Weighing:

  • Ventilation: All handling of the solid chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Pre-weighing Checks: Before weighing, ensure the work area is clean and free of incompatible materials. Have spill cleanup materials readily available.

  • Weighing:

    • Don the required PPE.

    • Carefully transfer the desired amount of the solid from the main container to a pre-tared, labeled secondary container within the fume hood.

    • Avoid generating dust. If dust is observed, ensure respiratory protection is adequate.

    • Close the main container tightly immediately after use.

2. Dissolution and Transfer:

  • Solvent Addition: Add the solvent to the solid slowly and carefully to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Transfer: Use a pipette or a funnel for transferring the solution to prevent spills.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid and liquid waste containing this chemical must be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Professional Disposal: The collected chemical waste must be handed over to a professional and licensed biological and chemical waste treatment company for final disposal.[3]

Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B Proceed C Weigh Solid B->C Proceed D Dissolve in Solvent C->D Proceed E Transfer Solution D->E Proceed F Collect Waste E->F Post-Experiment G Dispose of Container F->G Segregate H Professional Disposal G->H Final

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.